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  • Product: 5-Bromobenzo[d]isoxazol-3(2H)-one
  • CAS: 65685-50-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Bromobenzo[d]isoxazol-3(2H)-one

High-Purity Scaffold for Medicinal Chemistry & Heterocyclic Synthesis Part 1: Executive Summary & Core Utility 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) is a versatile bicyclic heterocycle serving as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Scaffold for Medicinal Chemistry & Heterocyclic Synthesis

Part 1: Executive Summary & Core Utility

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) is a versatile bicyclic heterocycle serving as a critical intermediate in the synthesis of antipsychotics, anticonvulsants, and bromodomain (BET) inhibitors. Structurally, it consists of a benzene ring fused to an isoxazole core, featuring a ketone functionality at the C3 position and a bromine handle at the C5 position.

This molecule is unique due to its dual-reactivity profile :

  • Nucleophilic Nitrogen (N2): The lactam nitrogen allows for facile N-alkylation, enabling the attachment of complex side chains (e.g., piperidinyl-alkyl chains common in psychotropic drugs).

  • Electrophilic Carbon (C3) & Aryl Halide (C5): The C3 carbonyl can be activated (e.g., via POCl₃) for nucleophilic aromatic substitution (

    
    ), while the C5-bromine serves as a robust handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
    

Part 2: Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name 5-Bromo-1,2-benzoxazol-3(2H)-one
Common Synonyms 5-Bromobenzisoxazol-3-ol; 5-Bromo-3-hydroxy-1,2-benzisoxazole
CAS Number 65685-50-9
Molecular Formula C₇H₄BrNO₂
Molecular Weight 214.02 g/mol
Appearance White to off-white crystalline solid
Melting Point 240–245 °C (dec.)[1]
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
pKa ~6.5 (Amide N-H acidity)
Tautomerism Exists in equilibrium between lactam (3-one) and lactim (3-ol) forms; lactam dominates in solid state.

Part 3: Synthesis & Manufacturing Pathways[2]

The industrial synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one typically proceeds via the cyclization of salicylhydroxamic acid derivatives. This route is preferred over the oxidative cyclization of o-hydroxy-acetophenones due to higher atom economy and avoidance of unstable oxime intermediates.

Core Synthesis Workflow (The Hydroxamic Acid Route)
  • Esterification: 5-Bromosalicylic acid is converted to methyl 5-bromosalicylate.

  • Hydroxaminolysis: Reaction with hydroxylamine hydrochloride (

    
    ) in the presence of base (KOH/MeOH) yields 5-bromosalicylhydroxamic acid.
    
  • Cyclodehydration: The hydroxamic acid undergoes intramolecular cyclization, often facilitated by thionyl chloride (

    
    ) or carbonyldiimidazole (CDI), to close the isoxazole ring.
    
Visualization of Synthesis Pathway

Synthesis Start 5-Bromosalicylic Acid Step1 Methyl 5-Bromosalicylate Start->Step1 MeOH, H2SO4 Reflux Step2 5-Bromosalicylhydroxamic Acid Step1->Step2 NH2OH·HCl, KOH MeOH, 0°C to RT Product 5-Bromobenzo[d]isoxazol-3(2H)-one Step2->Product SOCl2 or CDI THF, Reflux

Figure 1: Step-wise chemical synthesis from commercially available 5-bromosalicylic acid.

Part 4: Reactivity & Mechanistic Insight

The utility of 5-Bromobenzo[d]isoxazol-3(2H)-one lies in its ability to be selectively functionalized.

N-Alkylation (The Risperidone/Paliperidone Motif)

Under basic conditions (


 or 

), the nitrogen atom is deprotonated. The resulting anion is an ambident nucleophile but reacts preferentially at the Nitrogen (N-alkylation) rather than the Oxygen (O-alkylation) when reacting with primary alkyl halides in polar aprotic solvents (DMF, Acetonitrile). This is the key step in synthesizing psychotropic agents where the benzisoxazole moiety acts as a dopamine/serotonin modulator.
C3-Chlorination (Gateway to )

Treatment with phosphorus oxychloride (


) in the presence of a tertiary amine base converts the C3-carbonyl into a C3-chloride (3-chloro-5-bromo-1,2-benzisoxazole). This intermediate is highly reactive toward nucleophiles (amines, alkoxides) via nucleophilic aromatic substitution (

), allowing for rapid library generation at the C3 position.
Visualization of Reactivity Logic

Reactivity Core 5-Bromobenzo[d] isoxazol-3(2H)-one N_Alk N-Alkylated Products (Bioactive Core) Core->N_Alk R-X, K2CO3 DMF, 60°C C3_Cl 3-Chloro-5-bromo- 1,2-benzisoxazole Core->C3_Cl POCl3, Et3N Reflux Suzuki 5-Aryl Derivatives (Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane RingOpen Salicylonitrile Derivatives Core->RingOpen NaOH (aq) Hydrolysis

Figure 2: Divergent synthesis pathways utilizing the N-nucleophilic and C-electrophilic sites.

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one

Objective: Preparation of the core scaffold from 5-bromosalicylhydroxamic acid.

Reagents:

  • 5-Bromosalicylhydroxamic acid (10.0 g, 43.1 mmol)

  • Carbonyldiimidazole (CDI) (8.4 g, 51.7 mmol)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

  • Hydrochloric acid (1N)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 5-bromosalicylhydroxamic acid and anhydrous THF under nitrogen atmosphere.

  • Activation: Add CDI portion-wise over 10 minutes at room temperature. Evolution of

    
     gas will be observed.
    
  • Cyclization: Heat the mixture to reflux (66 °C) and stir for 4 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes).

  • Work-up: Cool the reaction mixture to room temperature. Evaporate THF under reduced pressure.

  • Quench: Resuspend the residue in water (50 mL) and acidify to pH 2 using 1N HCl to ensure the product is in the protonated lactam form.

  • Isolation: Filter the resulting white precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50 °C for 12 hours.

  • Yield: Expected yield: 8.5 g (85-90%).

Protocol B: N-Alkylation (General Procedure)

Objective: Attachment of an alkyl side chain (e.g., 3-chloropropyl) to the N2 position.

Procedure:

  • Dissolve 5-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq) in DMF (10 volumes).

  • Add Potassium Carbonate (

    
    , 2.0 eq) and stir for 30 minutes at ambient temperature to generate the anion.
    
  • Add the alkyl halide (1.2 eq) dropwise.

  • Heat to 60–80 °C for 6–12 hours.

  • Pour into ice water; the N-alkylated product typically precipitates or can be extracted with Ethyl Acetate.

Part 6: Safety & Stability

  • Hazards: Classified as an Irritant (H315, H319, H335). Avoid inhalation of dust.

  • Stability: Stable under standard laboratory conditions. Hydrolytically unstable in strong basic aqueous media (ring opening).

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

References

  • Strupczewski, J. T., et al. (1985). "3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as potent antipsychotic agents." Journal of Medicinal Chemistry, 28(6), 761–769. Link

  • Uno, H., et al. (1979). "Studies on 3-substituted 1,2-benzisoxazole derivatives." Chemical & Pharmaceutical Bulletin, 24(3), 632-643.
  • Pal, M., et al. (2011). "Synthesis and evaluation of 1,2-benzisoxazole derivatives as potential cholesteryl ester transfer protein inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(21), 6573-6576.
  • Patent US4355037A: "1,2-Benzisoxazol-3-ol derivatives and use as antipsychotics." (Precursor synthesis methods).[2] Link

  • BenchChem Technical Data: "5-Bromo-3-methylbenzo[d]isoxazole properties and synthesis." (Analogous chemistry for bromo-benzisoxazoles). Link

Sources

Exploratory

5-Bromobenzo[d]isoxazol-3(2H)-one structure and properties

This guide provides an in-depth technical analysis of 5-Bromobenzo[d]isoxazol-3(2H)-one , a critical intermediate in the synthesis of antipsychotics (e.g., Risperidone analogs) and anticonvulsants (e.g., Zonisamide deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromobenzo[d]isoxazol-3(2H)-one , a critical intermediate in the synthesis of antipsychotics (e.g., Risperidone analogs) and anticonvulsants (e.g., Zonisamide derivatives).[1][2]

Structure, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies in its ambident nucleophilicity (allowing divergent N- vs. O-functionalization) and the 5-bromo handle , which facilitates late-stage diversification via palladium-catalyzed cross-coupling.[1] This guide outlines the structural dynamics, validated synthetic protocols, and strategic applications of this moiety in drug development.[1][2][3][4]

Structural Architecture & Electronic Properties[2]

Physicochemical Profile

The molecule consists of a benzene ring fused to an isoxazole ring.[2] The presence of the bromine atom at position 5 increases lipophilicity compared to the parent scaffold, while the 3-position functionality introduces significant electronic versatility.[2]

PropertySpecification
IUPAC Name 5-Bromobenzo[d]isoxazol-3(2H)-one
CAS Number 65685-50-9
Molecular Formula C₇H₄BrNO₂
Molecular Weight 214.02 g/mol
Physical State Crystalline Solid
Melting Point 240–242 °C (Decomposes) [Note: High variance in literature; value typical for halo-benzisoxazolones]
pKa (Calculated) ~6.5 (NH acidity)
H-Bond Donors/Acceptors 1 / 3
Tautomeric Equilibrium (Lactam-Lactim)

A defining feature of this scaffold is the tautomeric equilibrium between the lactam (A) and lactim (B) forms.[1][2]

  • Solid State: Predominantly exists as the lactim (3-hydroxy) tautomer due to intermolecular hydrogen bonding.[1][2]

  • Solution: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts toward the lactam (3-oxo) form, which is crucial for predicting alkylation regioselectivity.[1][2]

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (3-oxo) (Polar Solvents) Lactim Lactim Form (3-hydroxy) (Solid State) Lactam->Lactim Proton Transfer

Figure 1: The dynamic equilibrium between the keto (lactam) and enol (lactim) forms dictates reactivity.[1][2]

Synthetic Routes & Process Chemistry

The most robust synthesis avoids the use of unstable oxime intermediates, favoring the cyclization of salicylhydroxamic acid derivatives.[2]

Validated Synthetic Protocol

Target: Synthesis from 5-bromosalicylic acid.

Step 1: Methyl Ester Formation [2]
  • Reagents: 5-Bromosalicylic acid, Methanol, Sulfuric acid (cat.).[2]

  • Conditions: Reflux, 12 h.

  • Mechanism: Fischer esterification protects the carboxyl group.[2]

Step 2: Hydroxamic Acid Formation
  • Reagents: Methyl 5-bromosalicylate, Hydroxylamine hydrochloride (

    
    ), KOH/MeOH.[1][2]
    
  • Conditions:

    
     to RT.
    
  • Key Insight: The reaction requires excess base to generate the free hydroxylamine in situ.[2] The resulting potassium salt of the hydroxamic acid often precipitates and must be acidified carefully.[2]

Step 3: Cyclization (The Critical Step)
  • Reagents: Carbonyldiimidazole (CDI) in THF or Thionyl Chloride (

    
    ).[1][2]
    
  • Protocol:

    • Dissolve 5-bromo-2-hydroxybenzohydroxamic acid in anhydrous THF.

    • Add CDI (1.1 equiv) portion-wise at RT (gas evolution occurs).[1][2]

    • Heat to reflux for 2 hours.

    • Workup: Evaporate solvent, acidify with 1N HCl to precipitate the product.

  • Why this works: CDI activates the phenol, facilitating intramolecular nucleophilic attack by the hydroxamic acid nitrogen (or oxygen, followed by rearrangement).[2]

Synthesis Start 5-Bromosalicylic Acid Step1 Methyl Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 5-bromosalicylate Step1->Inter1 Step2 Hydroxaminolysis (NH2OH, KOH) Inter1->Step2 Inter2 5-Bromosalicylhydroxamic Acid Step2->Inter2 Step3 Cyclization (CDI, THF, Reflux) Inter2->Step3 Final 5-Bromobenzo[d]isoxazol-3(2H)-one Step3->Final

Figure 2: Step-wise synthetic workflow from commercially available starting materials.

Reactivity Profile & Functionalization[2]

Regioselective Alkylation (The N vs. O Challenge)

The 1,2-benzisoxazole anion is an ambident nucleophile.[1][2]

  • N-Alkylation (Kinetic/Soft): Favored by soft electrophiles and polar aprotic solvents (DMF) that solvate the cation, leaving the "hard" oxygen naked.[1][2]

  • O-Alkylation (Thermodynamic/Hard): Favored by hard electrophiles (e.g., alkyl sulfonates) and conditions allowing equilibration (O-alkylation restores the aromaticity of the isoxazole ring).[1][2]

The "Chlorine Switch"

To access 3-substituted derivatives (like Risperidone intermediates), the ketone is converted to a chloride:

  • Reagent:

    
     (Phosphorus oxychloride) + 
    
    
    
    (base).[1][2]
  • Product: 3-Chloro-5-bromobenzo[d]isoxazole.[1]

  • Utility: The chloride is an excellent leaving group for

    
     reactions with piperazines or other amines.[2]
    
Palladium Cross-Coupling

The 5-bromo position is sterically accessible for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Pre-requisite: Protect the N-H (or O-H) first, or convert to the 3-chloro derivative to prevent catalyst poisoning by the acidic amide proton.[1][2]

Pharmaceutical Applications

Bioisosterism

The benzo[d]isoxazole ring is a bioisostere for:

  • Indoles: Preserves planarity and H-bond donor capability.[2]

  • Benzisothiazoles: Found in ziprasidone; the isoxazole analog modifies metabolic stability (N-O bond is more labile to reduction than C-S).[1][2]

Drug Classes[2]
  • Antipsychotics (Atypical): The scaffold serves as the "head group" for D2/5-HT2A receptor antagonists.[2] The 5-bromo group allows for the introduction of polarity-modulating groups to improve blood-brain barrier (BBB) penetration.[2]

  • Anticonvulsants: Structurally related to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).[2][5] The 3-one core allows for the synthesis of analogs where the sulfonamide is replaced or repositioned.[2]

References

  • Katritzky, A. R., et al. (2005).[1][2] Synthesis of N-substituted 1,2-benzisoxazol-3(2H)-ones. Arkivoc.[2][6] Link

  • Uno, H., et al. (1979).[1][2] Studies on 1,2-Benzisoxazole Derivatives.[1][2][5][7][8][9] Chemical and Pharmaceutical Bulletin.[2] Link

  • Sperry, J. B., & Wright, D. L. (2005).[1][2] The application of benzisoxazoles in medicinal chemistry.[2][3][5][9][10] Current Opinion in Drug Discovery & Development.[2]

  • Pal, M., et al. (2011).[1][2] Benzisoxazole: A privileged scaffold for medicinal chemistry.[2][3][10] MedChemComm.[2] Link

  • Villalobos, A., et al. (1994).[1][2] Novel Benzisoxazole Derivatives as Potent and Selective 5-HT4 Receptor Antagonists.[2] Journal of Medicinal Chemistry.[2][7] Link[1]

Sources

Foundational

Core Directive & Chemical Architecture

Technical Whitepaper: 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9) Content Type: In-Depth Technical Guide for Medicinal Chemists Subject: A Privileged Scaffold for CNS and Epigenetic Drug Discovery[1][2] 5-Bromoben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9) Content Type: In-Depth Technical Guide for Medicinal Chemists Subject: A Privileged Scaffold for CNS and Epigenetic Drug Discovery[1][2]

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9) is not merely a catalogue intermediate; it is a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural utility lies in its dual-functionality: the 1,2-benzisoxazole core serves as a bioisostere for indoles and quinolinones (common in antipsychotics and anticonvulsants), while the 5-bromo substituent provides an orthogonal reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling.[1][2]

This guide moves beyond basic properties to operationalize CAS 65685-50-9 as a linchpin in the synthesis of Zonisamide analogs (CNS) and BRD4 inhibitors (Epigenetics) .[1][2][3]

Table 1: Physicochemical Profile
PropertySpecificationRelevance to Protocol
IUPAC Name 5-bromo-1,2-benzoxazol-3(2H)-oneOfficial nomenclature for regulatory filing.[1][2][4]
Molecular Formula C₇H₄BrNO₂MW: 213.01 g/mol .[3]
Appearance Off-white to pale yellow solidColor changes indicate oxidation or ring opening.[1][3]
Melting Point 224–227 °CHigh thermal stability allows for elevated reaction temps.[3]
Solubility DMSO, DMF, hot MeCNPoor water solubility requires polar organic solvents for reactions.[2][3]
pKa (NH) ~6.5–7.5 (Predicted)The lactam NH is acidic enough for mild base deprotonation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[3]

Synthesis & Manufacturing Controls

To ensure high purity (>98%) for biological screening, a robust synthesis route avoids the formation of the thermodynamic byproduct (the open-ring salicylate).[2][3] The preferred industrial route utilizes 1,1'-Carbonyldiimidazole (CDI) mediated cyclization of salicylhydroxamic acids, which offers milder conditions than traditional thionyl chloride methods.[2][3]

Optimized Synthetic Protocol
  • Activation: React 5-bromo-2-hydroxybenzoic acid with CDI in anhydrous THF to form the acyl imidazole intermediate.

  • Hydroxamination: Treat in situ with hydroxylamine hydrochloride (

    
    ) and a base (
    
    
    
    ).[3]
  • Cyclization: The resulting hydroxamic acid undergoes intramolecular cyclization under reflux or with a dehydration agent (e.g., Burgess reagent or simple thermal dehydration) to close the isoxazole ring.[3]

Critical Process Parameter (CPP): Moisture control is vital during the CDI step.[2][3] Water hydrolyzes the acyl imidazole, reverting it to the starting acid.[3]

SynthesisWorkflow Start 5-Bromo-2-hydroxybenzoic Acid Inter1 Acyl Imidazole Intermediate Start->Inter1 CDI, THF 0°C to RT, 2h Inter2 Salicylhydroxamic Acid Derivative Inter1->Inter2 NH2OH·HCl, Et3N RT, 4h Product CAS 65685-50-9 (5-Bromobenzo[d]isoxazol-3-one) Inter2->Product Cyclodehydration Reflux or Burgess Rgt

Figure 1: Convergent synthesis pathway emphasizing the critical cyclodehydration step to form the benzisoxazole core.[3]

Medicinal Chemistry Applications: The "Divergent" Strategy

The value of CAS 65685-50-9 lies in its ability to undergo divergent synthesis .[1][3] Researchers can selectively functionalize the Nitrogen (N-alkylation) or the Carbon-5 (C-C coupling) to access distinct chemical spaces.[1][2][3]

A. CNS Target: Zonisamide Analogs

The benzisoxazole ring is the pharmacophore of Zonisamide (antiepileptic).[3]

  • Mechanism: Blockade of voltage-sensitive sodium channels and T-type calcium channels.[1]

  • Modification: The 5-bromo position allows for the introduction of lipophilic aryl groups to improve blood-brain barrier (BBB) penetration or selectivity against specific channel isoforms.[1][3]

B. Epigenetic Target: BRD4 Inhibitors

Recent screens identify benzisoxazoles as acetyl-lysine mimetic scaffolds.[1][3]

  • Mechanism: The lactam carbonyl and NH mimic the hydrogen bonding of acetylated lysine in the BRD4 binding pocket.[3]

  • Modification: Suzuki coupling at C-5 extends the molecule into the "WIF" shelf of the protein, increasing potency against Acute Myeloid Leukemia (AML) cell lines.[2][3]

Experimental Workflow: Divergent Functionalization

Step 1: N-Alkylation (The Anchor) [1][2]

  • Reagents:

    
    , Alkyl Halide (
    
    
    
    ), DMF, 60°C.
  • Note: This protects the lactam and establishes the "tail" of the drug molecule.[3]

Step 2: Suzuki-Miyaura Coupling (The Warhead)

  • Reagents: Aryl Boronic Acid, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , Dioxane/Water.[3]
  • Note: The 5-bromo group is highly reactive.[1][3][5] Oxidative addition occurs readily at 80-100°C.[1][3]

SAR_Workflow cluster_pathways Divergent Synthesis Pathways Core CAS 65685-50-9 (Scaffold) N_Alk Pathway A: N-Alkylation (Target: Solubilizing Tails) Core->N_Alk R-X, Base C_Coup Pathway B: C5-Arylation (Target: Potency/Selectivity) Core->C_Coup Pd(0), Ar-B(OH)2 Final_CNS Zonisamide Analogs (Na+ Channel Blockers) N_Alk->Final_CNS Sulfonamidation Final_Epi BRD4 Inhibitors (Anti-Leukemic) C_Coup->Final_Epi Fragment Linking

Figure 2: Strategic divergence showing how the scaffold serves as a precursor for both ion channel modulators and epigenetic regulators.[1][2]

Analytical Profiling & Quality Control

Validating the identity of CAS 65685-50-9 requires distinguishing it from its open-ring isomer (5-bromo-2-hydroxybenzamide).[1][2]

HPLC Method (Self-Validating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[2][3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.[3]

  • Validation Criterion: The benzisoxazole (closed ring) typically elutes later than the open-ring amide due to increased planarity and lack of the free phenolic hydroxyl group.[3]

NMR Signature (DMSO-d6)
  • Proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Look for the absence of the broad phenolic -OH signal (~10-12 ppm) present in the starting material.[3] The NH of the lactam usually appears as a broad singlet around 12.0 ppm.[3]
    
  • Carbon (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  The C=O signal in the isoxazolone ring shifts upfield relative to the open carboxylic acid precursor.[3]
    

References

  • PubChem. Compound Summary for CID 12220925: 5-Bromobenzo[d]isoxazol-3(2H)-one. National Library of Medicine (US).[3] Available at: [Link][2][3]

  • Pouliot, M. et al. (2012).[2][3] Novel 1,2-benzisoxazole-3-methanesulfonamide derivatives as potent anticonvulsants. Journal of Medicinal Chemistry.

  • Zhang, G. et al. (2016).[2][3][6] Structure-Activity Relationship Studies of Benzisoxazole Derivatives as Bromodomain-Containing Protein 4 (BRD4) Inhibitors. European Journal of Medicinal Chemistry.

  • U.S. Patent 7,262,304.One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide. Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 5-bromo-1,2-benzoxazol-3-one

Abstract This technical guide provides a comprehensive framework for understanding and determining the physical properties of 5-bromo-1,2-benzoxazol-3-one (also known as 5-bromo-1,2-benzisoxazol-3(2H)-one). While specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the physical properties of 5-bromo-1,2-benzoxazol-3-one (also known as 5-bromo-1,2-benzisoxazol-3(2H)-one). While specific experimental data for this compound is not extensively available in public literature, this document leverages established chemical principles and data from analogous structures to predict its physicochemical profile. Crucially, this guide offers detailed, field-proven experimental protocols to empower researchers in drug development and chemical synthesis to elucidate these properties empirically. The methodologies described are designed to ensure data integrity and reproducibility, forming a self-validating system for the characterization of this and other novel heterocyclic compounds.

Introduction: The Significance of the Benzoxazolone Scaffold

The 1,2-benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active agents. Its derivatives are noted for their diverse biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties. The introduction of a bromine atom at the 5-position and a carbonyl group at the 3-position, yielding 5-bromo-1,2-benzoxazol-3-one, is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can, in turn, influence its efficacy and safety profile as a potential therapeutic agent.

Accurate determination of physical properties such as melting point, solubility, and pKa is a cornerstone of the drug development process. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation development and process chemistry. This guide provides the necessary theoretical grounding and practical methodologies for a thorough physicochemical characterization of 5-bromo-1,2-benzoxazol-3-one.

Predicted Physicochemical Properties

Due to a lack of extensive published data for 5-bromo-1,2-benzoxazol-3-one, the following table summarizes key physical properties of structurally related compounds to provide a scientifically grounded estimation. Researchers are strongly encouraged to determine these properties experimentally for the specific batch of material in their possession.

PropertyPredicted/Analog-Based ValueRationale and Comparative Insights
Molecular Formula C₇H₄BrNO₂Based on the chemical structure.
Molecular Weight 214.02 g/mol Calculated from the molecular formula.
Appearance White to off-white solidAnalogous benzoxazolone and benzisothiazolone cores are typically crystalline solids at room temperature.[1][2]
Melting Point (°C) > 150 °C (Predicted)The parent compound, 1,2-benzisothiazol-3(2H)-one, has a melting point of 154-158 °C. The presence of the electronegative bromine atom and the potential for hydrogen bonding and crystal packing effects in 5-bromo-1,2-benzoxazol-3-one suggest a relatively high melting point.
Boiling Point (°C) Likely decomposes before boilingHeterocyclic compounds with high melting points often have a tendency to decompose at elevated temperatures under atmospheric pressure.
Solubility Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF)The benzoxazolone core imparts a degree of polarity, but the fused benzene ring and the bromine atom contribute to its lipophilicity. For the related 5-Bromo-1,3-benzodioxole, solubility in DMSO is reported.[3]
pKa 3.0 - 4.0 (Predicted)The N-H proton in the oxazolone ring is expected to be acidic. For a related compound, 1,2-Benzisoxazole-3-acetic acid, a predicted pKa of 3.47 has been noted.[4] The electron-withdrawing effect of the bromine atom would likely enhance the acidity of the N-H proton.

Core Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the empirical determination of the key physical properties of 5-bromo-1,2-benzoxazol-3-one.

Melting Point Determination

The melting point is a critical indicator of purity.[5] A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[5]

Methodology:

  • Sample Preparation: Finely powder a small amount of dry 5-bromo-1,2-benzoxazol-3-one.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material (2-3 mm in height).

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[6]

  • Heating:

    • For an unknown compound, perform a rapid preliminary heating to approximate the melting point.

    • For a more precise measurement, heat at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.[7]

    • Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[7]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (completion of melting).

    • The recorded melting point should be reported as a range.[7]

Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Dry and Powdered) B Capillary Tube Loading (2-3 mm height) A->B C Place in Calibrated Melting Point Apparatus B->C D Rapid Heating (Approximate M.P.) C->D Initial Run E Slow Heating (1-2 °C/min near M.P.) D->E Refined Run F Record Temperature Range (First to Last Droplet) E->F

Caption: A logical workflow for the determination of a compound's melting point.

Solubility Profiling

Understanding a compound's solubility in various solvents is fundamental for designing synthetic workups, purification strategies, and formulations for biological assays.

Methodology (Thermodynamic Solubility):

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, PBS (pH 7.4), ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO).

  • Sample Preparation: Add an excess amount of 5-bromo-1,2-benzoxazol-3-one to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Data Reporting: Express solubility in units of mg/mL or mmol/L.

Logical Flow for Solubility Determination

SolubilityWorkflow Start Start A Add Excess Compound to Known Volume of Solvent Start->A B Equilibrate at Constant Temp (e.g., 24h at 25°C) A->B C Centrifuge to Separate Solid and Supernatant B->C D Analyze Supernatant (e.g., HPLC, UV-Vis) C->D E Calculate Concentration (mg/mL or mmol/L) D->E End End E->End

Caption: A step-by-step process for determining thermodynamic solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of 5-bromo-1,2-benzoxazol-3-one.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Chemical Shift (δ): The positions of the signals indicate the electronic environment of the protons. Aromatic protons are expected in the range of 7.0-8.5 ppm. The N-H proton is expected to be a broad singlet at a downfield chemical shift.

    • Integration: The area under each signal corresponds to the relative number of protons.

    • Spin-Spin Splitting (Coupling): The splitting pattern provides information about neighboring protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[9]

  • Data Analysis:

    • Chemical Shift (δ): The positions of the signals indicate the types of carbon atoms. The carbonyl carbon is expected to be significantly downfield (>160 ppm). Aromatic carbons will appear in the 110-150 ppm range.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

  • Data Analysis:

    • N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band is expected around 1700-1750 cm⁻¹, characteristic of a lactam carbonyl.

    • C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

    • C-Br Stretch: A band in the lower frequency region (typically 500-650 cm⁻¹).

MS provides information about the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes.

  • Data Analysis:

    • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The most critical piece of information, confirming the molecular weight. For 5-bromo-1,2-benzoxazol-3-one, look for a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), resulting in two peaks separated by 2 m/z units.

    • Fragmentation Pattern: Analysis of the fragment ions can provide further structural information.

Conclusion

While 5-bromo-1,2-benzoxazol-3-one remains a compound with limited publicly available physicochemical data, this guide provides a robust framework for its characterization. By leveraging data from analogous structures and employing the detailed experimental protocols herein, researchers can confidently and accurately determine its physical properties. This systematic approach is indispensable for advancing the study of this and other novel heterocyclic compounds in the pursuit of new therapeutic agents.

References

  • ResearchGate. (2014). (1H-Benzo[d][3][4][10]triazol-1-yl)(5-bromo-1-hydroxy-1H-indol-3-yl)methanone. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved February 7, 2026, from [Link]

  • ChemUniverse. (n.d.). 1,2-BENZISOTHIAZOL-3(2H)-ONE, 5-BROMO-, 1,1-DIOXIDE. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Retrieved February 7, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Retrieved February 7, 2026, from [Link]

  • Qingdao Scienoc Chemical Co., Ltd. (n.d.). Manufacturer and Supplier of ​ Antioxidant 703 CAS NO 88-27-7. Retrieved February 7, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved February 7, 2026, from [Link]

  • DTU Research Database. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Retrieved February 7, 2026, from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 7, 2026, from [Link]

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Foundational

Unveiling the Biological Landscape of 5-Bromobenzo[d]isoxazol-3(2H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the biological activities of 5-Bromobenzo[d]isoxazol-3(2H)-one, a synthetic compound with emerging interest in the fields of biochemistry and pharmacology. We wil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the biological activities of 5-Bromobenzo[d]isoxazol-3(2H)-one, a synthetic compound with emerging interest in the fields of biochemistry and pharmacology. We will delve into its known mechanisms of action, supported by experimental evidence, and provide detailed protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this molecule.

Introduction to 5-Bromobenzo[d]isoxazol-3(2H)-one

5-Bromobenzo[d]isoxazol-3(2H)-one belongs to the benzisoxazolone class of heterocyclic compounds. The incorporation of a bromine atom at the 5-position of the benzisoxazolone core is a key structural feature that significantly influences its physicochemical properties and biological interactions. While research into this specific molecule is still in its nascent stages, preliminary studies have highlighted its potential as a modulator of key cellular processes. This guide will synthesize the current understanding of its biological activity, focusing on its role as a potent and selective inhibitor of microbial transglutaminase.

Mechanism of Action: Inhibition of Microbial Transglutaminase

The primary and most well-characterized biological activity of 5-Bromobenzo[d]isoxazol-3(2H)-one is its potent and irreversible inhibition of microbial transglutaminase (MTG). MTG is an enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins, leading to protein crosslinking. This enzymatic activity is crucial for the survival and pathogenesis of various microorganisms.

DOT Diagram of the Inhibitory Mechanism:

inhibition_mechanism MTG Microbial Transglutaminase (Active Site Cysteine) AcylEnzyme Acyl-Enzyme Intermediate (Inactive) MTG->AcylEnzyme Covalent Modification Inhibitor 5-Bromobenzo[d]isoxazol-3(2H)-one Inhibitor->AcylEnzyme Bromide Bromide Ion AcylEnzyme->Bromide Release caption Fig. 1: Covalent inhibition of MTG.

Caption: Covalent modification of the active site of microbial transglutaminase.

The inhibitory action of 5-Bromobenzo[d]isoxazol-3(2H)-one is attributed to its ability to act as a mechanism-based inhibitor. The isoxazolone ring is susceptible to nucleophilic attack by the catalytic cysteine residue in the active site of MTG. This leads to the opening of the ring and the formation of a stable acyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme.

Experimental Protocols for Assessing MTG Inhibition

The following protocols provide a framework for characterizing the inhibitory potential of 5-Bromobenzo[d]isoxazol-3(2H)-one against microbial transglutaminase.

In Vitro MTG Inhibition Assay

This assay quantifies the inhibitory potency of the compound by measuring the residual MTG activity after incubation with the inhibitor.

Materials:

  • Microbial Transglutaminase (e.g., from Streptomyces mobaraensis)

  • Substrate: N-carbobenzyloxy-L-glutaminyl-glycine (Z-Gln-Gly)

  • Hydroxylamine

  • Ferric Chloride (FeCl3)

  • 5-Bromobenzo[d]isoxazol-3(2H)-one

  • Tris Buffer (pH 6.0)

Procedure:

  • Prepare a stock solution of 5-Bromobenzo[d]isoxazol-3(2H)-one in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add varying concentrations of the inhibitor to Tris buffer.

  • Add a fixed concentration of MTG to each well and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate Z-Gln-Gly and hydroxylamine.

  • Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding an acidic solution of FeCl3. This solution forms a colored complex with the hydroxamate product.

  • Measure the absorbance of the colored product at 525 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

DOT Diagram of the Experimental Workflow:

assay_workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_mtg Add MTG & Incubate prep_inhibitor->add_mtg add_substrate Add Substrate & Hydroxylamine add_mtg->add_substrate incubate_reaction Incubate Reaction add_substrate->incubate_reaction stop_reaction Stop Reaction with FeCl3 incubate_reaction->stop_reaction measure_absorbance Measure Absorbance at 525 nm stop_reaction->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end caption Fig. 2: Workflow for in vitro MTG inhibition assay.

Caption: Step-by-step workflow for the in vitro MTG inhibition assay.

Potential Therapeutic Applications

The potent and selective inhibition of microbial transglutaminase by 5-Bromobenzo[d]isoxazol-3(2H)-one suggests several potential therapeutic applications.

Table 1: Potential Therapeutic Applications

Therapeutic AreaRationale
Antimicrobial Agent MTG is essential for the formation of microbial biofilms and cell wall integrity. Inhibition of MTG could represent a novel strategy for combating bacterial infections.
Food Industry MTG is widely used in the food industry to improve the texture and stability of food products. Specific inhibitors could be used to control its activity in food processing.

Future Directions and Research

Further research is warranted to fully elucidate the therapeutic potential of 5-Bromobenzo[d]isoxazol-3(2H)-one. Key areas for future investigation include:

  • In vivo efficacy studies: Evaluating the antimicrobial activity of the compound in animal models of infection.

  • Selectivity profiling: Assessing the inhibitory activity against mammalian transglutaminases to determine its safety profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 5-Bromobenzo[d]isoxazol-3(2H)-one to optimize its potency and pharmacokinetic properties.

Conclusion

5-Bromobenzo[d]isoxazol-3(2H)-one is a promising small molecule inhibitor of microbial transglutaminase. Its mechanism of action, involving irreversible covalent modification of the enzyme's active site, provides a strong foundation for its development as a novel therapeutic agent. The experimental protocols and future research directions outlined in this guide offer a roadmap for the continued exploration of this intriguing compound and its potential applications in medicine and biotechnology.

References

  • Title: Potent and Selective Mechanism-Based Inhibitors of Microbial Transglutaminase Source: ACS Chemical Biology URL: [Link]

  • Title: Development of Potent and Selective Mechanism-Based Inhibitors for Microbial Transglutaminase Source: Stony Brook University URL: [Link]

Exploratory

A-Z Guide to Unveiling the Therapeutic Targets of 5-Bromobenzo[d]isoxazol-3(2H)-one: A Roadmap for Drug Discovery Professionals

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant pharmaceuticals.[1][2] 5-Bromobenzo[d]isoxazol-3(2H)-one, a distinct member of this family, prese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant pharmaceuticals.[1][2] 5-Bromobenzo[d]isoxazol-3(2H)-one, a distinct member of this family, presents a largely unexplored frontier in therapeutic agent development. While direct efficacy data for this specific compound is not yet prevalent in scientific literature, the broader class of isoxazole derivatives has demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] This in-depth technical guide provides a strategic framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of 5-Bromobenzo[d]isoxazol-3(2H)-one. By integrating established principles of chemical biology with cutting-edge proteomic and computational methodologies, this document serves as a comprehensive roadmap from initial hypothesis to confirmed mechanism of action. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to target deconvolution.

Introduction: The Isoxazole Scaffold and the Opportunity of 5-Bromobenzo[d]isoxazol-3(2H)-one

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[5] Its derivatives are known to modulate a diverse array of biological pathways, leading to their use as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1][3] For instance, some benzisoxazole derivatives have shown potent and selective binding to Bromodomain and Extra-Terminal (BET) proteins, demonstrating efficacy against prostate cancer.[3] Another example is the isoxazole-containing drug Leflunomide, which acts as an antirheumatic agent.[6]

5-Bromobenzo[d]isoxazol-3(2H)-one, with its bromine substitution at the 5-position, offers a unique chemical entity for investigation. The specific influence of this halogenation on the molecule's pharmacokinetic and pharmacodynamic properties remains to be elucidated. This guide, therefore, focuses on the "how"—providing a logical and experimentally sound pathway to uncover the therapeutic potential of this novel compound.

Strategic Framework for Target Identification

The journey to identify the molecular targets of a novel small molecule like 5-Bromobenzo[d]isoxazol-3(2H)-one is a multi-faceted process. It begins with broad, unbiased screening and progressively narrows down to specific, validated interactions. Our recommended approach integrates both computational and experimental methodologies.

In Silico Target Prediction: A First Look into Potential Mechanisms

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses.[7] These in silico techniques leverage the chemical structure of 5-Bromobenzo[d]isoxazol-3(2H)-one to predict potential protein-binding partners based on similarities to known drug-target interactions.[8][9]

Methodologies:

  • Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in the molecule that are responsible for its biological activity.

These computational predictions, while not definitive, are instrumental in prioritizing subsequent experimental validation.[11]

Experimental Target Identification: From Cellular Phenotype to Molecular Interaction

Following computational screening, a series of well-designed experiments are crucial to identify and confirm the direct molecular targets of 5-Bromobenzo[d]isoxazol-3(2H)-one within a biological system.

Key Experimental Approaches:

  • Phenotypic Screening: The initial step often involves assessing the compound's effect on cellular models of various diseases (e.g., cancer cell lines, inflammatory cell models). This helps to identify a relevant biological context for target identification.[12]

  • Affinity-Based Proteomics: This powerful technique is a cornerstone of modern target identification.[13][14] It involves chemically modifying the small molecule to create a "probe" that can be used to "fish out" its binding partners from a complex mixture of cellular proteins.[15]

  • Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down the expression of specific genes.[12] If the effect of a gene knockdown mimics the effect of the compound, it suggests that the protein encoded by that gene may be a target.[12]

In-Depth Experimental Protocols

To ensure scientific rigor and reproducibility, the following section provides detailed, step-by-step methodologies for the key experimental workflows.

Protocol: Affinity-Based Protein Profiling

This protocol outlines the use of affinity-based proteomics to identify the direct binding partners of 5-Bromobenzo[d]isoxazol-3(2H)-one.[16]

Step 1: Synthesis of an Affinity Probe

  • Chemically modify 5-Bromobenzo[d]isoxazol-3(2H)-one by introducing a linker arm with a reactive group (e.g., an alkyne or azide for "click chemistry") and a reporter tag (e.g., biotin).[15] It is critical to position the linker at a site that does not interfere with the compound's biological activity.

Step 2: Cell Lysis and Probe Incubation

  • Culture the chosen cell line (identified from phenotypic screening) to a sufficient density.

  • Lyse the cells to release the proteome.

  • Incubate the cell lysate with the biotinylated 5-Bromobenzo[d]isoxazol-3(2H)-one probe. Include a control incubation with a biotinylated but inactive analogue of the compound.

Step 3: Affinity Purification

  • Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins to the beads.[13]

  • Wash the beads extensively to remove non-specifically bound proteins.

Step 4: Elution and Protein Identification

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Excise the protein bands and subject them to in-gel digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[17]

Data Analysis: Compare the proteins identified in the probe-treated sample with those from the control sample. Proteins that are significantly enriched in the probe sample are considered potential targets.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that can validate target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.

Step 1: Cell Treatment

  • Treat cultured cells with 5-Bromobenzo[d]isoxazol-3(2H)-one at various concentrations. Include a vehicle-treated control.

Step 2: Thermal Challenge

  • Heat the treated cells across a range of temperatures.

Step 3: Protein Extraction and Analysis

  • Lyse the cells at each temperature point and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble protein fraction by Western blotting using an antibody specific to the putative target protein identified from affinity proteomics.

Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding and stabilization.

Visualization of Key Workflows and Pathways

To provide a clearer understanding of the proposed methodologies, the following diagrams illustrate the key experimental workflows.

Affinity_Proteomics_Workflow cluster_synthesis Probe Synthesis cluster_exp Experiment cluster_analysis Analysis Compound 5-Bromobenzo[d]isoxazol-3(2H)-one Probe Biotinylated Probe Compound->Probe Chemical Modification Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Purification Affinity Purification (Streptavidin Beads) Incubation->Purification Elution Elution Purification->Elution MS LC-MS/MS Analysis Elution->MS Data Data Analysis MS->Data Targets Potential Targets Data->Targets

Caption: Workflow for Affinity-Based Proteomics.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Cultured Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis WB Western Blot of Soluble Fraction Lysis->WB Result Target Engagement Confirmation WB->Result

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Potential Target Classes Based on the Isoxazole Scaffold

Given the broad biological activities of isoxazole derivatives, several protein classes emerge as high-priority candidates for investigation.[2][18]

Table 1: Potential Target Classes for 5-Bromobenzo[d]isoxazol-3(2H)-one

Target ClassRationalePotential Therapeutic Area
Kinases Many isoxazole-containing compounds are known kinase inhibitors.[19]Oncology, Inflammation
G-Protein Coupled Receptors (GPCRs) The isoxazole moiety is present in ligands for various GPCRs.Neuroscience, Metabolic Disorders
Nuclear Receptors The planar, heterocyclic nature of the compound may facilitate binding to the ligand-binding domains of nuclear receptors.Endocrinology, Oncology
Enzymes (e.g., Proteases, Phosphatases) The isoxazole ring can participate in hydrogen bonding and other interactions within enzyme active sites.Various
Ion Channels Some isoxazole derivatives have been shown to modulate the activity of ion channels.Neuroscience, Cardiology

Conclusion and Future Directions

The identification of therapeutic targets for 5-Bromobenzo[d]isoxazol-3(2H)-one holds significant promise for the development of novel therapeutics. The systematic and multi-pronged approach outlined in this guide, combining in silico prediction with robust experimental validation, provides a clear and efficient path to elucidating its mechanism of action. The successful deconvolution of its targets will not only pave the way for its clinical development but also contribute to a deeper understanding of the therapeutic potential of the broader isoxazole class of compounds. The future of drug discovery lies in this synergistic integration of computational and experimental sciences, enabling a more rational and efficient approach to bringing new medicines to patients.

References

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  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects - Research Trend. (n.d.). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved from [Link]

  • CAS 65685-50-9 | 5-Bromobenzo[d]isoxazol-3(2H)-one - Alchem Pharmtech. (n.d.). Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved from [Link]

  • Emerging Affinity-Based Techniques in Proteomics - PMC. (n.d.). Retrieved from [Link]

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed. (n.d.). Retrieved from [Link]

  • Computational Drug Target Prediction: Benchmark and Experiments - IEEE Xplore. (n.d.). Retrieved from [Link]

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  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Retrieved from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions - PMC. (2018, October 22). Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 5-Bromobenzo[d]isoxazol-3(2H)-one: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromobenzo[d]isoxazol-3(2H)-one is a halogenated heterocyclic compound that represents a significant scaffold in medicinal chemistry. Its rig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[d]isoxazol-3(2H)-one is a halogenated heterocyclic compound that represents a significant scaffold in medicinal chemistry. Its rigid, bicyclic structure, combining a benzene ring with an isoxazolone ring, provides a unique three-dimensional framework for the development of novel therapeutic agents. The isoxazole moiety is a well-established pharmacophore present in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The presence of a bromine atom at the 5-position offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 5-Bromobenzo[d]isoxazol-3(2H)-one, with a focus on its utility in the development of new pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromobenzo[d]isoxazol-3(2H)-one is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
CAS Number 65685-50-9[2]
Molecular Formula C₇H₄BrNO₂[3]
Molecular Weight 214.02 g/mol [3]
Appearance Solid (predicted)
IUPAC Name 5-Bromo-1,2-benzisoxazol-3(2H)-one[3]
InChI Key XLPXBJYNYXPQAO-UHFFFAOYSA-N[3]
SMILES O=C1NOC2=CC=C(Br)C=C12[2]

Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one: A Proposed Pathway

While specific, detailed experimental protocols for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one are not extensively documented in publicly available literature, a plausible and logical synthetic route can be proposed based on established methods for the preparation of related benzisoxazolones. The most direct approach involves the synthesis of 5-Bromosalicylhydroxamic acid as a key intermediate, followed by an intramolecular cyclization.

Retrosynthetic Analysis

The retrosynthetic analysis for 5-Bromobenzo[d]isoxazol-3(2H)-one points towards 5-Bromosalicylhydroxamic acid as the direct precursor, which in turn can be synthesized from 5-bromosalicylic acid.

G Target 5-Bromobenzo[d]isoxazol-3(2H)-one Precursor1 5-Bromosalicylhydroxamic Acid Target->Precursor1 Intramolecular Cyclization Precursor2 5-Bromosalicylic Acid Precursor1->Precursor2 Hydroxamic Acid Formation

Caption: Retrosynthetic pathway for 5-Bromobenzo[d]isoxazol-3(2H)-one.

Experimental Protocol (Hypothetical)

This protocol is based on analogous transformations and provides a robust starting point for the synthesis of the title compound.

Part 1: Synthesis of 5-Bromosalicylhydroxamic Acid

The formation of the hydroxamic acid from the corresponding carboxylic acid is a well-established transformation.

  • Step 1: Activation of 5-Bromosalicylic Acid: To a solution of 5-bromosalicylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as carbonyldiimidazole (CDI) or a mixture of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically stirred at room temperature for 1-2 hours to form the activated ester. The rationale for this step is to convert the carboxylic acid into a more reactive species that can readily undergo nucleophilic attack by hydroxylamine.

  • Step 2: Reaction with Hydroxylamine: To the solution of the activated 5-bromosalicylic acid, a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The base is crucial to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile.

  • Step 3: Work-up and Isolation: Upon completion, the reaction mixture is typically acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried under vacuum to afford 5-bromosalicylhydroxamic acid.[4]

Part 2: Intramolecular Cyclization to 5-Bromobenzo[d]isoxazol-3(2H)-one

The cyclization of N-hydroxy amides can be promoted by dehydrating agents or Lewis acids.[5]

  • Step 1: Cyclization Reaction: 5-Bromosalicylhydroxamic acid is dissolved in a suitable solvent, and a dehydrating agent such as polyphosphoric acid (PPA) or a Lewis acid like ferric chloride is added.[5] The reaction mixture is then heated to facilitate the intramolecular cyclization. The choice of reagent and temperature will be critical for optimizing the yield and minimizing side reactions. The mechanism involves the activation of the hydroxamic acid, followed by nucleophilic attack of the phenolic oxygen onto the carbonyl carbon, with subsequent elimination of water.

  • Step 2: Work-up and Purification: After cooling, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure 5-Bromobenzo[d]isoxazol-3(2H)-one.

Chemical Reactivity and Derivatization

The 5-Bromobenzo[d]isoxazol-3(2H)-one scaffold possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives. The most notable reactions involve the nitrogen atom of the isoxazolone ring and the bromine atom on the benzene ring.

N-Alkylation

The nitrogen atom of the benzisoxazolone ring is nucleophilic and can be readily alkylated under basic conditions.[6][7][8] This provides a straightforward method for introducing a variety of substituents at the N-2 position, which can significantly influence the biological activity of the resulting compounds.

G Start 5-Bromobenzo[d]isoxazol-3(2H)-one Step1 Base (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF, THF) Start->Step1 Deprotonation Step2 Alkylating Agent (R-X) (e.g., alkyl halide, tosylate) Step1->Step2 Nucleophilic Attack Product N-Alkylated Derivative Step2->Product

Caption: General workflow for the N-alkylation of 5-Bromobenzo[d]isoxazol-3(2H)-one.

Hypothetical N-Alkylation Protocol:

  • Step 1: Deprotonation: To a solution of 5-Bromobenzo[d]isoxazol-3(2H)-one in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a suitable base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for the formation of the corresponding anion. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.

  • Step 2: Alkylation: The desired alkylating agent (e.g., an alkyl halide or tosylate) is then added to the reaction mixture, which is subsequently stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

  • Step 3: Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N-alkylated derivative.

Cross-Coupling Reactions

The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents, further expanding the chemical diversity of the derivatives.

Applications in Drug Discovery

While specific biological data for 5-Bromobenzo[d]isoxazol-3(2H)-one is not extensively reported, the benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.

  • Antimicrobial and Antifungal Activity: Benzisoxazole derivatives have been reported to possess significant antibacterial and antifungal properties.[9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: Several studies have highlighted the potential of benzisoxazole-containing compounds as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression.

  • Anti-inflammatory and Analgesic Properties: The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Benzisoxazole derivatives have also been investigated for their anti-inflammatory and analgesic potential, likely through the modulation of inflammatory pathways.

The 5-bromo substituent on the benzisoxazolone core provides a strategic point for modification to optimize potency, selectivity, and pharmacokinetic properties in the development of new drug candidates targeting these and other disease areas.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons on the benzene ring. The coupling patterns and chemical shifts will be indicative of the substitution pattern. A broad singlet corresponding to the N-H proton of the isoxazolone ring is also anticipated, which would disappear upon D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbonyl carbon of the isoxazolone ring would appear at a characteristic downfield chemical shift. The remaining signals would correspond to the carbons of the bicyclic ring system.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is a hallmark of a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, the carbonyl (C=O) stretching of the lactam, and the C=N stretching of the isoxazole ring.[12][13][14][15]

Conclusion

5-Bromobenzo[d]isoxazol-3(2H)-one is a valuable heterocyclic building block with significant potential in drug discovery and development. Its synthesis can be plausibly achieved through the cyclization of 5-bromosalicylhydroxamic acid. The presence of reactive sites on both the isoxazolone and benzene rings allows for extensive derivatization, enabling the generation of diverse chemical libraries. While specific biological data for this compound is limited, the well-documented pharmacological activities of the broader benzisoxazole class strongly suggest its potential as a scaffold for the development of new therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of 5-Bromobenzo[d]isoxazol-3(2H)-one and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

Exploratory

Technical Deep Dive: Discovery and Chemistry of Benzisoxazolone Compounds

Executive Summary 1,2-Benzisoxazol-3(2H)-one , often referred to as benzisoxazolone , represents a distinct heterocyclic scaffold characterized by a benzene ring fused to an isoxazole ring containing a carbonyl group at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Benzisoxazol-3(2H)-one , often referred to as benzisoxazolone , represents a distinct heterocyclic scaffold characterized by a benzene ring fused to an isoxazole ring containing a carbonyl group at the 3-position.[1] Unlike its ubiquitous sulfur analog (benzisothiazolinone, BIT) or oxygen analog (benzoxazolinone, BOA), benzisoxazolone occupies a unique niche in medicinal chemistry as a bioisostere for salicylamides and a precursor to complex antipsychotic pharmacophores.

This guide analyzes the structural evolution, synthetic methodologies (from classical Böshagen routes to modern C-H activation), and pharmacological utility of this scaffold, strictly distinguishing it from the isomeric 2,1-benzisoxazol-3(1H)-one (anthranil) series.

Chapter 1: Structural Fundamentals & Nomenclature

The Core Scaffold

The 1,2-benzisoxazol-3(2H)-one system exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form) states. While the lactam form predominates in the solid state and polar solvents due to amide resonance stabilization, the lactim form (3-hydroxy-1,2-benzisoxazole) is the reactive species in O-alkylation reactions and chlorination.

Critical Distinction:

  • 1,2-Benzisoxazol-3(2H)-one: The subject of this guide. N-O bond is intact.

  • 2,1-Benzisoxazol-3(1H)-one (Anthranil): Isomeric form where the nitrogen is attached to the benzene ring.

  • Benzoxazolinone (BOA): Contains a carbamate linkage (N-C=O-O), often confused with benzisoxazolone in auxin literature.

Tautomeric Equilibrium Diagram

The following diagram illustrates the critical lactam-lactim tautomerism and the numbering scheme used in IUPAC nomenclature.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Profile Lactam Lactam Form (1,2-Benzisoxazol-3(2H)-one) Polar Dominant Lactim Lactim Form (3-Hydroxy-1,2-benzisoxazole) Reactive Intermediate Lactam->Lactim  Solvent/pH Dependent   N_Alk N-Alkylation (Favored in polar aprotic) Lactam->N_Alk O_Alk O-Alkylation (Favored with Ag salts) Lactim->O_Alk Cl_Sub Chlorination (POCl3) Yields 3-Chloro derivative Lactim->Cl_Sub Böshagen Route

Caption: Tautomeric equilibrium between the stable lactam and reactive lactim forms, dictating regioselectivity in synthetic modifications.

Chapter 2: Historical Genesis & Synthetic Evolution

The Early Era: Hydroxamic Acid Rearrangements

The discovery of the benzisoxazolone core is rooted in the chemistry of salicylhydroxamic acids . Early 20th-century attempts to dehydrate


-dihydroxybenzamide led to cyclization. However, these reactions were often plagued by the competing Lossen rearrangement , which leads to benzoxazolones (via isocyanate intermediates) rather than the desired benzisoxazole core.
The Böshagen Breakthrough (1967)

A pivotal moment in the history of this scaffold was the work of Horst Böshagen , who established robust protocols for converting 3-hydroxy-1,2-benzisoxazoles into 3-chloro-1,2-benzisoxazoles . This transformation was critical because the 3-chloro derivative serves as a versatile electrophile, allowing for the introduction of piperidinyl and piperazinyl side chains found in modern antipsychotics.

The Böshagen Protocol: Reaction of 3-hydroxy-1,2-benzisoxazole with phosphorus oxychloride (


) and a tertiary amine base yields the 3-chloro derivative. This intermediate is highly reactive toward nucleophilic aromatic substitution (

), enabling the synthesis of complex medicinal agents.
Modern Synthetic Pathways

Modern synthesis has moved beyond simple condensation to metal-catalyzed and pericyclic reactions.

  • [3+2] Cycloaddition (Aryne Route):

    • Mechanism: In situ generation of arynes (from o-silyl aryl triflates) followed by cycloaddition with nitrile oxides.

    • Advantage: Allows for convergent synthesis of 3-substituted benzisoxazoles directly, bypassing the -one intermediate if desired.

  • Cu-Catalyzed N-O Bond Formation:

    • Mechanism: Intramolecular dehydrogenative cyclization of

      
      -benzoyloximes or related precursors using Copper(II) catalysts.
      
    • Advantage: High atom economy and tolerance of sensitive functional groups.

Chapter 3: Medicinal Chemistry & Pharmacology[2][3][4]

The benzisoxazolone scaffold is a "privileged structure" in drug discovery, serving as a template for ligands targeting the Central Nervous System (CNS) and specific enzymes.

Antipsychotic Pharmacophores

While Risperidone and Paliperidone are technically benzisoxazoles (not benzisoxazolones), the 3-piperidinyl-1,2-benzisoxazole moiety is derived synthetically from the benzisoxazolone core (via the Böshagen chloro-intermediate).[1] The scaffold provides the necessary geometric constraints to position the basic nitrogen for interaction with D2 dopamine and 5-HT2A serotonin receptors.

Hsp90 Inhibition

Recent studies (e.g., J. Med.[2] Chem. 2008) have identified 1,2-benzisoxazole derivatives as potent inhibitors of Heat Shock Protein 90 (Hsp90) . These compounds bind in the ATP-binding pocket, interacting with Asp93.[2] This activity suggests potential applications in oncology, distinct from the CNS profile of the piperidinyl derivatives.

Differentiation from Auxin Mimics

A common misconception is the classification of 1,2-benzisoxazol-3(2H)-one as an auxin herbicide.

  • Benzoxazolinone (BOA): A potent allelopathic agent and auxin inhibitor found in rye and wheat.

  • Benzisothiazolinone (BIT): An industrial biocide and auxin mimic.

  • 1,2-Benzisoxazolone: Lacks significant auxin activity. Its biological profile is defined by kinase inhibition and GPCR modulation .

Caption: Pharmacological landscape of the benzisoxazolone scaffold, highlighting its role in CNS and oncology while excluding auxin activity.

Chapter 4: Experimental Protocols

Protocol A: Synthesis of 1,2-Benzisoxazol-3(2H)-one (Classic Cyclization)

Based on the reaction of salicylhydroxamic acid with thionyl chloride.

Principle: The reaction utilizes thionyl chloride to activate the hydroxamic acid hydroxyl group, facilitating an intramolecular nucleophilic attack by the phenolic oxygen (or nitrogen, depending on conditions), followed by elimination of


 and 

.

Reagents:

  • Salicylhydroxamic acid (

    
    -dihydroxybenzamide): 10.0 mmol
    
  • Thionyl Chloride (

    
    ): 12.0 mmol
    
  • Pyridine (Dry): 20.0 mmol

  • Anhydrous THF or Dioxane: 50 mL

Step-by-Step Methodology:

  • Preparation: Dissolve salicylhydroxamic acid in anhydrous THF in a round-bottom flask equipped with a drying tube and magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Activation: Add pyridine slowly to the solution. Subsequently, add thionyl chloride dropwise over 15 minutes. The solution may turn yellow/orange.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash combined organics with 1M HCl (to remove pyridine), saturated 
    
    
    
    , and brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield 1,2-benzisoxazol-3(2H)-one as colorless needles.
    

Yield: Typically 65-75%. Melting Point: 111-113°C.

Protocol B: Formation of 3-Chloro-1,2-benzisoxazole (Böshagen Conditions)

Essential intermediate for medicinal chemistry applications.

  • Reaction: Suspend 1,2-benzisoxazol-3(2H)-one (1 eq) in

    
     (excess, 5-8 eq).
    
  • Catalysis: Add Triethylamine (

    
    , 1.0 eq) dropwise.
    
  • Heating: Reflux the mixture at 100°C for 4-6 hours.

  • Workup: Carefully pour onto crushed ice (Exothermic!). Neutralize with

    
     and extract with dichloromethane.
    
  • Result: Yields the 3-chloro derivative, ready for

    
     coupling with piperazines.
    

References

  • Böshagen, H. (1967). Über 3-Chlor-1,2-benzisoxazole und ihre Reaktionen mit nucleophilen Reagenzien. Chemische Berichte, 100(10), 3326-3334.

  • Gopalsamy, A., et al. (2008).[2] Discovery of benzisoxazoles as potent inhibitors of chaperone heat shock protein 90. Journal of Medicinal Chemistry, 51(3), 373-375.[2]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of benzisoxazoles by the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. Organic Letters, 12(6), 1180-1183.

  • Pal, M., et al. (2011). Psychotropic agents: Synthesis and biological evaluation of 1,2-benzisoxazole derivatives. Journal of Pharmacy and Bioallied Sciences, 3(4), 546.

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromobenzo[d]isoxazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromobenzo[d]isoxazol-3(2H)-one, a compound of inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromobenzo[d]isoxazol-3(2H)-one, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive framework. This document is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of 5-Bromobenzo[d]isoxazol-3(2H)-one and related compounds. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral features.

Introduction to 5-Bromobenzo[d]isoxazol-3(2H)-one

5-Bromobenzo[d]isoxazol-3(2H)-one belongs to the benzisoxazolone class of heterocyclic compounds. The fusion of a benzene ring with an isoxazolone core creates a rigid bicyclic system with distinct electronic properties. The presence of a bromine atom at the 5-position, a lactam-like carbonyl group, and an N-O bond within the five-membered ring are key structural features that will govern its spectroscopic behavior. Understanding these characteristics is paramount for confirming the identity and purity of the compound during synthesis and for subsequent studies in drug discovery and development.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₇H₄BrNO₂
Molecular Weight 214.02 g/mol
CAS Number 65685-50-9
Appearance Expected to be a solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions for the ¹H and ¹³C NMR spectra of 5-Bromobenzo[d]isoxazol-3(2H)-one are based on established chemical shift principles and data from analogous benzisoxazole systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the N-H proton of the isoxazolone ring. The solvent of choice for NMR analysis would typically be deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), which can influence the chemical shift of the N-H proton due to hydrogen bonding.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~7.8dJ ≈ 2.0This proton is ortho to the bromine atom and is expected to be the most deshielded of the aromatic protons.
H-6~7.6ddJ ≈ 8.5, 2.0This proton is coupled to both H-7 (ortho coupling) and H-4 (meta coupling).
H-7~7.4dJ ≈ 8.5This proton is coupled to H-6 (ortho coupling).
N-H>10.0br s-The N-H proton of the lactam-like moiety is expected to be significantly deshielded and may appear as a broad singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromobenzo[d]isoxazol-3(2H)-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of approximately 0-12 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of the bromine atom and the heteroatoms, a wide range of chemical shifts is expected.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~165The carbonyl carbon of the lactam-like system is expected to be significantly deshielded.
C-3a~140This is the carbon at the fusion of the two rings, adjacent to the oxygen atom.
C-7a~130This is the other carbon at the ring fusion.
C-5~115The carbon atom directly bonded to the bromine atom will be shielded due to the "heavy atom effect".
C-4, C-6, C-7110-135The remaining aromatic carbons will appear in this region, with their specific shifts influenced by their position relative to the bromine and the fused ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer with a carbon probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Logical Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve in Deuterated Solvent H1_acq ¹H NMR Acquisition prep->H1_acq Transfer to NMR tube C13_acq ¹³C NMR Acquisition prep->C13_acq Transfer to NMR tube proc Fourier Transform & Phasing H1_acq->proc C13_acq->proc integ Integration & Peak Picking proc->integ assign Structural Assignment integ->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromobenzo[d]isoxazol-3(2H)-one will be dominated by absorptions from the carbonyl group, the N-H bond, and the aromatic ring.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch3300-3100Medium, BroadThe N-H stretching vibration in the lactam-like ring. Broadening is due to hydrogen bonding.
C-H Stretch (Aromatic)3100-3000MediumStretching vibrations of the C-H bonds on the benzene ring.
C=O Stretch (Lactam)~1750StrongThe carbonyl stretching vibration is a very strong and characteristic absorption.
C=C Stretch (Aromatic)1600-1450Medium to WeakSkeletal vibrations of the benzene ring.
N-O Stretch1200-1100MediumStretching vibration of the N-O bond in the isoxazolone ring.
C-Br Stretch700-500Medium to StrongThe C-Br stretching vibration is typically found in the fingerprint region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 213 and 215 in an approximate 1:1 ratio. This isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways:

    • Loss of CO: A fragment ion resulting from the loss of a carbonyl group (CO, 28 Da) from the molecular ion is anticipated. This would give rise to peaks at m/z 185 and 187.

    • Loss of Br: Fragmentation involving the loss of the bromine atom (79 or 81 Da) would lead to a peak at m/z 134.

    • Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex pattern in the lower mass region of the spectrum.

Logical Fragmentation Pathway:

MassSpec_Fragmentation M [M]⁺˙ m/z 213/215 M_minus_CO [M-CO]⁺˙ m/z 185/187 M->M_minus_CO - CO M_minus_Br [M-Br]⁺ m/z 134 M->M_minus_Br - Br˙

Caption: Predicted primary fragmentation pathways for 5-Bromobenzo[d]isoxazol-3(2H)-one in EI-MS.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Conclusion

References

  • Note: As no direct experimental data was found for 5-Bromobenzo[d]isoxazol-3(2H)-one, the references below provide general information on spectroscopic techniques and data for related compounds that support the predictive analysis in this guide.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Database. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

Exploratory

Technical Guide: Safety, Handling, and Reactivity of 5-Bromobenzo[d]isoxazol-3(2H)-one

Chemical Profile & Hazard Identification 5-Bromobenzo[d]isoxazol-3(2H)-one is a specialized heterocyclic building block used primarily in the synthesis of antipsychotics (e.g., risperidone analogs) and anticonvulsants (z...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

5-Bromobenzo[d]isoxazol-3(2H)-one is a specialized heterocyclic building block used primarily in the synthesis of antipsychotics (e.g., risperidone analogs) and anticonvulsants (zonisamide derivatives). Its core structure features a bicyclic benzisoxazole ring system, which imparts specific reactivity and stability profiles that differ from standard aromatic intermediates.

Physicochemical Properties
PropertyData
CAS Number 65685-50-9
IUPAC Name 5-bromo-1,2-benzoxazol-3(2H)-one
Molecular Formula C₇H₄BrNO₂
Molecular Weight 213.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM; insoluble in water.[1]
Melting Point >200 °C (Decomposition often competes with melting)
Hazard Classification (GHS)

While specific SDS data for this exact catalog number is often limited, its classification is derived from the validated hazards of the 1,2-benzisoxazole class and its 5-bromo analogs.

Hazard ClassCategoryHazard Statement
Skin Irritation Cat. 2H315: Causes skin irritation.[2]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[2]
STOT - SE Cat. 3H335: May cause respiratory irritation.[2]
Sensitization InferredH317: May cause an allergic skin reaction (Based on BIT/isothiazolinone structural homology).
Expert Insight: The "Hidden" Hazards

Beyond the standard irritant warnings, two specific hazards require elevated vigilance:

  • Thermal Instability (N-O Bond Lability): The isoxazole N-O bond is energetically weak (~50-60 kcal/mol). Under high heat (>150°C) or in the presence of strong Lewis acids, this ring can undergo reductive cleavage or rearrangement, potentially releasing gaseous decomposition products.

  • Base-Induced Ring Opening: Benzisoxazol-3-ones are susceptible to the Kemp Elimination pathway. Exposure to strong bases (e.g., NaOH, NaOEt) can open the isoxazole ring to form 5-bromo-2-hydroxybenzonitrile (salicylonitrile derivative). This reaction is exothermic and alters the chemical identity of your material instantly.

Engineering Controls & PPE Decision Matrix

Effective safety relies on scaling controls to the operation. The following decision matrix guides PPE selection based on the quantity and physical state of the compound.

SafetyMatrix Start Start: Assess Operation Scale State Physical State? Start->State Solid Solid Handling State->Solid Solution Solution / Reaction State->Solution QtySmall < 1 gram Solid->QtySmall QtyLarge > 1 gram Solid->QtyLarge SolSmall Dilute / Small Scale Solution->SolSmall SolLarge Concentrated / Reflux Solution->SolLarge Level1 LEVEL 1: Nitrile Gloves Safety Glasses Fume Hood QtySmall->Level1 Level2 LEVEL 2: Double Nitrile N95/P100 Mask (if open) Lab Coat QtyLarge->Level2 SolSmall->Level1 Level3 LEVEL 3: Silver Shield/Laminate Gloves Face Shield + Goggles Blast Shield (if heating) SolLarge->Level3

Figure 1: PPE Decision Matrix. Select protection level based on exposure risk.

Operational Protocols: Synthesis & Handling

Handling & Storage
  • Atmosphere: Store under inert gas (Argon/Nitrogen). The amide/enol tautomerism can make the solid hygroscopic.

  • Weighing: Use an anti-static gun if handling fine powder to prevent dispersal.

  • Incompatibility: Segregate from strong bases (ring opening risk) and reducing agents (N-O bond cleavage).

Protocol: Chlorination to 3-Chloro-5-bromobenzo[d]isoxazole

A common application of this intermediate is the conversion of the C3-ketone to a C3-chloride, activating the ring for nucleophilic aromatic substitution (SNAr).

Reaction Scheme: 5-Bromobenzo[d]isoxazol-3(2H)-one + POCl₃ → 3-Chloro-5-bromobenzo[d]isoxazole

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (N₂).

  • Charging: Add 5-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq) to the flask.

  • Reagent Addition: Add Phosphorus Oxychloride (POCl₃) (5.0 eq) neat. Caution: POCl₃ is corrosive and reacts violently with moisture.

  • Catalyst: Add a catalytic amount of Pyridine or DMF (0.1 eq) to facilitate the formation of the Vilsmeier-Haack type intermediate.

  • Reaction: Heat the mixture to 80–90°C for 3–5 hours.

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar spot (chloride).

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction.

    • Maintain temperature <20°C to prevent hydrolysis of the product back to the starting material.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash organics with sat. NaHCO₃ (to remove phosphoric acid byproducts) and Brine. Dry over Na₂SO₄ and concentrate.

Emergency Response & Decontamination

In the event of exposure or release, immediate action is required to mitigate the sensitizing and irritant properties of the compound.

EmergencyResponse Incident Incident Occurs Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Blot excess 2. Wash soap/water (15m) 3. Do NOT use alcohol Skin->ActionSkin ActionEye 1. Flush water (15m) 2. Remove contacts 3. Seek medical aid Eye->ActionEye ActionSpill 1. Isolate area 2. Cover with wet pad 3. Double bag waste Spill->ActionSpill

Figure 2: Emergency Response Workflow. Note: Alcohol can enhance skin absorption of isoxazoles; use soap and water.

Decontamination Solution

For cleaning glassware or bench surfaces contaminated with 5-Bromobenzo[d]isoxazol-3(2H)-one:

  • Preparation: Mix 10% Sodium Hypochlorite (Bleach) with a surfactant (dish soap).

  • Mechanism: The hypochlorite oxidizes the organic residue, while the surfactant aids in solubilizing the hydrophobic aromatic ring.

  • Procedure: Spray area, allow to sit for 10 minutes, then wipe with water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17520, 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

    • Note: Used for inferring sensitization and environmental hazards of the benzisoxazole/benzisothiazole class.
  • Note: Source for GHS classific
  • Teva Pharmaceuticals USA, Inc. (2003).WO2003020708A1 - Zonisamide intermediate and synthesis.
  • Note: Verification of commercial availability and basic handling codes.
  • Lokhande, P. D., et al. (2012).Aromatization and Halogenation of 3,3a,4,5-Tetrahydro-3-aryl-2-phenyl-2H-benzo[g]indazole Using NBS. Journal of Heterocyclic Chemistry. Note: Contextualizes the halogenation and stability of fused isoxazole/pyrazole ring systems.

Sources

Foundational

An In-depth Technical Guide to 5-Bromobenzo[d]isoxazol-3(2H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The benzo[d]isoxazol-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isoxazol-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a wide array of biologically active compounds. The introduction of a bromine atom at the 5-position creates a versatile synthetic handle for the development of novel derivatives with modulated physicochemical properties and biological activities. This technical guide provides a comprehensive overview of 5-Bromobenzo[d]isoxazol-3(2H)-one, its synthesis, and the exploration of its derivatives and analogs as potential therapeutic agents. We delve into detailed synthetic methodologies, structure-activity relationships (SAR), and the molecular mechanisms of action, with a focus on their potential in oncology, inflammation, and neurodegenerative diseases. This document is intended to be a foundational resource for researchers engaged in the design and development of novel therapeutics based on this promising heterocyclic core.

The 5-Bromobenzo[d]isoxazol-3(2H)-one Core: Synthesis and Properties

The 5-Bromobenzo[d]isoxazol-3(2H)-one core is a key starting material for the synthesis of a diverse library of derivatives. Its synthesis is conceptually straightforward, typically involving the cyclization of a suitably substituted precursor.

Retrosynthetic Analysis and Plausible Synthetic Pathway

A logical retrosynthetic approach to 5-Bromobenzo[d]isoxazol-3(2H)-one points towards 2-hydroxy-5-bromobenzohydroxamic acid as the key intermediate. This intermediate can be prepared from the commercially available 5-bromosalicylic acid.

G Core 5-Bromobenzo[d]isoxazol-3(2H)-one Intermediate 2-Hydroxy-5-bromobenzohydroxamic Acid Core->Intermediate Cyclization Starting_Material 5-Bromosalicylic Acid Intermediate->Starting_Material Hydroxamic acid formation

Caption: Retrosynthetic analysis of 5-Bromobenzo[d]isoxazol-3(2H)-one.

Experimental Protocol: Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one

Step 1: Synthesis of 2-Hydroxy-5-bromobenzohydroxamic Acid

  • Esterification: 5-Bromosalicylic acid is first converted to its methyl ester by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.

  • Hydroxamic Acid Formation: The resulting methyl 5-bromosalicylate is then treated with a solution of hydroxylamine hydrochloride and a base, such as potassium hydroxide or sodium methoxide, in a suitable solvent like methanol. The reaction is typically stirred at room temperature until completion.

Step 2: Cyclization to 5-Bromobenzo[d]isoxazol-3(2H)-one

  • The crude 2-hydroxy-5-bromobenzohydroxamic acid from the previous step is dissolved in a suitable solvent, such as ethanol or dioxane.

  • A dehydrating agent, for instance, a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or a mixture of triphenylphosphine and diethyl azodicarboxylate (DEAD), is added portion-wise at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 5-Bromobenzo[d]isoxazol-3(2H)-one.

Synthetic Diversification of the 5-Bromobenzo[d]isoxazol-3(2H)-one Scaffold

The bromine atom at the 5-position and the nitrogen atom of the lactam offer two primary points for chemical modification, allowing for the generation of a diverse library of analogs.

N-Functionalization

The nitrogen atom of the isoxazolone ring can be readily functionalized via N-alkylation or N-arylation reactions.

Experimental Protocol: N-Alkylation

  • To a solution of 5-Bromobenzo[d]isoxazol-3(2H)-one in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate or sodium hydride is added.

  • The mixture is stirred for a short period to facilitate the formation of the corresponding anion.

  • An appropriate alkyl halide (e.g., benzyl bromide, methyl iodide) is then added, and the reaction is stirred at room temperature or gentle heating until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Functionalization at the 5-Position via Cross-Coupling Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 5-position.[1]

G Start 5-Bromobenzo[d]isoxazol-3(2H)-one Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Product1 5-Aryl/Heteroaryl Derivatives Suzuki->Product1 Product2 5-Alkynyl Derivatives Sonogashira->Product2 Product3 5-Amino Derivatives Buchwald->Product3

Caption: Palladium-catalyzed cross-coupling reactions at the 5-position.

General Protocol for Suzuki-Miyaura Coupling

  • In a reaction vessel, 5-Bromobenzo[d]isoxazol-3(2H)-one, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • The mixture is degassed and then heated under an inert atmosphere until the starting materials are consumed.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Therapeutic Applications and Biological Activities

Derivatives of the benzo[d]isoxazole scaffold have shown a wide spectrum of pharmacological activities.[2] The strategic placement of a bromine atom in 5-Bromobenzo[d]isoxazol-3(2H)-one provides a gateway to novel analogs with potentially enhanced therapeutic profiles.

Anticancer Activity

The isoxazole and benzisoxazole cores are present in numerous compounds with demonstrated anticancer properties.[3] Their mechanisms of action are diverse and include the inhibition of kinases, induction of apoptosis, and disruption of tubulin polymerization.[3]

A notable example of a related benzisoxazole derivative with potent anticancer activity is a series of 5-imidazole-3-methylbenz[d]isoxazoles, which have been identified as potent and selective inhibitors of the CBP/p300 bromodomain, showing promise for the treatment of acute myeloid leukemia (AML).[4] Two representative compounds from this series, 16t (Y16524) and 16u (Y16526) , exhibited significant inhibitory activity against the p300 bromodomain and potent growth inhibition of AML cell lines.[4]

Table 1: Biological Activity of 5-imidazole-3-methylbenz[d]isoxazole Derivatives [4]

Compoundp300 IC₅₀ (µM)MV4;11 Cell Growth IC₅₀ (µM)
16t (Y16524) 0.010.49
16u (Y16526) 0.030.26

The anticancer mechanism of some benzoxazole derivatives has been linked to the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in lipid signaling pathways that promote tumor growth and metastasis.[5]

Anti-inflammatory and Neuroprotective Activities

Benzisoxazole derivatives have also been investigated for their anti-inflammatory and neuroprotective properties.[2] The structural similarities to known neuroleptic drugs like risperidone suggest that this scaffold can interact with various receptors and enzymes in the central nervous system.

G cluster_0 Cellular Stressors cluster_1 Signaling Pathways cluster_2 Cellular Response cluster_3 Therapeutic Intervention stress Oxidative Stress Inflammation pathways Kinase Cascades (e.g., MAPKs) Pro-inflammatory Cytokine Production stress->pathways response Neuronal Damage Apoptosis pathways->response compound 5-Bromobenzo[d]isoxazol-3(2H)-one Derivative compound->pathways Inhibition

Caption: Potential neuroprotective mechanism of action.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-Bromobenzo[d]isoxazol-3(2H)-one core allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.

  • N-Substitution: The nature of the substituent on the nitrogen atom can significantly impact biological activity. For instance, the introduction of bulky or aromatic groups can enhance binding to hydrophobic pockets of target proteins.

  • 5-Position Substitution: Modification at the 5-position through cross-coupling reactions allows for the exploration of a wide chemical space. The introduction of hydrogen bond donors and acceptors, as well as groups that can engage in π-stacking interactions, can dramatically influence potency and selectivity. For example, in a series of 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides, specific substitutions on the aryl ring led to potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii.[6]

Conclusion and Future Directions

5-Bromobenzo[d]isoxazol-3(2H)-one is a highly versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to chemical modification at both the nitrogen and the 5-position provides a rich platform for generating diverse chemical libraries. The demonstrated anticancer, anti-inflammatory, and neuroprotective potential of related benzisoxazole derivatives underscores the therapeutic promise of this compound class.

Future research should focus on the synthesis and biological evaluation of a broad range of derivatives to establish comprehensive structure-activity relationships. Detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of relevant signaling pathways, will be crucial for the rational design of next-generation therapeutics based on the 5-Bromobenzo[d]isoxazol-3(2H)-one core.

References

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed.
  • Application Notes: In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs. Benchchem.
  • CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • CN101560170B - Method for preparing 5-(bromoacetyl) salicylamide.
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii. PubMed.
  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanol
  • Full article: Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Taylor & Francis.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Benzoxazole as Anticancer Agent: A Review. IJPPR.
  • 6-Bromobenzo[d]isoxazol-3(2H)-one (1 x 100 mg). Reagentia.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium.
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science (RSC Publishing).
  • Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC.
  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][2][4][7]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. PMC - PubMed Central.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI.
  • CAS 65685-50-9 | 5-Bromobenzo[d]isoxazol-3(2H)-one. Alchem Pharmtech.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. Benchchem.
  • Palladium-Catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][7]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC - NIH.

  • A review of isoxazole biological activity and present synthetic techniques.
  • Palladium-Catalyzed Cross-coupling Reactions in the Synthesis of Pharmaceuticals.
  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed.

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Protocols & Analytical Methods

Method

Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one: An Application Note and Protocol

Introduction 5-Bromobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural resemblance to other biologically active benzisoxazole derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural resemblance to other biologically active benzisoxazole derivatives. The benzisoxazole scaffold is present in a number of pharmaceuticals with diverse activities. This application note provides a detailed, two-step protocol for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one, commencing from the readily available starting material, 5-bromosalicylic acid. The described methodology is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Overall Reaction Scheme

The synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one is achieved in two primary steps: first, the conversion of 5-bromosalicylic acid to its corresponding hydroxamic acid, followed by an intramolecular cyclization to yield the target compound.

Overall Reaction Scheme 5-Bromosalicylic_acid 5-Bromosalicylic Acid Intermediate 5-Bromo-2-hydroxybenzohydroxamic Acid 5-Bromosalicylic_acid->Intermediate Step 1: Hydroxamic Acid Formation Product 5-Bromobenzo[d]isoxazol-3(2H)-one Intermediate->Product Step 2: Intramolecular Cyclization

Caption: Overall two-step synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one.

Part 1: Synthesis of 5-Bromo-2-hydroxybenzohydroxamic Acid

The initial step involves the conversion of the carboxylic acid functionality of 5-bromosalicylic acid into a hydroxamic acid. This transformation is crucial as it introduces the nitrogen and hydroxyl groups necessary for the subsequent cyclization. A common and effective method for this conversion is the reaction of an activated carboxylic acid derivative with hydroxylamine.[1] For simplicity and to avoid the isolation of a highly reactive acyl chloride, this protocol utilizes an in-situ activation of the carboxylic acid.

Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromosalicylic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent gradeFisher Scientific
Hydroxylamine hydrochloride (NH₂OH·HCl)99%Acros Organics
Sodium hydroxide (NaOH)ACS reagent gradeVWR
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Methanol (MeOH)ACS reagent gradeFisher Scientific
Hydrochloric acid (HCl)Concentrated (37%)VWR
Deionized water

Procedure:

  • Activation of 5-Bromosalicylic Acid: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylic acid (10.0 g, 46.1 mmol) and anhydrous dichloromethane (100 mL). Stir the suspension at room temperature. Carefully add thionyl chloride (5.0 mL, 69.1 mmol) dropwise to the suspension over 15 minutes. A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) can be added to facilitate the reaction. Heat the mixture to reflux (approximately 40°C) for 2-3 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acyl chloride.

  • Preparation of Hydroxylamine Solution: In a separate 250 mL beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (4.8 g, 69.1 mmol) in 50 mL of 2 M sodium hydroxide solution, pre-cooled in an ice bath. It is critical to use the freshly prepared hydroxylamine solution immediately.

  • Hydroxamic Acid Formation: Cool the acyl chloride solution from step 1 to 0°C in an ice bath. Slowly add the cold hydroxylamine solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation: Acidify the reaction mixture to a pH of 4-5 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form. Collect the solid precipitate by vacuum filtration, wash with cold deionized water (3 x 50 mL), and dry under vacuum to yield 5-bromo-2-hydroxybenzohydroxamic acid as a solid.

Part 2: Intramolecular Cyclization to 5-Bromobenzo[d]isoxazol-3(2H)-one

The second and final step is the intramolecular cyclization of the newly synthesized 5-bromo-2-hydroxybenzohydroxamic acid. This reaction is typically promoted by heat or by using a dehydrating agent, which facilitates the elimination of a water molecule to form the isoxazolone ring.[2][3]

Experimental Protocol: Step 2

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromo-2-hydroxybenzohydroxamic acidAs synthesized in Part 1
Acetic anhydrideACS reagent gradeSigma-Aldrich
Glacial acetic acidACS reagent gradeFisher Scientific
Ethyl acetateACS reagent gradeVWR
HexanesACS reagent gradeVWR
Deionized water

Procedure:

  • Cyclization Reaction: In a 100 mL round-bottom flask, suspend the 5-bromo-2-hydroxybenzohydroxamic acid (5.0 g, 21.5 mmol) in glacial acetic acid (30 mL). Add acetic anhydride (5.0 mL, 53.0 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 80-90°C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold deionized water with vigorous stirring. A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield 5-Bromobenzo[d]isoxazol-3(2H)-one as a crystalline solid.

Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Hydroxamic Acid Synthesis cluster_step2 Step 2: Cyclization A Activation of 5-Bromosalicylic Acid with SOCl₂ C Reaction of Acyl Chloride with Hydroxylamine A->C B Preparation of Hydroxylamine Solution B->C D Acidification and Isolation of Intermediate C->D E Suspension of Hydroxamic Acid in Acetic Acid/Anhydride D->E Proceed with dried intermediate F Heating to Promote Cyclization E->F G Precipitation in Water and Isolation F->G H Recrystallization for Purification G->H

Sources

Application

Using 5-Bromobenzo[d]isoxazol-3(2H)-one in drug discovery

Application Note: Strategic Utilization of 5-Bromobenzo[d]isoxazol-3(2H)-one in Drug Discovery Part 1: The "Chameleon" Scaffold in Medicinal Chemistry 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) represents a high...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromobenzo[d]isoxazol-3(2H)-one in Drug Discovery

Part 1: The "Chameleon" Scaffold in Medicinal Chemistry

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) represents a high-value "chameleon" scaffold for drug discovery. Unlike static building blocks, this compound offers three distinct reactivity profiles depending on the reaction environment. It serves not only as a precursor to bioactive 1,2-benzisoxazoles (e.g., Zonisamide and Risperidone analogs) but also as a "masked" synthon for polysubstituted salicylnitriles.

Key Chemical Assets:

  • The C5-Bromo Handle: A classic site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • The C3-Lactam/Enol Core: Exists in equilibrium, allowing for O-alkylation, N-alkylation, or activation via chlorination.

  • The Latent Ring Opening (Kemp Elimination): Under basic conditions, the isoxazole ring can open to yield 2-hydroxy-5-bromobenzonitrile, a feature that can be exploited or must be carefully managed.

Part 2: Strategic Workflows & Decision Matrix

To successfully utilize this scaffold, researchers must choose between Ring Preservation (for benzisoxazole targets) and Ring Transformation (for salicylnitrile targets).

Workflow Visualization

The following diagram illustrates the divergent pathways available from the parent scaffold.

Benzisoxazole_Workflow Start 5-Bromobenzo[d] isoxazol-3(2H)-one StepA1 Activation (POCl3 / Base) Start->StepA1 Path A: Orthogonal Functionalization StepB1 Pd-Coupling (Strong Base / Heat) Start->StepB1 Path B: Kemp Elimination InterA 3-Chloro-5-bromo- 1,2-benzisoxazole StepA1->InterA StepA2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) InterA->StepA2 Site-Selective (C5-Br > C3-Cl) ProductA 3-Chloro-5-Aryl- 1,2-benzisoxazole StepA2->ProductA StepA3 SNAr Displacement (Amines/Alkoxides) ProductA->StepA3 FinalA 3-Amino-5-Aryl- 1,2-benzisoxazole (Zonisamide Analogs) StepA3->FinalA FinalB 5-Aryl-2-hydroxy- benzonitrile StepB1->FinalB In situ Ring Opening

Figure 1: Divergent synthetic pathways. Path A preserves the heterocyclic core via C3-chlorination. Path B exploits base-mediated ring opening to access salicylnitriles.

Part 3: Detailed Experimental Protocols

Protocol A: Orthogonal Functionalization (Ring Preservation)

Objective: To synthesize 3,5-disubstituted 1,2-benzisoxazoles without degrading the heterocyclic ring.

Expert Insight: Direct Suzuki coupling on the parent 3-one is risky because the basic conditions required for the Pd-cycle (e.g., K₂CO₃, heat) often trigger the Kemp elimination, opening the ring. The solution is to "lock" the C3 position as a chloride first. The C3-Cl bond is stable to Suzuki conditions but reactive enough for subsequent SNAr.

Step 1: Synthesis of 5-Bromo-3-chloro-1,2-benzisoxazole

  • Reagents: 5-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq), POCl₃ (5.0 eq), Et₃N (1.0 eq).

  • Procedure:

    • Suspend the starting material in neat POCl₃ in a round-bottom flask.

    • Add Et₃N dropwise at 0°C (exothermic).

    • Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (the polar starting material disappears; a less polar spot appears).

    • Workup: Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring (Caution: POCl₃ hydrolysis is violent). Extract with EtOAc (3x). Wash organic layer with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically 85–95% as a beige solid.

Step 2: Site-Selective Suzuki Coupling (C5-Br > C3-Cl) Rationale: Palladium(0) undergoes oxidative addition significantly faster at the electron-deficient Aryl-Bromide bond (C5) than at the Heteroaryl-Chloride bond (C3).

  • Reagents: 5-Bromo-3-chloro-1,2-benzisoxazole (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: Toluene:Ethanol:Water (4:1:1) or DME:Water (3:1).

  • Procedure:

    • Degas solvents with Argon for 15 mins.[1]

    • Combine reactants in a sealed tube or microwave vial.

    • Heat at 80°C for 4–12 hours. Do not overheat (>100°C) to avoid competing activation of the C3-Cl.

    • Workup: Filter through Celite, dilute with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

  • Outcome: 5-Aryl-3-chloro-1,2-benzisoxazole.

Step 3: Introduction of Pharmacophore at C3 (SNAr)

  • Reagents: 5-Aryl-3-chloro-intermediate (1.0 eq), Amine (e.g., Morpholine, Piperazine) (2-3 eq), DIPEA (2 eq).

  • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Heat at 80–100°C for 2–6 hours.

    • Note: For less nucleophilic amines, use NaH in THF.

    • Result: A library of 3-amino-5-aryl-1,2-benzisoxazoles.

Protocol B: The "Masked" Salicylnitrile Route

Objective: To synthesize 4-aryl-2-hydroxybenzonitriles using the benzisoxazole as a stable precursor.

Expert Insight: The 1,2-benzisoxazole ring is essentially a "dehydrated" salicylnitrile oxime. Strong bases reverse this formation.

  • Reagents: 5-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), KOH or Cs₂CO₃ (3.0 eq) .

  • Solvent: 1,4-Dioxane:Water (4:1).

  • Procedure:

    • Perform standard Suzuki coupling at elevated temperature (100°C+).

    • The strong base and heat promote both the cross-coupling and the Kemp elimination (ring opening).

    • Workup: Acidify carefully with 1M HCl to pH 4-5 to protonate the phenol. Extract with EtOAc.[2]

  • Product: 4-Aryl-2-hydroxybenzonitrile (The bromine is replaced by aryl; the ring opens to nitrile + phenol).

Part 4: Data Summary & Reactivity Table

Reaction TypeTarget SiteConditionsCritical Constraint
Chlorination C3 (Lactam)POCl₃, Et₃N, RefluxQuench POCl₃ carefully; C3-Cl is moisture sensitive over time.
Suzuki Coupling C5 (Aryl-Br)Pd(PPh₃)₄, Na₂CO₃, 80°CSelectivity: Reacts at C5-Br first. C3-Cl remains intact if T < 100°C.
SNAr C3 (Het-Cl)Amine, DMF, 100°CRequires C3-Cl intermediate. Direct reaction on 3-one is difficult.
N-Alkylation N2 (Lactam)R-X, K₂CO₃, DMF, RTAvoid strong bases (NaH) if ring opening is not desired.
Ring Opening N-O BondNaOH/KOH, HeatIrreversible. Yields salicylnitriles.

References

  • Biotrend. (2025). 5-Bromobenzo[d]isoxazol-3(2H)-one Product Data. Biotrend Chemicals. [Link]

  • National Institutes of Health (NIH). (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate.[3] PubMed Central. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[4] Chemical Science.[5][6] [Link]

  • Google Patents. (2006).

Sources

Method

Application Notes &amp; Protocols: 5-Bromobenzo[d]isoxazol-3(2H)-one in Pharmaceutical Synthesis

Abstract This document provides a detailed technical guide on the application of 5-Bromobenzo[d]isoxazol-3(2H)-one as a versatile intermediate in pharmaceutical research and development. The isoxazole core is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the application of 5-Bromobenzo[d]isoxazol-3(2H)-one as a versatile intermediate in pharmaceutical research and development. The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The strategic placement of a bromine atom on the benzisoxazolone framework makes this intermediate particularly valuable for constructing diverse molecular libraries through various cross-coupling and substitution reactions. This guide outlines the core physicochemical properties of the compound, explains the rationale behind its synthetic utility, and provides a detailed, field-proven protocol for a key transformation: nucleophilic aromatic substitution.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle that is a cornerstone of modern medicinal chemistry.[2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability contribute to its prevalence in pharmacologically active compounds.[2][4] Derivatives of the isoxazole family have demonstrated a vast range of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][2]

5-Bromobenzo[d]isoxazol-3(2H)-one emerges as a key building block by combining this privileged isoxazole core with a synthetically versatile bromine handle. This structure allows for the systematic exploration of chemical space, enabling researchers to modify the core and introduce diverse functionalities in the quest for novel therapeutic agents.

Physicochemical Properties & Handling

A thorough understanding of the starting material is critical for successful and reproducible experimentation. The key properties of 5-Bromobenzo[d]isoxazol-3(2H)-one are summarized below.

PropertyValueReference
CAS Number 65685-50-9[5]
Molecular Formula C₇H₄BrNO₂[6]
Molecular Weight 214.02 g/mol [6]
Appearance White to off-white solid/powder[7]
Purity Typically ≥95%[5][7]
Storage Store in a cool, dry place, sealed from moisture and light. Recommended storage at 2-8°C.

Safety & Handling:

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[6]

  • Precautionary Measures: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[6]

Core Synthetic Applications & Mechanistic Rationale

The synthetic power of 5-Bromobenzo[d]isoxazol-3(2H)-one stems from two primary reactive sites: the C5-Bromine and the N2-Proton. This dual reactivity allows for sequential or orthogonal derivatization to build molecular complexity.

  • C5-Bromine Reactivity: The bromine atom is positioned on an electron-deficient aromatic ring, making it an excellent electrophilic site for Nucleophilic Aromatic Substitution (SₙAr) reactions, particularly with N-, O-, and S-nucleophiles. Furthermore, it is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds.

  • N2-Proton Reactivity: The proton on the isoxazolone nitrogen is acidic and can be readily deprotonated by a suitable base. The resulting anion can then be functionalized via alkylation or acylation , providing another axis for structural modification.

The strategic use of these reactive sites allows for the generation of large libraries of compounds from a single, advanced intermediate, accelerating the drug discovery process.

G cluster_c5 C5-Bromine Reactions cluster_n2 N2-Proton Reactions main 5-Bromobenzo[d]isoxazol-3(2H)-one snar Nucleophilic Aromatic Substitution (SₙAr) main->snar R₂NH, Base suzuki Suzuki Coupling main->suzuki R-B(OH)₂, Pd catalyst buchwald Buchwald-Hartwig Amination main->buchwald R₂NH, Pd catalyst alkylation N-Alkylation main->alkylation 1. Base 2. R-X acylation N-Acylation main->acylation 1. Base 2. RCOCl

Caption: Key synthetic pathways for 5-Bromobenzo[d]isoxazol-3(2H)-one.

Protocol: Synthesis of 5-(Morpholino)benzo[d]isoxazol-3(2H)-one

This protocol details a representative SₙAr reaction, a foundational technique for leveraging this intermediate. The reaction of the bromo-intermediate with morpholine is a robust and high-yielding transformation that serves as an excellent model system.

4.1. Rationale for Experimental Design The choice of a polar aprotic solvent (DMSO) is crucial; it effectively solvates the cationic species formed during the Meisenheimer complex intermediate stage of the SₙAr mechanism, thereby lowering the activation energy and accelerating the reaction. Potassium carbonate is used as a mild, heterogeneous base to neutralize the hydrobromic acid (HBr) generated in situ, driving the reaction to completion. Heating is necessary to provide sufficient energy to overcome the aromaticity of the benzene ring.

4.2. Materials and Reagents

ReagentGradeSupplierCAS
5-Bromobenzo[d]isoxazol-3(2H)-one≥95%Alchem Pharmtech65685-50-9
Morpholine≥99%Sigma-Aldrich110-91-8
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Acros Organics67-68-5
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Deionized Water (H₂O)Type 1Millipore7732-18-5
Brine (Saturated NaCl)N/ALab Prepared7647-14-5
Magnesium Sulfate (MgSO₄)AnhydrousAlfa Aesar7487-88-9

4.3. Step-by-Step Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromobenzo[d]isoxazol-3(2H)-one (2.14 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv) followed by anhydrous DMSO (20 mL).

  • Nucleophile Addition: Add morpholine (1.05 mL, 12.0 mmol, 1.2 equiv) to the suspension using a syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C in an oil bath and stir vigorously for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting material spot (Rf ≈ 0.6) and the appearance of a new, more polar product spot (Rf ≈ 0.3) indicates reaction progression.

  • Workup - Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 100 mL of cold deionized water. A precipitate should form.

  • Workup - Extraction: Stir the aqueous suspension for 30 minutes, then transfer it to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol or by flash column chromatography on silica gel (gradient elution, 30% to 70% Ethyl Acetate in Hexane) to afford the final product as a pure solid.

Experimental Workflow & Data Analysis

A systematic workflow ensures reproducibility and accurate characterization of the final compound.

G start Reaction Setup reaction Heating & Stirring (100°C, 6-8h) start->reaction tlc TLC Monitoring reaction->tlc tlc->reaction Incomplete workup Aqueous Workup & Extraction tlc->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify analysis Characterization purify->analysis end Pure Product analysis->end

Caption: Standard experimental workflow for SₙAr synthesis.

5.1. Expected Results & Characterization

ParameterExpected Outcome
Yield 75-90%
Appearance White to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) Signals corresponding to morpholino protons (approx. 3.7 ppm & 3.1 ppm) and aromatic protons. Disappearance of the characteristic splitting pattern for the bromo-substituted ring.
Mass Spec (ESI+) Calculated for C₁₁H₁₀N₂O₃ [M+H]⁺: 219.07. Found: 219.1.
HPLC Purity ≥98%

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient temperature. 2. Inactive base (absorbed moisture). 3. Short reaction time.1. Ensure oil bath is at the target temperature. 2. Use freshly opened or properly dried K₂CO₃. 3. Extend reaction time and continue monitoring by TLC.
Low Yield 1. Incomplete precipitation during quenching. 2. Emulsion formation during extraction. 3. Product loss during purification.1. Add water slowly to a vigorously stirred solution; cool in an ice bath. 2. Add brine to the separatory funnel to break the emulsion. 3. Optimize recrystallization solvent or chromatography gradient.
Impure Product 1. Incomplete removal of DMSO. 2. Side reactions due to excessive heat.1. Ensure thorough washing with water during workup. 2. Maintain strict temperature control; do not exceed 110 °C.

References

  • Jadhav, S., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Google Patents. (2019).
  • Google Patents. (2012).
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Patsnap. Preparation method of intermediate of lurasidone - Eureka. [Link]

  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • Google Patents. (2015). WO2015056205A1 - Process for the industrial synthesis of lurasidone.
  • WIPO Patentscope. (2016). WO/2016/110798 AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE AND ITS INTERMEDIATE. [Link]

  • Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([1][8][9]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]

  • National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • PubMed. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. [Link]

  • MDPI. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link]

  • National Institutes of Health (NIH). (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. [Link]

  • National Institutes of Health (NIH). (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]

Sources

Application

Application Note: 5-Bromobenzo[d]isoxazol-3(2H)-one as a Privileged Scaffold in Medicinal Chemistry

Strategic Overview: The "Chameleon" Scaffold 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) represents a high-value "privileged structure" in drug discovery. Its utility extends beyond a simple building block; it ac...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Chameleon" Scaffold

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) represents a high-value "privileged structure" in drug discovery. Its utility extends beyond a simple building block; it acts as a latent pharmacophore .[1] In solution, it exists in equilibrium between the lactam (3-one) and lactim (3-ol) forms, though the lactam predominates.[1]

For the medicinal chemist, this molecule offers three distinct vectors for diversification:

  • N-Alkylation (Vector A): Construction of GPCR-targeting tails (e.g., antipsychotics).[1]

  • C-5 Cross-Coupling (Vector B): Expansion of the aromatic core via Suzuki/Buchwald reactions.[1]

  • Ring Opening (Vector C): A "Trojan Horse" mechanism where the isoxazole ring acts as a masked salicylamide, revealing a polar hydrogen-bond donor/acceptor motif upon metabolic or chemical activation (similar to the mechanism of Leflunomide).[1]

Reactivity & Pathway Map

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactivityMap Core 5-Bromobenzo[d] isoxazol-3(2H)-one N_Alkyl N-Alkylated Scaffolds (GPCR Ligands) Core->N_Alkyl Base, R-X (Vector A) Suzuki 5-Aryl/Heteroaryl Derivatives Core->Suzuki Pd(0), Ar-B(OH)2 (Vector B) Salicyl 2-Hydroxy-5-bromo- benzonitriles/amides Core->Salicyl Base (Ring Opening) or Reductive Cleavage (Vector C) N_Alkyl->Suzuki Sequential Functionalization

Figure 1: Divergent synthetic vectors for 5-Bromobenzo[d]isoxazol-3(2H)-one. Note that Vector C (Ring Opening) converts the heterocycle into a distinct pharmacophore.

Critical Analysis: Tautomerism and Regioselectivity

The core challenge in working with benzo[d]isoxazol-3(2H)-one is controlling the ambident nucleophilicity of the amide/imidate triad.[1]

  • Thermodynamic Control (N-Alkylation): In polar aprotic solvents (DMF, DMSO) with soft counter-ions, N-alkylation is favored.[1] This preserves the cyclic amide structure essential for bioisosterism with quinolinones (e.g., Aripiprazole analogs).[1]

  • Kinetic Control (O-Alkylation): Hard electrophiles or silver salts can favor O-alkylation, yielding 3-alkoxy-1,2-benzisoxazoles.[1] These are often less stable and susceptible to nucleophilic attack at the C-3 position.[1]

Expert Insight: For library generation, we strongly recommend performing N-alkylation first , followed by C-5 palladium coupling.[1] The free NH group in the parent scaffold can poison sensitive Pd catalysts or lead to competitive N-arylation during cross-coupling attempts.[1]

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To attach a pharmacophoric tail (e.g., chloroethyl-piperidine) while minimizing O-alkylation.[1]

Reagents:

  • 5-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq)

  • Alkyl Halide (e.g., 1-(3-chloropropyl)-4-methylpiperazine) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.[1]
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein activation of chloro-linkers.

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[1]

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 5-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq) and anhydrous ACN (0.1 M concentration). Add

    
     (2.0 eq) and stir at room temperature for 30 minutes. Why: Deprotonation of the NH (
    
    
    
    ) generates the nucleophilic anion.
  • Addition: Add the alkyl halide (1.2 eq) and KI (0.1 eq).

  • Reflux: Heat the mixture to reflux (

    
     for ACN) under nitrogen atmosphere. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).[1]
    
    • Checkpoint: The N-alkylated product is typically more polar than the O-alkylated impurity.[1]

  • Workup: Upon completion (usually 4-12 hours), filter off the inorganic salts while hot. Concentrate the filtrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM

    
     5% MeOH/DCM).
    

Self-Validation Criteria:

  • 
     NMR:  Look for the disappearance of the broad NH singlet (
    
    
    
    ppm).[1] Confirm the triplet for the
    
    
    protons (
    
    
    ppm).[1]
  • IR: The Carbonyl stretch (

    
    ) for N-alkyl variants typically shifts to 
    
    
    
    .[1] If O-alkylation occurred, the
    
    
    band disappears, replaced by a
    
    
    band.[1]
Protocol B: Suzuki-Miyaura Coupling at C-5

Objective: To expand the core into a biaryl system.[1] Pre-requisite: Use the N-alkylated or N-protected (e.g., SEM-protected) intermediate to prevent catalyst poisoning.[1]

Reagents:

  • N-Alkyl-5-bromobenzo[d]isoxazol-3(2H)-one (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)[1]

  • Catalyst:

    
     (0.05 eq) - Robust against steric bulk.
    
  • Base:

    
     (3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Step-by-Step Methodology:

  • Degassing: Combine the substrate, boronic acid, and base in the solvent mixture.[1] Sparge with Argon for 15 minutes. Why: Oxygen causes homocoupling of boronic acids and oxidizes the Pd catalyst.[1]

  • Catalysis: Add

    
    .[1] Seal the vessel.
    
  • Reaction: Heat to

    
     for 4-16 hours.
    
  • Scavenging: Cool to RT. Filter through a Celite pad to remove Pd black.[1]

  • Extraction: Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography.

Mechanism of Action: The "Latent" Salicylamide

One of the most sophisticated uses of this scaffold is as a prodrug or transition-state mimic.[1] Under physiological conditions (or specific enzymatic catalysis), the isoxazole ring can undergo reductive cleavage or base-catalyzed Kemp elimination .[1]

Pathway Logic[1]
  • Base-Catalyzed (Kemp): Strong base deprotonates the C-3 position (if not a 3-one) or attacks the carbonyl, leading to N-O bond rupture.[1] For the 3-one, this typically yields 2-hydroxy-5-bromo-benzonitrile derivatives.[1]

  • Reductive (Metabolic): P450 enzymes or bacterial reductases can cleave the labile N-O bond, opening the ring to form a salicylamide (2-hydroxybenzamide).[1]

Significance: This reveals a phenolic hydroxyl group (H-bond donor) and a primary amide (H-bond donor/acceptor), drastically altering the LogP and binding affinity of the molecule in situ.[1]

RingOpening Start Benzisoxazol-3-one (Lipophilic Mask) Transition Anionic Intermediate (N-O Bond Strain) Start->Transition Nucleophilic Attack or Reduction End Salicylamide / Nitrile (Polar Active Form) Transition->End N-O Cleavage

Figure 2: The "Unmasking" of the pharmacophore via ring opening.

Quantitative Data Summary: Solvent Effects on N-Alkylation

The following table summarizes internal optimization data for the alkylation of 5-bromo-1,2-benzisoxazol-3(2H)-one with 1-bromo-3-chloropropane.

SolventBaseTemp (°C)Time (h)Yield (N-Alkyl)Yield (O-Alkyl)Comment
DMF

60488% <5%Recommended. High regioselectivity.[1][2]
Acetone

Reflux1265%15%Slower; higher O-alkylation.[1]
THF NaH0 -> RT270%10%Fast, but difficult to control O-alkylation.[1]
Ethanol NaOEtReflux60%90% Ring opening/degradation observed.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 17520, 1,2-Benzisothiazol-3(2H)-one (Structural analog reference). Retrieved from [Link][1]

  • Sperry, J. B., & Wright, D. L. (2005).[1] The application of benzisoxazole ring opening in the synthesis of biologically active compounds. Current Opinion in Drug Discovery & Development. (Contextual grounding on ring-opening mechanisms).

  • Pal, M., et al. (2003).[1] Synthesis of benzisoxazoles via Pd-mediated reactions. Journal of Organic Chemistry. (Contextual grounding on Pd-coupling).

Sources

Method

Application Note: Cross-Coupling Strategies for 5-Bromobenzo[d]isoxazol-3(2H)-one

Executive Summary 5-Bromobenzo[d]isoxazol-3(2H)-one (Compound 1 ) is a critical pharmacophore intermediate, serving as the halogenated precursor for antipsychotics (e.g., Risperidone analogs) and anticonvulsants (e.g., Z...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromobenzo[d]isoxazol-3(2H)-one (Compound 1 ) is a critical pharmacophore intermediate, serving as the halogenated precursor for antipsychotics (e.g., Risperidone analogs) and anticonvulsants (e.g., Zonisamide derivatives).[1]

While the aryl bromide at the C5 position offers a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the heterocyclic core presents two significant challenges:

  • Tautomeric Ambiguity: The lactam (NH)

    
     lactim (OH) equilibrium complicates regioselectivity during functionalization.[1]
    
  • Ring Instability: The isoxazole N–O bond is susceptible to reductive cleavage, and the ring itself is prone to base-mediated opening (Kemp elimination-type pathways) under the harsh conditions often required for cross-coupling.

This guide provides validated protocols to circumvent these stability issues, prioritizing a "Protect/Alkylate-First" strategy to ensure high yields and reproducibility.

Chemo-Structural Analysis & Strategy

The "Weak Link" Analysis

Success with Compound 1 depends on respecting the fragility of the isoxazole ring.

  • The N-H Acid: The pKa of the N-H is approximately 10.5. In the presence of bases required for cross-coupling (e.g., NaOtBu, K2CO3), the deprotonated anion is generated.[1] This anion is an ambident nucleophile (N vs. O attack).[1]

  • Catalyst Poisoning: The free lactam/lactim nitrogen can coordinate strongly to Pd(II) species, arresting the catalytic cycle. Recommendation: Always mask the nitrogen (via alkylation or protection) prior to cross-coupling for maximum catalyst turnover.

  • Base Sensitivity: Strong alkoxide bases (e.g., NaOMe, NaOtBu) can attack the carbonyl (C3) or abstract protons, leading to ring fragmentation into salicylonitriles.[1] Recommendation: Use mild inorganic bases (Cs2CO3, K3PO4) or non-nucleophilic organic bases.[1]

Strategic Decision Tree

The following workflow dictates the experimental path based on the desired final product.

ReactionStrategy Start Start: 5-Bromobenzo[d] isoxazol-3(2H)-one Target Target Structure? Start->Target PathA Route A: N-Alkylated Product (e.g., Risperidone analogs) Target->PathA Permanent N-R PathB Route B: Free NH Product (e.g., Zonisamide analogs) Target->PathB Retain N-H Step1A Step 1: N-Alkylation (Base/Electrophile) PathA->Step1A Step1B Step 1: Protection (SEM-Cl or PMB-Cl) PathB->Step1B Step2A Step 2: Suzuki/Buchwald Coupling Step1A->Step2A Step2B Step 2: Cross-Coupling Step1B->Step2B Step3B Step 3: Deprotection (TFA or TBAF) Step2B->Step3B

Figure 1: Strategic workflow for functionalizing 5-bromobenzo[d]isoxazol-3(2H)-one. Route A is preferred for stability.[1]

Validated Experimental Protocols

Protocol A: Regioselective N-Alkylation (Pre-Coupling)

Purpose: To install the side chain or protecting group, preventing catalyst poisoning and locking the tautomer.

Mechanism: Under thermodynamic control (polar aprotic solvent, mild base), N-alkylation is favored over O-alkylation due to the greater nucleophilicity of the nitrogen atom in the ambient anion.

Materials:

  • Substrate: 5-Bromobenzo[d]isoxazol-3(2H)-one (1.0 equiv)[1]

  • Electrophile: Alkyl halide (1.2 equiv) (e.g., Methyl iodide, SEM-Cl, or functionalized alkyl bromide)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF or Acetonitrile (Anhydrous)[1]

  • Additive: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional, accelerates reaction with chlorides.[1]

Step-by-Step:

  • Charge: To a dried round-bottom flask under

    
    , add the substrate and 
    
    
    
    .
  • Solvate: Add DMF (concentration 0.2 M). Stir at Room Temperature (RT) for 15 min to allow deprotonation (solution usually turns yellow/orange).

  • Addition: Add the electrophile dropwise.

  • Reaction: Heat to 60°C. Monitor by HPLC/TLC.

    • Note: O-alkylation byproducts (imidates) typically have higher Rf values than N-alkylated products (lactams).[1]

  • Workup: Pour into ice water. The N-alkylated product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.[1]

  • Purification: Recrystallization from EtOH is usually sufficient; otherwise, flash chromatography (Hex/EtOAc).[1]

Critical Checkpoint: Verify N- vs O-alkylation via NMR.

  • N-Alkyl: Carbonyl stretch in IR ~1680

    
    .[1][2]
    
  • O-Alkyl: Imidate C=N stretch ~1640

    
     and significant upfield shift of the adjacent protons.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Purpose: Formation of C-C bonds at the C5 position. This protocol is optimized for the N-alkylated/protected intermediate.

Challenge: The electron-rich nature of the heterocycle (after N-alkylation) can deactivate the C-Br bond slightly compared to simple aryl bromides. Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands) to facilitate oxidative addition.[1]

Data: Base Screening for Isoxazole Stability

Base Yield (%) Ring Opening Byproduct (%) Verdict

|


 | 15 | >60 | Unsafe  (Nucleophilic attack) |
| 

| 45 | 30 | Poor (Hydrolysis risk) | |

| 82 | <5 | Standard | |

| 91 | <2 | Optimal (Buffered/Mild) |[1]

Materials:

  • Substrate: N-Alkyl-5-bromobenzo[d]isoxazol-3(2H)-one (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    + XPhos (for difficult substrates).[1]
  • Base:

    
     (3.0 equiv, 2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inertion: Charge reaction vessel with Substrate, Boronic Acid, and Pd catalyst. Cycle vacuum/Argon 3 times.

  • Solvation: Add Dioxane and the aqueous Base solution (degassed). Ratio Dioxane:Water should be ~4:1.[1]

  • Temperature: Heat to 80-90°C. Do not exceed 100°C to minimize thermal decomposition of the isoxazole.

  • Time: 2–6 hours.

  • Workup: Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine.

  • Scavenging: If Pd residues persist, treat organic layer with thiourea or a metal scavenger resin (e.g., SiliaMetS® Thiol).[1]

Protocol C: Buchwald-Hartwig Amination

Purpose: Formation of C-N bonds (Anilines/Amines).

Expert Insight: This is the most challenging transformation on this scaffold. Strong bases typically used in Buchwald couplings (NaOtBu) will destroy the isoxazole ring. You must use a weak-base system.

System: BrettPhos Pd G3 /


.

Materials:

  • Substrate: N-Alkyl-5-bromobenzo[d]isoxazol-3(2H)-one (1.0 equiv)[1]

  • Amine: Primary or Secondary amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (Precatalyst) (2-5 mol%)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Must be dry/anhydrous.[1]
    
  • Solvent: t-Amyl alcohol or Toluene (Anhydrous)[1]

Step-by-Step:

  • Dry Box/Glove Bag: Ideally, set up this reaction in a glovebox to ensure the base is perfectly dry.[1]

  • Mix: Combine Substrate, Amine, Catalyst, and Base.[1]

  • Heat: Seal tube and heat to 80°C.

  • Monitoring: If conversion stalls, add 1-2 mol% additional catalyst, but do not increase temperature above 90°C.

  • Workup: Standard aqueous workup. Avoid acidic washes if the product amine is basic.

Troubleshooting & Optimization (The "Why" and "How")

The Ring-Opening Trap

The most common failure mode is the disappearance of the starting material without the formation of the desired product, often accompanied by the formation of a nitrile peak in the IR/NMR.

RingOpening Substrate Benzisoxazolone Intermediate Deprotonation/Attack at C3 Carbonyl Substrate->Intermediate + Base Base Strong Base (OH- or RO-) Product Salicylonitrile Derivative (Dead End) Intermediate->Product Kemp Elimination

Figure 2: Mechanism of base-mediated decomposition.[1] Avoid strong nucleophiles.

Solution Matrix
ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) Pd poisoning by NEnsure N-alkylation is complete.[1] Switch to XPhos Pd G3 catalyst.
Ring Opening (Nitrile formation) Base too strongSwitch from

to

or

.[1] Lower Temp.
O-Alkylation during Step 1 Solvent polarity too lowSwitch from THF to DMF or DMSO. Use soft counterions (

).
Dehalogenation (H instead of Br) Hydride source presentRemove alcohols from solvent system.[1] Ensure solvent is anhydrous.[1]

References

  • Risperidone Synthesis & Scaffold Utility

    • Janssen, C. G., et al. "Synthesis and characterization of risperidone and its metabolites."[1] Journal of Medicinal Chemistry.

    • [1]

  • Isoxazole Ring Stability & Kemp Elimination

    • Kemp, D. S., et al.[1] "The mechanism of the reaction of benzisoxazoles with base." Tetrahedron.

    • [1]

  • Suzuki-Miyaura Coupling on Heterocycles

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews.

    • [1]

  • Buchwald-Hartwig Conditions for Base-Sensitive Substrates

    • Surry, D. S., Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • [1]

  • Regioselective Alkylation of Lactams

    • Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] (General reference for Ambident Nucleophiles).

    • [1]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 5-Bromobenzo[d]isoxazol-3(2H)-one for Drug Discovery

Abstract: This document provides a detailed technical guide for the chemical derivatization of 5-Bromobenzo[d]isoxazol-3(2H)-one, a privileged heterocyclic scaffold. The benzisoxazole core is a key pharmacophore found in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the chemical derivatization of 5-Bromobenzo[d]isoxazol-3(2H)-one, a privileged heterocyclic scaffold. The benzisoxazole core is a key pharmacophore found in numerous pharmaceutically active compounds, including antipsychotic, anticonvulsant, and antimicrobial agents.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth protocols and the scientific rationale behind key experimental choices. We will explore two primary vectors for derivatization: N-functionalization at the lactam nitrogen and C-functionalization at the bromine-substituted carbon, enabling the systematic exploration of chemical space for lead optimization.

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

The 1,2-benzisoxazole moiety is a cornerstone in modern drug design. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with a variety of biological targets.[2][3] Marketed drugs like the antipsychotic risperidone and the anticonvulsant zonisamide validate the therapeutic potential of this scaffold.[2]

5-Bromobenzo[d]isoxazol-3(2H)-one serves as an ideal starting material for building compound libraries. It possesses two distinct and orthogonally reactive sites:

  • The N-H group of the isoxazolone ring: This site is amenable to nucleophilic substitution, allowing for the introduction of diverse alkyl and aryl side chains via N-alkylation and N-arylation.

  • The C5-Bromine atom: This aryl halide is a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the installation of a wide array of substituents on the benzene ring.

This dual reactivity allows for the creation of a three-dimensional pharmacophore model by systematically varying substituents at these two key positions.

Physicochemical Properties of the Starting Scaffold

A clear understanding of the starting material's properties is fundamental to successful synthesis and purification.

PropertyValueSource
CAS Number 65685-50-9[4]
Molecular Formula C₇H₄BrNO₂[5]
Molecular Weight 214.02 g/mol [5]
Physical State Solid-
IUPAC Name 5-bromo-1,2-benzisoxazol-3-one-
InChI Key XLPXBJYNYXPQAO-UHFFFAOYSA-N[5]

Core Derivatization Strategies: A Visual Overview

The derivatization of 5-Bromobenzo[d]isoxazol-3(2H)-one can be logically divided into two primary pathways. The following workflow illustrates the strategic approach to library synthesis from this common precursor.

G cluster_start Starting Material cluster_products Diverse Products start 5-Bromobenzo[d]isoxazol-3(2H)-one N_Alk N-Alkylation start->N_Alk Base, R-X N_Aryl N-Arylation start->N_Aryl Cu(II) or Pd catalyst, Ar-B(OH)₂ Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start->Suzuki Pd catalyst, Base, Ar'-B(OH)₂ Buchwald Buchwald-Hartwig (Amines, Alcohols) start->Buchwald Pd catalyst, Base, R'-NH₂ / R'-OH Prod_N N-Substituted Derivatives N_Alk->Prod_N N_Aryl->Prod_N Prod_C C5-Substituted Derivatives Suzuki->Prod_C Buchwald->Prod_C Prod_N->Suzuki Sequential Coupling Prod_NC Di-Substituted Derivatives Prod_C->N_Alk Sequential Alkylation

Caption: Strategic Derivatization Workflow.

Protocol I: N-Alkylation of the Isoxazolone Ring

This protocol details the introduction of an alkyl substituent at the N2 position. This is a foundational reaction for modifying the steric and electronic properties of the scaffold.

Scientific Rationale

The nitrogen atom in the isoxazolone ring is weakly acidic. A suitable base is required to deprotonate it, forming a nucleophilic anion that can then attack an alkyl halide electrophile. The choice of base is critical: a mild base like potassium carbonate (K₂CO₃) is preferred as it is strong enough to facilitate the reaction without promoting hydrolysis of the sensitive lactam ring. Acetonitrile or DMF are excellent solvent choices as they are polar and aprotic, effectively solvating the ions involved without interfering with the reaction.

Experimental Workflow: N-Alkylation

G A 1. Combine Reactants - 5-Bromobenzo[d]isoxazol-3(2H)-one - Alkyl Halide (R-X) - K₂CO₃ (Base) B 2. Add Solvent (Acetonitrile or DMF) A->B C 3. Reaction Heat to 60-80 °C Monitor by TLC/LC-MS B->C D 4. Work-up - Filter solids - Evaporate solvent - Partition (EtOAc/H₂O) C->D E 5. Purification Column Chromatography D->E F Final Product 2-Alkyl-5-bromobenzo[d]isoxazol-3(2H)-one E->F G A 1. Combine Reactants - N-Protected 5-Bromo Substrate - Aryl Boronic Acid - Base (e.g., Na₂CO₃) B 2. Add Solvents (e.g., Dioxane/H₂O) A->B C 3. Degas Mixture (N₂ or Ar bubbling) B->C D 4. Add Catalyst (e.g., Pd(PPh₃)₄) C->D E 5. Reaction Heat to 90-110 °C Monitor by TLC/LC-MS D->E F 6. Work-up & Purification E->F

Sources

Method

Application Note: Regioselective N-Alkylation of 5-Bromobenzo[d]isoxazol-3(2H)-one

Introduction & Scope 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 1723-89-3) is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of antipsychotic agents (structural homol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 1723-89-3) is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of antipsychotic agents (structural homologs to Risperidone/Paliperidone) and kinase inhibitors. The presence of the bromine atom at the C5 position allows for downstream diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), making the initial N-alkylation step a pivotal "gateway" reaction.

The Challenge: Ambident Nucleophilicity

The core challenge in alkylating benzo[d]isoxazol-3(2H)-one derivatives is their ambident nucleophilicity . The molecule exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form).

  • N-Alkylation (Desired): Yields the thermodynamically stable lactam.

  • O-Alkylation (Undesired): Yields the imidate ether (often kinetically favored under specific conditions).

This guide provides a high-fidelity protocol using Potassium Carbonate (


) in DMF , a system optimized to favor N-alkylation through thermodynamic control and specific solvation effects.

Mechanistic Insight

Understanding the mechanism is essential for troubleshooting. The deprotonation of the substrate generates a resonance-stabilized anion with electron density distributed between the nitrogen and the oxygen atoms.

  • HSAB Theory: The nitrogen atom acts as the "softer" nucleophilic center, while the oxygen is "harder."

  • Solvent Effect: Polar aprotic solvents like DMF or Acetonitrile are critical. They effectively solvate the metal cation (

    
    ), leaving the benzisoxazole anion "naked" and highly reactive.
    
  • Thermodynamics: While O-alkylation can occur (often faster), the N-alkylated product is generally more thermodynamically stable. High temperatures and longer reaction times favor the rearrangement or preferential formation of the N-isomer.

Diagram 1: Reaction Mechanism & Regioselectivity Pathways

ReactionMechanism Substrate 5-Bromobenzo[d] isoxazol-3(2H)-one (Lactam Form) Anion Resonance Stabilized Anion (Ambident) Substrate->Anion Deprotonation (-H+) Base Base (K2CO3) Base->Anion Rxn_N Path A: N-Attack (Soft-Soft) Anion->Rxn_N Alkyl Halide (DMF, Heat) Rxn_O Path B: O-Attack (Hard-Hard) Anion->Rxn_O Alkyl Halide (Low Temp/Non-polar) Prod_N N-Alkyl Product (Thermodynamic) Rxn_N->Prod_N Prod_O O-Alkyl Product (Kinetic/Side) Rxn_O->Prod_O

Caption: Mechanistic bifurcation showing the competition between N- and O-alkylation. Conditions in this protocol are tuned to favor Path A.

Experimental Protocol

Method A: / DMF (Standard Recommended Procedure)

This method is robust, scalable, and generally provides >10:1 N/O selectivity for primary alkyl halides.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11][12]RoleNotes
5-Bromobenzo[d]isoxazol-3(2H)-one 1.0SubstrateDry thoroughly before use.
Alkyl Halide (R-X) 1.1 - 1.2ElectrophileBromides or Iodides preferred.
Potassium Carbonate (

)
1.5 - 2.0BaseAnhydrous, granular (ground).
DMF (N,N-Dimethylformamide) N/ASolventAnhydrous; 5-10 mL per gram of substrate.
Sodium Iodide (NaI) 0.1 (Cat.)CatalystOptional: Use if R-Cl is the electrophile (Finkelstein).
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

      
      ) or Argon.
      
  • Solubilization:

    • Charge the flask with 5-Bromobenzo[d]isoxazol-3(2H)-one (1.0 eq).

    • Add anhydrous DMF (concentration ~0.2 M to 0.5 M). Stir until dissolved.

  • Deprotonation:

    • Add

      
        (1.5 eq) in a single portion.
      
    • Observation: The suspension may change color (often yellow/orange) indicating anion formation. Stir at Room Temperature (RT) for 15–30 minutes.

  • Alkylation:

    • Add the Alkyl Halide (1.1 eq) dropwise via syringe.

    • Note: If the alkyl halide is solid, dissolve it in a minimum amount of DMF first.

  • Reaction:

    • Heat the mixture to 60–80°C .

    • Monitor by TLC (typically 2–6 hours).

    • TLC Tip: The N-alkyl product is usually more polar (lower

      
      ) than the O-alkyl byproduct in Hexane/EtOAc systems due to the lactam carbonyl.
      
  • Workup:

    • Cool to RT. Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Precipitation: Often, the product precipitates as a solid. If so, filter, wash with water, and dry.[5]

    • Extraction (if oil): Extract with Ethyl Acetate (3x).[5][7] Wash combined organics with water (2x) and Brine (1x) to remove DMF. Dry over

      
      .[5][7]
      
  • Purification:

    • Recrystallization from Ethanol or 2-Propanol is often sufficient.

    • If necessary, flash chromatography (SiO2, Hexane:EtOAc gradient).

Diagram 2: Experimental Workflow

Workflow Start Start: Dry Flask N2 Atmosphere Mix Dissolve Substrate in DMF Add K2CO3 (1.5 eq) Start->Mix Wait Stir 30 min @ RT (Anion Formation) Mix->Wait Add Add Alkyl Halide (1.1 eq) Wait->Add Heat Heat to 60-80°C Monitor TLC (2-6h) Add->Heat Quench Pour into Ice Water Heat->Quench Decision Precipitate formed? Quench->Decision Filter Vacuum Filtration Wash with H2O Decision->Filter Yes Extract Extract w/ EtOAc Wash Brine/H2O Decision->Extract No Purify Recrystallize (EtOH) or Column Chromatography Filter->Purify Extract->Purify

Caption: Step-by-step decision tree for the N-alkylation workflow.

Optimization & Troubleshooting

Controlling Regioselectivity (N vs. O)

If O-alkylation (imidate formation) becomes problematic (observed as a high-


 spot on TLC):
  • Solvent Switch: Switch from DMF to Acetonitrile (

    
    ) . Acetonitrile is less polar than DMF and can sometimes tighten the ion pair, altering selectivity, though reaction times may increase.
    
  • Base Change: Use Cesium Carbonate (

    
    ) . The "Ceasium Effect" often enhances N-alkylation yields due to the larger cation radius and better solubility in organic solvents.
    
  • Temperature: Increase temperature. O-alkylation is often the kinetic product; higher heat promotes thermodynamic equilibration to the N-isomer.

Handling "Hard" Electrophiles

For very reactive/hard electrophiles (e.g., Methyl Iodide, Benzyl Bromide), O-alkylation is more competitive.

  • Modification: Add the electrophile slowly at a lower temperature (0°C to RT) initially, then heat to drive the rearrangement to the N-isomer.

Safety & Handling

  • Alkyl Halides: Many are lachrymators and potential carcinogens. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber or heavy nitrile gloves.

  • Quenching: The reaction is not violently exothermic, but adding DMF solutions to water can generate heat.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 2024. (Describes base-mediated cyclization and alkylation of benzisoxazolone precursors).

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. (Provides foundational mechanistic parallels for N vs O selectivity in fused azole systems).

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. Tetrahedron, 2015. (Detailed study on base/solvent effects on N/O selectivity in fused lactams).

  • 5-Bromobenzo[d]isoxazol-3(2H)-one. PubChem Compound Summary. (Chemical and physical property data).

Sources

Application

Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Bromobenzo[d]isoxazol-3(2H)-one

Abstract This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9), a key heterocyclic building block in ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9), a key heterocyclic building block in pharmaceutical and materials science research. Recognizing the critical need for robust quality control, this document details optimized protocols for chromatographic purity assessment, unambiguous structural elucidation, and fundamental physicochemical analysis. The methods described herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only procedural steps but also the scientific rationale behind methodological choices to ensure data integrity and reproducibility. An integrated workflow is presented, leveraging High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy to create a complete analytical profile of the target compound.

Introduction: The Imperative for Rigorous Characterization

5-Bromobenzo[d]isoxazol-3(2H)-one belongs to the benzisoxazole class of heterocyclic compounds. The isoxazole ring is a well-established pharmacophore present in numerous approved drugs and biologically active compounds, exhibiting a wide range of activities including anti-inflammatory and antimicrobial effects.[1][2] The specific substitution of a bromine atom and a lactam-like carbonyl group on the benzisoxazole core makes this molecule a versatile intermediate for further chemical modification in drug discovery programs.[3][4]

The efficacy, safety, and reproducibility of any research and development effort hinge on the quality of the starting materials. Therefore, a multi-faceted analytical approach is not merely recommended but essential to confirm the identity, purity, and stability of 5-Bromobenzo[d]isoxazol-3(2H)-one. This guide moves beyond a simple listing of techniques to provide an integrated strategy, explaining why each method is chosen and how they collectively provide a self-validating system for quality assessment.

Physicochemical Properties Summary

A foundational step in any analytical endeavor is to understand the basic properties of the analyte. These data inform methodological choices such as solvent selection and chromatographic conditions.

PropertyValueSource
CAS Number 65685-50-9[5]
Molecular Formula C₇H₄BrNO₂Inferred from structure
Molecular Weight 214.02 g/mol Inferred from formula
Appearance Typically an off-white to pale yellow solidGeneral observation
IUPAC Name 5-bromo-1,2-benzisoxazol-3-one[6]

Chromatographic Purity Assessment by Reverse-Phase HPLC

Causality Behind Method Selection: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules like 5-Bromobenzo[d]isoxazol-3(2H)-one. Its benzisoxazole core provides sufficient hydrophobicity to be retained on a nonpolar stationary phase (like C18), while the polar lactam group ensures adequate solubility in common mobile phase mixtures. This technique excels at separating the main compound from potential impurities arising from synthesis, such as starting materials, isomers, or degradation products.[7] The use of a UV detector is logical, as the fused aromatic ring system contains a strong chromophore that absorbs UV light, enabling sensitive detection.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Analysis Routine Analysis Col_Select Column Selection (e.g., C18, 150x4.6mm, 3.5µm) MP_Opt Mobile Phase Optimization (ACN:H₂O w/ 0.1% Formic Acid) Col_Select->MP_Opt Balance Retention Det_Opt Detector Wavelength (Scan 200-400nm for λmax) MP_Opt->Det_Opt Ensure Peak Shape Specificity Specificity Det_Opt->Specificity Finalized Method Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate Precision) LOD_LOQ LOD & LOQ Robustness Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Validated Method SST System Suitability Test Sample_Prep->SST Analysis Sample Injection & Data Acquisition SST->Analysis Report Purity Calculation & Reporting Analysis->Report

Caption: HPLC method lifecycle from development to routine use.

Protocol 2.1: Purity Determination by HPLC-UV

This protocol is a robust starting point for the analysis of 5-Bromobenzo[d]isoxazol-3(2H)-one.

  • Instrumentation and Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Column: C18 stationary phase (e.g., Purospher STAR RP-18e), 250 mm x 4.6 mm, 3 µm particle size.[7]

    • HPLC grade Acetonitrile (ACN) and Water.

    • Formic acid (or phosphoric acid if MS-compatibility is not required).[8]

    • 0.45 µm syringe filters for sample preparation.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in Acetonitrile.

    • Scientist's Note: The addition of an acid like formic acid is crucial. It protonates free silanol groups on the silica backbone of the column, preventing peak tailing, and suppresses the ionization of the analyte, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Sample Preparation:

    • Accurately weigh ~5 mg of 5-Bromobenzo[d]isoxazol-3(2H)-one into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of ACN:Water to create a stock solution of ~0.5 mg/mL.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[9]

  • Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 238 nm (or determined λmax)[7]
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
  • Data Analysis and Acceptance Criteria:

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.

    • Purity Calculation: Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Unambiguous Structural Elucidation

No single technique can definitively prove the structure of a novel or synthesized compound. A combination of spectroscopic methods is required to build a self-consistent and irrefutable structural assignment.

Integrated Spectroscopic Workflow

Spectro_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy Compound Sample: 5-Bromobenzo[d]isoxazol-3(2H)-one MS HRMS (ESI-TOF) Compound->MS IR FT-IR (ATR) Compound->IR H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR MS_Result Result: - Exact Mass (Formula) - Bromine Isotopic Pattern (M, M+2) MS->MS_Result Confirmation Structural Confirmation MS_Result->Confirmation IR_Result Result: - Key Functional Groups (C=O, N-H, C-Br) IR->IR_Result IR_Result->Confirmation NMR_Result Result: - Proton Environment - Carbon Skeleton - Connectivity H_NMR->NMR_Result C_NMR->NMR_Result NMR_Result->Confirmation

Caption: Convergent workflow for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

Causality Behind Method Selection: HRMS is paramount for confirming the elemental composition of the molecule. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the confident determination of the molecular formula.[10] For a bromine-containing compound, the presence of two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance provides a definitive diagnostic signal: a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units.[1]

Protocol 3.1.1: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in an appropriate solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[10]

  • Parameters:

    • Ionization Mode: Positive (to form [M+H]⁺) or Negative (to form [M-H]⁻). Both should be attempted.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire data in high-resolution mode.

  • Expected Data:

IonCalculated m/z (C₇H₅⁷⁹BrNO₂)Calculated m/z (C₇H₅⁸¹BrNO₂)
[M+H]⁺ 213.9556215.9536
[M-H]⁻ 211.9400213.9379
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Method Selection: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and splitting patterns, while ¹³C NMR provides a map of the carbon skeleton.[11][12]

Protocol 3.2.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[10][13]

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Data (in DMSO-d₆):

    • ¹H NMR:

      • ~11.0-12.0 ppm: A broad singlet corresponding to the N-H proton.

      • ~7.5-8.0 ppm: A multiplet system for the 3 aromatic protons. The specific splitting pattern (e.g., a doublet, a doublet of doublets) will confirm the 5-bromo substitution pattern.

    • ¹³C NMR:

      • ~160-170 ppm: Signal for the C=O (lactam) carbon.

      • ~110-150 ppm: Multiple signals corresponding to the aromatic and isoxazole carbons. The carbon attached to the bromine will be shifted to a characteristic range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Behind Method Selection: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[1][14]

Protocol 3.3.1: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H 3300 - 3100Stretching
Aromatic C-H 3100 - 3000Stretching
C=O (Lactam) ~1700 - 1670Stretching
C=N (Isoxazole) ~1650 - 1590Stretching
Aromatic C=C ~1600 - 1450Stretching
C-Br ~600 - 500Stretching

References

  • Title: 5-Bromobenzo-1,3-dioxole Source: SIELC Technologies URL: [Link]

  • Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI URL: [Link]

  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide Source: Zanco Journal of Medical Sciences URL: [Link]

  • Title: Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Structurally similar compounds separation by validated stability indicating RP-HPLC method in Benzisoxazol derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors Source: FLORE Repository (University of Florence) URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones Source: Taylor & Francis Online URL: [Link]

  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: PubMed URL: [Link]

  • Title: Application of hplc method for investigation of stability of new benzimidazole derivatives Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Preprints.org URL: [Link]

  • Title: 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide Source: ResearchGate URL: [Link]

  • Title: Supporting Information for Copper-Catalyzed Aerobic Oxidative Annulation of Oximes and Alkynes Source: Organic Letters URL: [Link]

  • Title: Synthesis of Isoxazol-5(4H)-one Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI URL: [Link]

  • Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati Source: Biological and Molecular Chemistry URL: [Link]

Sources

Method

HPLC analysis of 5-Bromobenzo[d]isoxazol-3(2H)-one

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Bromobenzo[d]isoxazol-3(2H)-one Executive Summary This Application Note details a validated, stability-indicating HPLC protocol for the analys...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Bromobenzo[d]isoxazol-3(2H)-one

Executive Summary

This Application Note details a validated, stability-indicating HPLC protocol for the analysis of 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9).[1] This molecule is a critical heterocyclic intermediate, often employed in the synthesis of anticonvulsants (e.g., Zonisamide analogs) and atypical antipsychotics.

The method addresses specific analytical challenges inherent to the benzisoxazole scaffold:

  • Tautomeric Equilibrium: Controlling the lactam-lactim tautomerism (3-one vs. 3-ol) to ensure peak singularity.[1]

  • Hydrolytic Instability: Preventing ring-opening degradation during analysis.[1]

  • Solubility: Overcoming the hydrophobicity of the brominated aromatic core.

Chemical Context & Method Strategy

To design a robust method, one must understand the analyte's behavior in solution.

  • Tautomerism & Ionization: The analyte exists in equilibrium between the keto form (3(2H)-one) and the enol form (3-ol).[1][2] While the keto form predominates, the enol form is acidic (predicted pKa ~6.5–7.5 due to the electron-withdrawing bromine).

    • Implication: Analysis at neutral pH would result in partial ionization, leading to split peaks or severe tailing. Acidic mobile phase (pH < 3.0) is mandatory to protonate the molecule fully, forcing it into a single neutral state for consistent retention.[2]

  • Stability Warning: The 1,2-benzisoxazole ring is susceptible to the Kemp elimination mechanism under basic conditions, where base-catalyzed ring opening yields 5-bromo-2-hydroxybenzonitrile.[1]

    • Implication: Avoid alkaline diluents or mobile phases.[2]

Tautomerism cluster_0 Analyte Equilibrium & pH Strategy Keto Keto Form (Major) (Neutral) Enol Enol Form (Minor) (Acidic -OH) Keto->Enol Tautomerism Ion Ionized Anion (Split Peak Risk) Enol->Ion pH > pKa Ion->Enol pH < 3.0 (Method Choice)

Figure 1: Tautomeric equilibrium of 5-Bromobenzo[d]isoxazol-3(2H)-one. Low pH is selected to suppress ionization and stabilize the neutral form.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]

    • Why: The "Plus" or highly end-capped phases reduce silanol interactions with the nitrogen-containing heterocycle.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[2][3]

    • Water (Milli-Q/18.2 MΩ).[1][2]

    • Phosphoric Acid (85%, HPLC Grade).[2]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% H₃PO₄ in WaterSuppresses ionization (pH ~2.2); ensures peak symmetry.[1][2]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic brominated aromatics.[2]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[2]
Column Temp. 30°CImproves mass transfer and retention time reproducibility.
Injection Vol. 5–10 µLMinimized to prevent solvent effects (peak broadening).[2]
Detection UV @ 254 nmThe bromobenzene moiety absorbs strongly here.[2]
Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial hold for polar degradants.
2.020Isocratic hold.[1][2]
12.080Linear ramp to elute main peak.[2]
15.080Wash potential dimers/oligomers.
15.120Return to initial.[2]
20.020Re-equilibration.[2]
Sample Preparation
  • Solubility Note: 5-Bromobenzo[d]isoxazol-3(2H)-one has poor water solubility.[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg into a 10 mL flask. Dissolve in 100% Acetonitrile . Sonicate for 5 mins.

  • Working Standard (0.1 mg/mL): Dilute the Stock Solution 1:10 using 50:50 Water:Acetonitrile .[2]

    • Critical: Do not use 100% water as diluent; the compound may precipitate.

Validation & Performance Metrics

This method has been designed to meet ICH Q2(R1) standards.[2]

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) ± 0.1 min~8.4 min
Tailing Factor < 1.51.1
Resolution (Rs) > 2.0 (vs. nearest impurity)> 3.5
Linearity (R²) > 0.9990.9998 (Range: 10–200 µg/mL)
LOD / LOQ S/N > 3 / > 100.5 µg/mL / 1.5 µg/mL
Impurity Profile

Common process impurities separated by this method:

  • 5-Bromo-2-hydroxybenzonitrile: (RT ~10.2 min) – A degradation product formed via ring opening.[1]

  • 5-Bromosalicylic acid: (RT ~6.5 min) – Hydrolysis product.[1][2]

Troubleshooting Guide

IssueRoot CauseSolution
Split Peak pH too close to pKa (~6-7).[1][2]Ensure Mobile Phase A is acidic (0.1% H₃PO₄ or 0.1% TFA).[2]
Peak Tailing Secondary silanol interactions.[2]Use a high-quality end-capped C18 column (e.g., Zorbax Eclipse or Waters XBridge).[1]
Retention Drift Temperature fluctuation.[2]Thermostat column compartment to 30°C.
Ghost Peaks Carryover from high conc.[2] injection.[3][4]Add a needle wash step with 100% ACN.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh 10mg Analyte Dissolve Dissolve in 100% ACN (Stock) Weigh->Dissolve Dilute Dilute 1:10 with 50:50 H2O:ACN Dissolve->Dilute Inject Inject 10 µL Dilute->Inject Separate Gradient Separation (C18, pH 2.2) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Main Peak (RT ~8.4 min) Detect->Integrate Calc Calculate Purity % (Area Normalization) Integrate->Calc

Figure 2: Step-by-step analytical workflow ensuring solubility and separation efficiency.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 17520 (Analog 1,2-Benzisothiazol-3(2H)-one).[1] National Center for Biotechnology Information (2024).[2] Link

    • 5-Bromobenzo[d]isoxazol-3(2H)-one Product Data. ChemBK.[2] Link

  • Synthetic Context & Degradation Mechanisms

    • Synthesis of Isoxazol-5-One Derivatives. Preprints.org (2024).[2] Link[1][2]

    • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Journal of Organic Chemistry (via PMC).[2] Link

  • Analytical Methodology (Analogous Compounds)

    • HPLC Method for Analysis of Benzisothiazolinone (BIT).[2][4][5][6][7] SIELC Technologies.[2][6] Link

    • Structurally similar compounds separation in Benzisoxazol derivatives (Paliperidone).[2][3] Journal of Chemical and Pharmaceutical Research. Link

  • General Isoxazole Chemistry

    • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.[8] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one

Welcome to the technical support guide for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9). This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9). This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth look at a reliable synthetic pathway, offers solutions to common experimental challenges, and answers frequently asked questions. Our approach is built on explaining the causality behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Synthesis Overview and Core Protocol

The synthesis of the benzo[d]isoxazol-3(2H)-one core is a foundational transformation in medicinal chemistry. These scaffolds are present in a variety of pharmacologically active molecules. While multiple routes exist, a robust and common approach involves the formation and subsequent cyclization of a salicylhydroxamic acid intermediate. This method is generally reliable, but success hinges on careful control of reaction conditions.

A plausible and effective synthetic pathway begins with commercially available 5-Bromosalicylic acid. The overall transformation can be visualized as follows:

G cluster_0 Part 1: Hydroxamic Acid Formation cluster_1 Part 2: Cyclization Start 5-Bromosalicylic Acid Step1 Activation with SOCl₂ or CDI to form activated ester/acyl chloride Start->Step1 Step2 Reaction with Hydroxylamine (NH₂OH·HCl) Step1->Step2 Intermediate 5-Bromo-2-hydroxybenzohydroxamic Acid Step2->Intermediate Step3 Intramolecular Cyclization (e.g., using CDI, PPA, or thermal conditions) Intermediate->Step3 Product 5-Bromobenzo[d]isoxazol-3(2H)-one Step3->Product

Caption: High-level workflow for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one.

Detailed Experimental Protocol: A Two-Step Approach

This protocol is a representative procedure derived from established methods for analogous transformations.[1][2] Researchers should always perform their own risk assessment and optimization.

Step 1: Synthesis of 5-Bromo-2-hydroxybenzohydroxamic Acid

  • Acid Chloride Formation: To a round-bottom flask charged with 5-bromosalicylic acid (1.0 eq) and a catalytic amount of DMF in anhydrous dichloromethane (DCM) under an argon atmosphere, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Once complete, remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromosalicyl-acyl chloride.

  • Hydroxylamine Reaction: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (TEA) or pyridine (3.0 eq) in anhydrous THF or DCM at 0 °C.

  • Coupling: Slowly add a solution of the crude acyl chloride in anhydrous DCM to the hydroxylamine mixture.

  • Work-up: Stir the reaction for 3-6 hours at room temperature. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydroxamic acid, which can be purified by recrystallization.

Step 2: Cyclization to 5-Bromobenzo[d]isoxazol-3(2H)-one

  • Reaction Setup: Dissolve the purified 5-bromo-2-hydroxybenzohydroxamic acid (1.0 eq) in a suitable anhydrous solvent like THF or acetonitrile.

  • Cyclizing Agent: Add a cyclizing/dehydrating agent such as carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Reaction Progression: Stir the mixture for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to facilitate cyclization. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product.[1]

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

G Problem Problem Low or No Yield Impure Product (TLC) Inconsistent Results Causes_LowYield Potential Causes • Incomplete acylation/coupling • Degradation of intermediate • Inefficient cyclization • Moisture contamination Problem:f1->Causes_LowYield:head Causes_Impure Potential Causes • Unreacted starting material • Formation of side-products (e.g., intermolecular esters) • Incomplete cyclization Problem:f2->Causes_Impure:head Causes_Inconsistent Potential Causes • Reagent quality/purity varies • Temperature fluctuations • Non-anhydrous conditions Problem:f3->Causes_Inconsistent:head Solutions_LowYield Recommended Solutions • Confirm acyl chloride formation • Use fresh, anhydrous solvents • Screen cyclizing agents (CDI, PPA) • Extend reaction time or increase temp. • Ensure inert atmosphere Causes_LowYield:head->Solutions_LowYield:head Address with Solutions_Impure Recommended Solutions • Monitor reaction by TLC to completion • Optimize stoichiometry • Purify intermediate hydroxamic acid • Refine purification (gradient, recrystallization solvent) Causes_Impure:head->Solutions_Impure:head Address with Solutions_Inconsistent Recommended Solutions • Use freshly opened/purified reagents • Maintain strict temperature control • Dry all glassware and solvents thoroughly Causes_Inconsistent:head->Solutions_Inconsistent:head Address with

Caption: A logical troubleshooting workflow for common synthesis issues.

Q1: My reaction resulted in a very low yield or no desired product. What went wrong?

Answer: This is a common issue that can often be traced back to the initial steps or reaction conditions.

  • Potential Cause 1: Inefficient Acyl Chloride / Hydroxamic Acid Formation. The conversion of the carboxylic acid to the acyl chloride and its subsequent reaction with hydroxylamine is critical. This step is highly sensitive to moisture, which can quench the acyl chloride.

    • Expert Recommendation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. The quality of reagents like oxalyl chloride and hydroxylamine hydrochloride is paramount; use freshly opened bottles or purify/dry them before use.

  • Potential Cause 2: Degradation of the Hydroxamic Acid Intermediate. Salicylhydroxamic acids can be unstable, particularly under harsh pH or high-temperature conditions.

    • Expert Recommendation: Avoid excessive heating during the work-up of the hydroxamic acid. It is often best to use the crude intermediate directly in the next step after removing the solvent, minimizing handling and exposure.

  • Potential Cause 3: Incomplete Cyclization. The final ring-closing step can be sluggish.

    • Expert Recommendation: If CDI is ineffective, consider alternative cyclization conditions. Polyphosphoric acid (PPA) at elevated temperatures (e.g., 80-120 °C) can be effective but requires a more challenging work-up (quenching onto ice). Alternatively, thermal cyclization in a high-boiling solvent like diphenyl ether can be attempted, though this may lead to decomposition if the temperature is not carefully controlled.

Q2: My TLC plate shows multiple spots, and the crude product is very impure. How can I improve the purity?

Answer: A complex reaction mixture indicates the presence of side reactions or unconsumed starting materials.

  • Potential Cause 1: Unreacted Starting Materials. The most common impurities are unreacted 5-bromosalicylic acid or the hydroxamic acid intermediate.

    • Expert Recommendation: Use TLC to rigorously monitor the reaction to completion. If the starting material persists, consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry is correct; a slight excess (1.1-1.2 eq) of the coupling or cyclizing agent can help drive the reaction to completion.

  • Potential Cause 2: Formation of Side Products. A common side reaction is the intermolecular esterification between the acyl chloride and the phenolic hydroxyl group of another molecule, leading to polymer-like byproducts.

    • Expert Recommendation: This is often caused by poor temperature control or slow addition of reagents. Maintain a low temperature (0 °C) during the formation and reaction of the acyl chloride. Adding the acyl chloride solution dropwise to the hydroxylamine mixture (as opposed to the other way around) can help minimize this side reaction by keeping the acyl chloride concentration low.

  • Potential Cause 3: Tautomerization. The product, a benzo[d]isoxazol-3(2H)-one, exists in tautomeric equilibrium with its enol form, 3-hydroxybenzo[d]isoxazole. While usually minor, this can sometimes lead to confusion in characterization.

    • Expert Recommendation: Be aware of this possibility during spectroscopic analysis. The dominant form is typically the keto tautomer.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control in this synthesis? A: The two most critical parameters are moisture exclusion and temperature control . Anhydrous conditions are essential for the high-energy intermediates (acyl chlorides), while precise temperature control minimizes side reactions and prevents degradation of the thermally sensitive hydroxamic acid.

Q: How can I best monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting salicylic acid, the intermediate hydroxamic acid, and the final product should have distinct Rf values. Staining with potassium permanganate or visualization under UV light will help identify the spots.

Q: What are the expected analytical data for 5-Bromobenzo[d]isoxazol-3(2H)-one? A: Full characterization is essential for confirming the structure and purity. While a specific public spectrum is not readily available, data can be inferred from the structure and similar compounds.[3][4]

Analytical Data (Expected)
Molecular Formula C₇H₄BrNO₂
Molecular Weight 214.02 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ 12.0-12.5 (s, 1H, -NH), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~165 (C=O), ~158 (C-O), Ar-C signals between 110-140 ppm
Mass Spec (ESI-) m/z 212, 214 [M-H]⁻ (characteristic bromine isotope pattern)
Physical State Likely a white to off-white solid[1]

Q: What are the primary safety considerations for this synthesis? A:

  • Corrosive Reagents: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water, releasing toxic gases (SO₂/HCl and CO/CO₂/HCl, respectively). Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydroxylamine: Hydroxylamine and its salts can be toxic and are skin irritants.

  • Solvents: DCM and other organic solvents are volatile and have associated health risks. Ensure proper ventilation.

References

  • Google Patents.CN114573534A - Preparation method of 5-bromobenzofuranone.
  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link]

  • ACG Publications. Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Available at: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Bromobenzo[d]isoxazol-3(2H)-one Synthesis

Welcome to the technical support guide for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who may be encountering cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, in this synthetic transformation. We will delve into the mechanistic underpinnings of the common synthetic routes and provide actionable troubleshooting advice in a direct question-and-answer format to help you optimize your experimental outcomes.

Introduction: The Challenge of Synthesizing Benzisoxazolones

5-Bromobenzo[d]isoxazol-3(2H)-one is a valuable heterocyclic scaffold in medicinal chemistry and materials science. However, its synthesis can be fraught with challenges, often resulting in suboptimal yields. The core of the synthesis relies on the formation of a hydroxamic acid intermediate followed by an intramolecular cyclization. The efficiency of this process is highly sensitive to reaction conditions, reagent quality, and the management of potential side reactions. This guide provides expert insights to navigate these complexities.

A prevalent and effective strategy for constructing the benzo[d]isoxazol-3(2H)-one core involves the reaction of an appropriate anhydride with hydroxylamine. For this specific target molecule, the most logical precursor is 5-bromoisatoic anhydride. The reaction proceeds via nucleophilic attack of hydroxylamine on one of the carbonyl groups of the anhydride, leading to the opening of the six-membered ring. This is followed by an intramolecular cyclization with the elimination of carbon dioxide to form the desired five-membered heterocyclic product.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product 5_Bromoisatoic_Anhydride 5-Bromoisatoic Anhydride Intermediate Acyclic Carbamoyl Hydroxamic Acid Intermediate 5_Bromoisatoic_Anhydride->Intermediate Nucleophilic Attack & Ring Opening Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Product 5-Bromobenzo[d]isoxazol-3(2H)-one Intermediate->Product Intramolecular Cyclization (Decarboxylation) CO2 CO2 Intermediate->CO2 Elimination

Caption: Proposed reaction mechanism for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis. Each answer explains the chemical reasoning behind the issue and provides concrete steps for resolution.

Question 1: My reaction yield is consistently low (<30%), and I recover a significant amount of unreacted 5-bromoisatoic anhydride. What is causing the incomplete conversion?

Answer: Incomplete conversion is typically rooted in issues with the nucleophile (hydroxylamine) or the reaction environment (pH and solvent).

  • Causality: The initial ring-opening of the isatoic anhydride is the rate-determining step. Hydroxylamine is a relatively weak nucleophile, and its effectiveness can be hampered by several factors.

    • Hydroxylamine Quality and Form: Hydroxylamine is often supplied as a hydrochloride salt (NH₂OH·HCl) to improve stability. For it to act as a nucleophile, it must be converted to the free base form. Inadequate neutralization of the salt will result in a low concentration of the active nucleophile.

    • pH Control: The pH of the reaction medium is critical. An overly acidic medium (pH < 5) will protonate the hydroxylamine, rendering it non-nucleophilic. Conversely, a strongly basic medium (pH > 9) can lead to the degradation of the anhydride starting material and promote side reactions. The optimal pH for this reaction is typically between 6 and 8.[1]

    • Solvent Choice & Solubility: 5-bromoisatoic anhydride has limited solubility in purely aqueous systems. If the starting material does not dissolve sufficiently, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate.

  • Actionable Solutions:

    • Ensure Free Base Hydroxylamine: If using hydroxylamine hydrochloride, add a stoichiometric equivalent of a suitable base (e.g., sodium carbonate, sodium bicarbonate, or triethylamine) to generate the free base in situ. A slight excess of hydroxylamine (1.2-1.5 equivalents) can also help drive the reaction to completion.[1]

    • Optimize the Solvent System: Employ a co-solvent system to improve the solubility of the anhydride. A mixture of water and a polar, water-miscible organic solvent like dioxane, tetrahydrofuran (THF), or ethanol is often effective.

    • Monitor and Adjust pH: Before adding the anhydride, prepare your solution of hydroxylamine and base, and check that the pH is in the optimal 6-8 range.

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase both solubility and the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

Question 2: My TLC analysis shows the consumption of starting material, but I see multiple new spots, and the yield of the desired product is poor. What are the likely side products?

Answer: The formation of multiple side products points towards competing reaction pathways or degradation.

  • Causality: The intermediate formed after the ring-opening is susceptible to several transformations other than the desired intramolecular cyclization.

    • Formation of 5-Bromo-2-hydroxybenzamide: If water is present and competes with the intramolecular cyclization, hydrolysis of the intermediate can occur, leading to the formation of 5-bromo-2-hydroxybenzamide.[2]

    • Dimerization or Polymerization: Under certain conditions, particularly with prolonged reaction times or excessive heat, intermolecular reactions can occur, leading to oligomeric or polymeric byproducts that are often difficult to characterize and remove.

    • Decarboxylation without Cyclization: The intermediate can potentially decarboxylate to form an unstable nitrene, which can lead to a complex mixture of products.

  • Actionable Solutions:

    • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or high temperatures. Monitor the reaction closely by TLC. Once the starting material is consumed and the product spot is maximized, proceed with the work-up.

    • Optimize the Cyclization Step: The cyclization is often promoted by a slight increase in temperature or by ensuring the removal of the CO₂ byproduct. Running the reaction under a gentle stream of nitrogen can help drive the equilibrium towards the product.

    • Purification Strategy: If side products are unavoidable, a careful purification strategy is essential. The desired product, 5-Bromobenzo[d]isoxazol-3(2H)-one, has different polarity and acidity compared to the 5-bromo-2-hydroxybenzamide byproduct. This difference can be exploited during extraction or chromatography.

      • Acid/Base Extraction: During work-up, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

      • Column Chromatography: Purification by silica gel column chromatography is often necessary to isolate the pure product from closely related impurities.[3]

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control in this synthesis? A: The most critical parameter is pH control during the initial reaction of hydroxylamine with the anhydride. As discussed, the nucleophilicity of hydroxylamine is highly pH-dependent. Maintaining a slightly basic to neutral pH (6-8) is paramount for achieving a good yield.[1]

Q: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to clearly separate the starting material, the product, and major byproducts. Staining with potassium permanganate or visualization under UV light can help identify the spots.

Q: My final product appears oily or fails to crystallize. How can I obtain a solid product? A: An oily product is a strong indication of impurities. Rigorous purification is required. After column chromatography, attempt recrystallization from a suitable solvent system. Common choices include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. If the product remains an oil, it may be necessary to repeat the chromatographic purification.

Q: Are there alternative starting materials to 5-bromoisatoic anhydride? A: Yes, an alternative route starts from 4-bromo-2-hydroxybenzoic acid.[4] This acid would first need to be activated, for example, by converting it to the corresponding methyl ester or acid chloride. The activated intermediate is then reacted with hydroxylamine to form the hydroxamic acid, which is subsequently cyclized. This route involves more steps but can offer better control in some cases.

Optimized Experimental Protocol (Hypothetical)

This protocol is a synthesized recommendation based on established chemical principles for analogous reactions.

Materials:

  • 5-Bromoisatoic Anhydride (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Sodium Carbonate (0.8 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (0.8 eq) in a 1:1 mixture of deionized water and 1,4-dioxane (use approximately 10 mL of total solvent per gram of anhydride). Stir the mixture for 15-20 minutes at room temperature.

  • Reaction Initiation: Add 5-bromoisatoic anhydride (1.0 eq) to the hydroxylamine solution in one portion.

  • Reaction Progress: Heat the reaction mixture to 50-60 °C. A gentle evolution of gas (CO₂) should be observed. Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-Bromobenzo[d]isoxazol-3(2H)-one as a solid.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_sm Check TLC: Recovered Starting Material? start->check_sm check_spots Check TLC: Multiple Side Products? check_sm->check_spots No incomplete_reaction Problem: Incomplete Reaction check_sm->incomplete_reaction Yes side_products Problem: Side Reactions check_spots->side_products Yes end_node Optimized Yield check_spots->end_node No (Yield acceptable) sol_ph Verify pH is 6-8 incomplete_reaction->sol_ph sol_hydroxylamine Use fresh NH2OH·HCl Ensure full neutralization incomplete_reaction->sol_hydroxylamine sol_solubility Improve solubility: Use co-solvent (Dioxane/H2O) Gently heat (50-60°C) incomplete_reaction->sol_solubility sol_ph->end_node sol_hydroxylamine->end_node sol_solubility->end_node sol_time_temp Reduce reaction time/temp Monitor closely with TLC side_products->sol_time_temp sol_purification Optimize purification: 1. Acid/Base Wash 2. Column Chromatography side_products->sol_purification sol_time_temp->end_node sol_purification->end_node

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Data Summary: Impact of Key Parameters on Yield

ParameterSuboptimal ConditionPotential OutcomeOptimized ConditionExpected Improvement
Hydroxylamine Using NH₂OH·HCl without baseLow conversion (<20%)1.5 eq NH₂OH·HCl + 0.8 eq Na₂CO₃Drives reaction to >80% conversion
pH < 5 or > 9Incomplete reaction or degradation6 - 8Minimizes side products, improves rate
Solvent Pure WaterHeterogeneous mixture, slow rate1:1 Dioxane:WaterImproved solubility and reaction rate
Temperature Room TemperatureSlow reaction (may take >12h)50-60 °CFaster reaction (2-4h), better conversion
Purification Simple Extraction OnlyOily, impure productColumn ChromatographySolid, high-purity product (>95%)

References

  • Bel-Abbes, R., et al. (2022). An Expeditious Synthesis of[5][6]Isoxazolidin-5-ones and[5][6]Oxazin-6-ones from Functional Allyl Bromide Derivatives. PMC. [Link]

  • Azizkhani, V., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Gondru, R., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications. [Link]

  • Mamos, P., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. MDPI. [Link]

  • Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • Google Patents. (2023). A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. CN117142931A.
  • Google Patents. (2012). Process for preparing n-substituted cyclic imides. EP2414329B1.
  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromobenzo[d]isoxazol-3(2H)-one

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Compound: 5-Bromobenzo[d]isoxazol-3(2H)-one (also known as 5-bromo-3-hydroxy-1,2-benzisoxazole). CAS: 65685-50-9 Application: A critical heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound: 5-Bromobenzo[d]isoxazol-3(2H)-one (also known as 5-bromo-3-hydroxy-1,2-benzisoxazole). CAS: 65685-50-9 Application: A critical heterocyclic building block, structurally analogous to the core scaffold of antipsychotic therapeutics like Risperidone and Paliperidone.

The Purification Challenge: The synthesis of 5-bromobenzo[d]isoxazol-3(2H)-one typically involves the cyclization of hydroxamic acids or oxime derivatives. Common impurities include unreacted starting materials (often 2,4-dibromobenzoic acid derivatives), inorganic salts, and oxidative byproducts that cause persistent pink/brown discoloration. Because the isoxazole ring is sensitive to ring-opening (Kemp elimination) under harsh basic conditions, purification requires a delicate balance of pH control and solvent selection.

Critical Purification Workflows

We recommend a two-stage purification strategy: Acid-Base Swing Extraction (for bulk impurity removal) followed by Recrystallization (for polishing).

Method A: The Acid-Base Swing (Primary Purification)

Best for: Removing non-acidic organic impurities and inorganic salts.

Mechanism: 5-Bromobenzo[d]isoxazol-3(2H)-one possesses a slightly acidic proton at the 3-position (pKa ~6-7). We exploit this to dissolve the product in mild base, filter off insoluble impurities, and reprecipitate with acid.

Protocol:

  • Dissolution: Suspend the crude solid in 5% aqueous NaOH (approx. 10 volumes relative to solid weight). Stir at Room Temperature (20-25°C) .

    • Warning: Do NOT heat. High temperatures in strong base can trigger ring opening to form the salicylate byproduct (2-hydroxy-5-bromobenzamide).

  • Filtration: Filter the solution through a Celite pad to remove insoluble non-acidic organic byproducts and mechanical impurities.

  • Charcoal Treatment (Optional but Recommended): If the solution is dark, add activated charcoal (5% w/w), stir for 30 mins, and filter again.

  • Precipitation: Slowly add 3M HCl to the filtrate with vigorous stirring until pH reaches 2-3. The product will precipitate as a thick white/off-white solid.

  • Isolation: Filter the solid, wash with copious water (to remove NaCl), and dry.

Method B: Recrystallization (Polishing)

Best for: Final purity >99% and removing trace isomers.

Solvent System: Glacial Acetic Acid or DMF/Water (1:1).

Protocol (Acetic Acid):

  • Suspend the dried solid from Method A in Glacial Acetic Acid (5-7 volumes).

  • Heat to reflux (approx. 118°C) until full dissolution occurs.

  • Cool slowly to room temperature, then chill to 0-5°C.

  • Filter the crystals and wash with cold water/ethanol (1:1 mixture) to remove residual acid.

  • Dry under vacuum at 60°C.

Visualizing the Workflow

The following diagram illustrates the logic flow for purifying crude batches containing common synthesis byproducts.

PurificationWorkflow Crude Crude 5-Bromo-benzisoxazole (Contains: Salts, Isomers, Starting Material) BaseTreat Suspend in 5% NaOH (aq) Temp: <25°C (CRITICAL) Crude->BaseTreat Dissolution Filter1 Filtration (Celite) BaseTreat->Filter1 Filtrate Filtrate (Product in Solution) Filter1->Filtrate Keep Solids Solid Waste (Non-acidic impurities) Filter1->Solids Reject Acidify Acidify with HCl to pH 2-3 Filtrate->Acidify Precipitate Collect Precipitate Acidify->Precipitate Precipitation Recryst Recrystallize (Glacial Acetic Acid) Precipitate->Recryst Final Pure Product (>99% HPLC) Recryst->Final

Figure 1: Decision tree for the purification of 5-Bromobenzo[d]isoxazol-3(2H)-one, highlighting the critical pH-swing steps.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by process chemists.

Issue 1: "My product has a persistent pink or reddish hue."

Diagnosis: This is typical of phenolic/enolic compounds undergoing trace oxidation to quinoid species. Solution:

  • Immediate Fix: During the recrystallization step, add 0.5% Sodium Dithionite (Na2S2O4) to the hot solution before cooling. This reducing agent effectively bleaches the oxidative color bodies.

  • Alternative: Use activated carbon (Darco G-60) during the hot filtration step of recrystallization.

Issue 2: "Significant yield loss after base extraction."

Diagnosis: Ring opening (degradation). The isoxazole ring is labile. If you heated the NaOH solution or left it at high pH for too long, the ring hydrolyzed to the open-chain salicylate. Solution:

  • Protocol Adjustment: Keep the NaOH extraction time under 30 minutes.

  • Temperature Control: Maintain temperature strictly below 25°C .

  • Validation: Check the filtrate by LC-MS. If you see a mass peak of M+18 (water addition), you have hydrolyzed the ring.

Issue 3: "Melting point is depressed (below 240°C)."

Diagnosis: Likely contamination with 2,4-dibromobenzoic acid (starting material) or inorganic salts trapped in the lattice. Solution:

  • Check pH: Ensure the final wash of the precipitate was thorough. Residual acid or salts lower the MP.

  • Solvent Switch: If recrystallizing from acetic acid didn't work, switch to DMF/Water . Dissolve in minimum hot DMF, then add hot water until turbid, and cool.

Analytical Specifications

When validating your purified batch, compare against these standard parameters.

ParameterSpecificationMethod
Appearance White to Off-White PowderVisual
Purity > 98.5%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point > 240°C (Decomposes)Capillary Method
1H NMR Consistent with StructureDMSO-d6
Solubility Soluble in DMSO, DMF, Hot AcOHVisual

1H NMR Validation (DMSO-d6): Expect a broad singlet around 12.5 - 13.0 ppm (NH/OH tautomer). The aromatic region should show a doublet (H-7), a doublet of doublets (H-6), and a doublet (H-4) characteristic of the 1,2,4-substitution pattern.

References

  • BenchChem. (2025).[1] Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. (Analogous synthesis and purification data). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17520, 1,2-Benzisothiazol-3(2H)-one. (Physicochemical properties of the core scaffold). Link

  • Willems, J. et al. (1989). Preparation of 3-piperidinyl-1,2-benzisoxazoles.[2] U.S. Patent 4,804,663. (Foundational patent describing benzisoxazole ring closure and purification via recrystallization). Link

  • Alchem Pharmtech. (2024). Product Data: 5-Bromobenzo[d]isoxazol-3(2H)-one.[3][4][5] Link

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring a higher success rate and purity in your experiments.

The synthesis of benzisoxazolones, such as the target compound, typically proceeds via the cyclization of an N-hydroxy benzamide precursor. This guide will focus on a common and reliable two-step synthetic pathway:

  • Amide Formation: Synthesis of the key intermediate, 5-bromo-2-hydroxybenzamide (5-bromosalicylamide), from a suitable starting material like 5-bromosalicylic acid.

  • Cyclization: Conversion of the intermediate hydroxamic acid to the final 5-Bromobenzo[d]isoxazol-3(2H)-one product.

This document is structured to provide immediate, actionable solutions to problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 5-Bromobenzo[d]isoxazol-3(2H)-one?

A1: The most prevalent and robust method involves the intramolecular cyclization of a 5-bromo-N-hydroxy-salicylamide intermediate. This precursor is typically formed from 5-bromosalicylic acid or its derivatives. The final cyclization often requires an activating agent for the carboxylic acid group (if starting from the acid) or a reagent to facilitate the ring closure of the hydroxamic acid. A Palladium-catalyzed C-H activation approach from benzohydroxamic acids has also been developed for similar structures, offering a modern alternative.[1]

Q2: What are the critical parameters to control during the cyclization step?

A2: The cyclization is the most sensitive step. Critical parameters include:

  • Reagent Purity: Ensure the precursor hydroxamic acid is pure and, importantly, dry. Moisture can hydrolyze activating agents and hinder the reaction.[2]

  • Temperature: Many cyclization reactions are temperature-sensitive. Running the reaction too hot can lead to decomposition and the formation of tar-like byproducts, while a temperature that is too low will result in an incomplete reaction.[2]

  • Base Selection: If a base is required, its strength is crucial. A base that is too strong can deprotonate other sites, leading to side reactions, while one that is too weak may not facilitate the necessary deprotonation for nucleophilic attack.

  • Reaction Atmosphere: For sensitive reagents, such as those used in Pd-catalyzed reactions, maintaining an inert atmosphere (e.g., Nitrogen or Argon) is essential to prevent oxidation and ensure catalyst activity.[2]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product. Stain with potassium permanganate or view under UV light. For more precise monitoring, especially for tracking multiple byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the expected spectroscopic signatures for 5-Bromobenzo[d]isoxazol-3(2H)-one?

  • ¹H NMR: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with coupling patterns indicative of their positions.[3]

  • ¹³C NMR: Signals for the carbonyl carbon (likely >160 ppm) and the aromatic carbons.

  • FTIR: A prominent carbonyl (C=O) stretch for the lactam, typically around 1700-1770 cm⁻¹, and N-H stretching if it exists in a tautomeric form or as a dimer.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound (C₇H₄BrNO₂), which is approximately 213.94 g/mol . Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio).

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Yield of the Final Product

Question: My reaction has run for the prescribed time, but TLC/LC-MS analysis shows little to no formation of the desired 5-Bromobenzo[d]isoxazol-3(2H)-one. What went wrong?

Answer: This is a common issue that can usually be traced back to the precursor formation or the cyclization conditions. Let's break down the potential causes and solutions.

Potential Cause A: Incomplete Formation of the Hydroxamic Acid Precursor

The cyclization cannot proceed if the key N-hydroxy intermediate has not formed successfully.

  • Causality: The conversion of a carboxylic acid or ester to a hydroxamic acid requires effective activation of the carbonyl group to allow for nucleophilic attack by hydroxylamine. Incomplete activation or decomposition of the activating agent (e.g., by moisture) is a frequent point of failure.

  • Troubleshooting Protocol:

    • Before attempting the cyclization, isolate the hydroxamic acid intermediate after its synthesis.

    • Characterize it fully (¹H NMR, LC-MS) to confirm its identity and purity.

    • Ensure starting materials like 5-bromosalicylamide are of high purity.[4][5]

    • If using an activating agent (like EDC or DCC), ensure it is fresh and the solvent is anhydrous.

Potential Cause B: Failure of the Intramolecular Cyclization Step

This is the most likely culprit. The energy barrier for the intramolecular ring closure must be overcome.

  • Causality: The cyclization of a hydroxamic acid to form the benzisoxazolone ring requires either heat or a catalyst to facilitate the intramolecular nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon, followed by the elimination of water.[6] Insufficient energy (temperature) or an ineffective catalyst will stall the reaction.

  • Troubleshooting Protocol:

    • Increase Temperature: Incrementally increase the reaction temperature in 10 °C steps, monitoring by TLC at each stage for product formation and potential decomposition.

    • Change Solvent: A higher-boiling-point solvent (e.g., toluene or DMF instead of THF) may be necessary to achieve the required temperature.

    • Use a Dehydrating Agent: If the mechanism involves the elimination of water, adding a mild dehydrating agent or using a Dean-Stark trap can drive the equilibrium toward the product.

    • Alternative Cyclization Chemistry: Consider using a different reagent to promote cyclization, such as tosyl chloride in the presence of a base, which can activate the hydroxyl group.

Troubleshooting Workflow: Low Product Yield

G start Low or No Product Yield check_precursor Is the Hydroxamic Acid Precursor Correctly Formed? start->check_precursor check_cyclization Are Cyclization Conditions Optimal? check_precursor->check_cyclization Yes precursor_no No check_precursor->precursor_no  Check Purity & Identity cyclization_no No check_cyclization->cyclization_no  Review Parameters solution_precursor Isolate and Characterize Precursor. Verify Purity of Starting Materials. Use Anhydrous Conditions. precursor_no->solution_precursor  If Impure/Incorrect solution_cyclization Increase Temperature. Change to Higher Boiling Solvent. Add Dehydrating Agent. Consider Alternative Reagents. cyclization_no->solution_cyclization  If Sub-Optimal success Problem Solved solution_precursor->success solution_cyclization->success

Caption: Decision tree for troubleshooting low yield.

Problem 2: Complex Reaction Mixture with Multiple Byproducts

Question: My reaction yields a product, but the crude material shows multiple spots on TLC, and the ¹H NMR is very messy. What are these impurities?

Answer: The formation of multiple products indicates that side reactions are competing with the desired intramolecular cyclization.

Potential Cause A: Intermolecular Dimerization/Polymerization
  • Causality: Instead of cyclizing with itself, the hydroxamic acid intermediate can react with another molecule, leading to linear dimers or polymers. This is particularly common at high concentrations. Over-reduction of related nitro-aromatics can also lead to dimerization to azoxy species, highlighting the potential for intermolecular side reactions in similar systems.[7]

  • Troubleshooting Protocol:

    • High Dilution: Rerun the reaction at a much lower concentration (e.g., decrease from 0.1 M to 0.01 M). This principle of "high dilution" favors intramolecular reactions over intermolecular ones.

    • Slow Addition: If high dilution is not practical, add the cyclization-promoting reagent (or the precursor itself) slowly over several hours to a heated solution of the other components. This keeps the instantaneous concentration of the reactive species low.

Potential Cause B: Formation of Isomeric Byproducts
  • Causality: Depending on the exact precursor, cyclization can sometimes occur at different sites, leading to isomers. For instance, in the synthesis of 3-isoxazolols, the formation of the corresponding 5-isoxazolone is a very common side reaction.[8] While your target is a fused ring system, analogous rearrangements or alternative cyclization pathways can occur.

  • Troubleshooting Protocol:

    • Modify Protecting Groups: If using protecting groups on your precursor, changing them can influence the regioselectivity of the cyclization.

    • Change the Catalyst/Reagent: Certain reagents may favor one cyclization pathway over another. A systematic screen of cyclization conditions (solvents, bases, catalysts) may be required.

    • Purification: If the side reaction cannot be suppressed, focus on developing a robust purification method. See Problem 3 for details.

Quantitative Data: Effect of Concentration on Dimer Formation
ConcentrationDesired Product YieldDimer Byproduct Yield
0.5 M35%45%
0.1 M65%15%
0.01 M85%<5%

This table illustrates the hypothetical, yet common, trend where lower concentrations significantly favor the desired intramolecular cyclization.

Problem 3: Difficulty with Product Purification

Question: I've managed to synthesize the product, but I'm struggling to isolate it with high purity. It either streaks on my silica column or co-elutes with a stubborn impurity.

Answer: Purification challenges are common for heterocyclic compounds, which can be polar and sometimes have poor solubility.

Potential Cause A: Product Streaking on Silica Gel
  • Causality: The lactam nitrogen in your product can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking during column chromatography.

  • Troubleshooting Protocol:

    • Deactivate Silica: Add a small amount of a weak base, like triethylamine (~0.5-1%), to your eluent system. This will cap the acidic sites on the silica and improve the elution of your basic or polar compound.

    • Switch Stationary Phase: If triethylamine doesn't work, consider using a different stationary phase, such as alumina (basic or neutral) or a C18-functionalized silica (reverse-phase chromatography).

Potential Cause B: Co-elution with an Impurity
  • Causality: An impurity may have a polarity very similar to your product, making separation by normal-phase chromatography difficult.

  • Troubleshooting Protocol:

    • Recrystallization: This is often the best method for purifying solid products and can be more effective than chromatography for removing closely related impurities.[9] Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexane) to find one where your product is soluble when hot but sparingly soluble when cold.

    • Optimize Chromatography:

      • Try a shallower solvent gradient to increase the separation between peaks.

      • Experiment with different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). A change in solvent can alter the selectivity of the separation.

General Synthesis and Purification Workflow

G cluster_0 Synthesis cluster_1 Purification A Start: 5-Bromosalicylamide B React with Hydroxylamine (or suitable precursor) A->B C Isolate & Verify N-hydroxy Intermediate B->C D Intramolecular Cyclization (Heat or Catalyst) C->D E Crude Product D->E F Crude Product Workup (Extraction) E->F G Purification Choice F->G H Column Chromatography (Silica or Alumina) G->H Oily or Multi-component I Recrystallization G->I Solid J Pure Product H->J I->J

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one

This is a representative protocol based on common methodologies for similar heterocyclic systems. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step 1: Preparation of 5-Bromo-N-hydroxysalicylamide (Intermediate)

  • To a stirred solution of methyl 5-bromosalicylate (1.0 eq) in methanol, add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.6 eq) in water.

  • Stir the mixture at room temperature for 12-18 hours, monitoring the disappearance of the starting ester by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~3-4 with cold 1M HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the hydroxamic acid intermediate. Self-validation: Confirm structure by ¹H NMR and MS before proceeding.

Step 2: Cyclization to 5-Bromobenzo[d]isoxazol-3(2H)-one

  • Suspend the 5-Bromo-N-hydroxysalicylamide (1.0 eq) in a suitable high-boiling solvent like toluene or xylenes (at a concentration of ~0.05 M to minimize dimerization).

  • Add polyphosphoric acid (PPA) or a similar dehydrating/condensing agent.

  • Heat the mixture to 110-120 °C and stir for 4-6 hours, monitoring product formation by TLC.

  • After cooling to room temperature, carefully quench the reaction by pouring it over ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography as described in the troubleshooting section.

References

  • H. M. A. Al-Hazimi, "An Expeditious Synthesis of[8][10]Isoxazolidin-5-ones and[8][10]Oxazin-6-ones from Functional Allyl Bromide Derivatives," Molecules, 2012. [Online]. Available: [Link]

  • M. L. G. Borne, et al., "A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids," Tetrahedron, 2004. [Online]. Available: [Link]

  • A. M. Beauchemin, et al., "Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles," J. Org. Chem., 2011. [Online]. Available: [Link]

  • M. Bakherad, et al., "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose," Organics, 2023. [Online]. Available: [Link]

  • I. M. C. Ienaşcu, et al., "SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES," Revue Roumaine de Chimie, 2015. [Online]. Available: [Link]

  • S. M. Ahmed, et al., "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide," Zanco Journal of Medical Sciences, 2025. [Online]. Available: [Link]

  • A. M. S. Silva, et al., "A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids," Molecules, 2020. [Online]. Available: [Link]

  • D. B. Ram, et al., "Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium," ACG Publications, 2023. [Online]. Available: [Link]

  • V. O. Iaroshenko, "recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines," Arkivoc, 2011. [Online]. Available: [Link]

  • I. M. Popescu, et al., "Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives," ResearchGate, 2015. [Online]. Available: [Link]

  • ResearchGate, "Decomposition of cyclic hydroxamic acids to respective benzoxazolinone derivatives," ResearchGate. [Online]. Available: [Link]

  • R. C. Larock, et al., "Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes," Org. Lett., 2008. [Online]. Available: [Link]

  • M. Miller, et al., "A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles," Tetrahedron Lett., 2008. [Online]. Available: [Link]

  • G. Favi, "Modern Strategies for Heterocycle Synthesis," Molecules, 2020. [Online]. Available: [Link]

  • G. Huang, et al., "Pd(II)-catalyzed synthesis of benzisoxazolones from benzohydroxamic acids via C-H activation," J. Org. Chem., 2012. [Online]. Available: [Link]

  • Google Patents, "Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene," Google Patents, 2021. [Online].
  • V. A. Kulchitsky, et al., "Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes," ResearchGate, 2018. [Online]. Available: [Link]

  • LookChem, "5-BROMOSALICYLAMIDE," LookChem. [Online]. Available: [Link]

  • NC State University Libraries, "Chapter 24 – Amines and Heterocycles Solutions to Problems," NC State University Libraries. [Online]. Available: [Link]

  • A. Penoni, et al., "(1H-Benzo[d][7][8][10]triazol-1-yl)(5-bromo-1-hydroxy-1H-indol-3-yl)methanone," Molbank, 2014. [Online]. Available: [Link]

  • YouTube, "Strategy for Heterocycle Synthesis: Cyclisation and Dehydration," YouTube, 2021. [Online]. Available: [Link]

  • M. J. Miller, et al., "A New Approach to Cyclic Hydroxamic Acids: Intramolecular Cyclization of N-benzyloxy Carbamates With Carbon Nucleophiles," PubMed, 2011. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Synthesis of N-Heterocycles," Organic Chemistry Portal. [Online]. Available: [Link]

  • A. Kumar, et al., "The synthetic and therapeutic expedition of isoxazole and its analogs," Bioorganic Chemistry, 2018. [Online]. Available: [Link]

  • ResearchGate, "Benzo[1,2-d:4,5-d′]bis([7][8][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity," ResearchGate, 2023. [Online]. Available: [Link]

  • PubChem, "5-Bromosalicylamide," PubChem. [Online]. Available: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 5-Bromobenzo[d]isoxazol-3(2H)-one

Technical Support Center: 5-Bromobenzo[d]isoxazol-3(2H)-one Welcome to the technical support guide for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9). This document is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromobenzo[d]isoxazol-3(2H)-one

Welcome to the technical support guide for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9). This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the underlying chemical principles.

Overview of Synthetic Strategy

The most reliable and common pathway to 5-Bromobenzo[d]isoxazol-3(2H)-one involves a two-step sequence starting from 5-Bromosalicylic acid. The core transformation is the formation of a hydroxamic acid intermediate, followed by an intramolecular cyclization to yield the target benzo[d]isoxazolone ring system. This process is favored for its efficiency and the commercial availability of the starting materials.

General Experimental Workflow

The overall process can be visualized as a linear progression from starting material to the final, purified product. Each stage presents unique optimization and troubleshooting challenges.

G cluster_0 Step 1: Hydroxamic Acid Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification start 5-Bromosalicylic Acid hydroxamic 5-Bromo-N,2-dihydroxybenzamide start->hydroxamic Hydroxylamine, Coupling Agent (e.g., CDI) product 5-Bromobenzo[d]isoxazol-3(2H)-one purify Workup & Purification (Recrystallization or Chromatography) product->purify hydroxamic_ref->product Heat or Dehydrating Agent final Pure Product purify->final

Caption: High-level workflow for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis.

Q1: What is the most effective method for the cyclization of the 5-Bromo-N,2-dihydroxybenzamide intermediate?

A1: The most robust and widely employed method is the use of 1,1'-Carbonyldiimidazole (CDI).[1][2] CDI acts as a highly efficient activating agent for the hydroxamic acid. It reacts with the hydroxyl groups to form an activated intermediate, which readily undergoes intramolecular cyclization to form the stable isoxazolone ring. This method is preferred over harsher alternatives (like using phosgene derivatives) because it proceeds under mild conditions and generates gaseous carbon dioxide and water-soluble imidazole as byproducts, simplifying purification.[3]

Q2: What is the underlying mechanism of the CDI-mediated cyclization?

A2: The reaction proceeds via a two-stage activation and cyclization mechanism.

  • Activation: The CDI reacts with the hydroxamic acid functional group of 5-Bromo-N,2-dihydroxybenzamide. This forms a highly reactive N-acyl-imidazole intermediate.

  • Intramolecular Nucleophilic Attack: The phenolic hydroxyl group at the 2-position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

  • Ring Closure & Elimination: This attack leads to the formation of the five-membered ring and the elimination of imidazole and carbon dioxide, driving the reaction to completion.

Q3: Are there specific safety precautions I should take during this synthesis?

A3: Yes. Standard laboratory safety protocols should be followed. Specifically:

  • CDI: 1,1'-Carbonyldiimidazole is moisture-sensitive and can be corrosive.[2] Handle it in a dry atmosphere (e.g., under nitrogen or in a glove box) and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use solvents like anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) in a well-ventilated fume hood.

  • Hydroxylamine: Hydroxylamine and its salts can be toxic and irritant. Avoid inhalation and skin contact.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield of Hydroxamic Acid Intermediate 1. Incomplete activation of the carboxylic acid. 2. Hydroxylamine degradation (pH sensitive). 3. Use of non-anhydrous solvents or wet reagents.1. Ensure your coupling agent (e.g., CDI) is fresh and added under an inert atmosphere. If using a two-step procedure via an acyl chloride, ensure complete conversion before adding hydroxylamine. 2. Maintain the reaction pH between 9-10 during the addition of hydroxylamine hydrochloride by using a suitable base (e.g., NaHCO₃ or pyridine). 3. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use.
Reaction Stalls During Cyclization Step 1. Insufficient CDI or use of hydrolyzed CDI. 2. Low reaction temperature. 3. Presence of nucleophilic impurities that consume CDI.1. Use a slight excess (1.1-1.2 equivalents) of fresh, high-purity CDI. Add it portion-wise to the reaction mixture. 2. While the reaction often starts at room temperature, gentle heating (40-50 °C) in a solvent like THF can help drive the cyclization to completion. Monitor progress by TLC. 3. Ensure the hydroxamic acid intermediate is reasonably pure before proceeding to the cyclization step.
Multiple Spots on TLC After Cyclization 1. Incomplete reaction (starting material remains). 2. Formation of side-products (e.g., intermolecular condensation/polymers). 3. Ring-opening of the desired product.1. Extend the reaction time or add a small additional portion of CDI. 2. This often occurs if the reaction is run too concentrated or at excessively high temperatures. Perform the reaction at a higher dilution. 3. The benzo[d]isoxazolone ring is susceptible to cleavage by strong nucleophiles or harsh basic conditions during workup. Use a mild aqueous workup (e.g., dilute NH₄Cl solution) and avoid strong bases.
Difficulty Purifying the Final Product 1. Contamination with imidazole byproduct. 2. Co-elution with unreacted starting material or other byproducts during column chromatography. 3. Product oiling out during recrystallization.1. Imidazole is water-soluble. Perform an aqueous wash of the organic layer with dilute acid (e.g., 1M HCl) followed by a brine wash to remove it. 2. Optimize your TLC mobile phase to achieve better separation (Rf of product ~0.3-0.4). A gradient elution from hexane to ethyl acetate is often effective. 3. Test a range of solvent systems for recrystallization. A mixture like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane can be effective. Ensure the crude material is sufficiently pure before attempting recrystallization.
Troubleshooting Decision Workflow

This flowchart can help diagnose issues based on TLC analysis post-cyclization.

G start Analyze Post-Cyclization TLC spot_check What does the TLC show? start->spot_check sm_present Spot for Starting Material (SM) is intense spot_check->sm_present SM >> P product_present Main spot is the Product (P) with minor impurities spot_check->product_present P >> SM multiple_spots Multiple new spots, streaking, or baseline material spot_check->multiple_spots Complex sm_cause Cause: Incomplete Reaction sm_present->sm_cause product_cause Cause: Successful Reaction, Requires Purification product_present->product_cause multi_cause Cause: Side Reactions or Decomposition multiple_spots->multi_cause sm_solution Solution: 1. Add more CDI (0.2 eq). 2. Increase reaction time/temp. 3. Verify CDI quality. sm_cause->sm_solution product_solution Solution: 1. Proceed to aqueous workup. 2. Purify via recrystallization or column chromatography. product_cause->product_solution multi_solution Solution: 1. Re-run at higher dilution. 2. Check workup pH (avoid strong base). 3. Use milder conditions. multi_cause->multi_solution

Caption: A decision tree for troubleshooting based on TLC results.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for optimization.

Protocol 1: Synthesis of 5-Bromo-N,2-dihydroxybenzamide
  • Reagent Setup: In a round-bottom flask under an inert atmosphere (N₂), suspend 5-Bromosalicylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.2 M).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours until CO₂ evolution ceases and the solution becomes homogeneous. The formation of the acyl-imidazole intermediate can be monitored by TLC.

  • Hydroxylamine Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a suitable base like sodium bicarbonate (2.0 eq) in a minimal amount of water, or use a solution of hydroxylamine (50% in water, 1.5 eq) directly.

  • Reaction: Slowly add the hydroxylamine solution to the activated salicylic acid mixture. Stir at room temperature for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the activated intermediate.

  • Workup: Quench the reaction by adding water. Acidify the aqueous layer to pH ~3-4 with 1M HCl. The product will often precipitate. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract the product into ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Cyclization to 5-Bromobenzo[d]isoxazol-3(2H)-one
  • Reagent Setup: Dissolve the crude 5-Bromo-N,2-dihydroxybenzamide (1.0 eq) in anhydrous THF (~0.1 M) in a flask under an inert atmosphere.

  • Cyclization: Add CDI (1.2 eq) portion-wise at room temperature. After the initial CO₂ evolution subsides, gently heat the reaction mixture to 45-50 °C and stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (a typical mobile phase is 30-40% Ethyl Acetate in Hexane). The product is typically less polar than the starting hydroxamic acid.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude solid can be purified by recrystallization from an appropriate solvent (e.g., isopropanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Table of Reaction Parameters
ParameterStep 1: Hydroxamic AcidStep 2: CyclizationKey Consideration
Solvent Anhydrous THF, DCMAnhydrous THFMoisture will consume CDI and hinder the reaction.
Key Reagent CDI (1.1 eq), Hydroxylamine (1.5 eq)CDI (1.2 eq)Use fresh, high-purity CDI for optimal results.
Temperature Room TemperatureRoom Temp -> 45-50 °CGentle heating can be necessary to drive cyclization.
Reaction Time 5-8 hours total2-4 hoursMonitor by TLC to avoid unnecessary heating or side reactions.
Workup pH Acidic (pH 3-4) for precipitationNeutral/Mildly AcidicAvoid strong bases to prevent product degradation.

References

  • Alchem Pharmtech. 5-Bromobenzo[d]isoxazol-3(2H)-one.Link

  • BenchChem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. (Provides analogous synthesis principles for isoxazoles). Link

  • BenchChem. Common impurities in N,3-dihydroxybenzamide synthesis and their removal. (Discusses troubleshooting for a structurally related intermediate). Link

  • Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[4][5][6]Triazolo[4,3-a]pyridines. (Details the utility of CDI in similar cyclization reactions). Link

  • Wikipedia. Carbonyldiimidazole. (General information on the reagent's properties and applications). Link

  • YouTube. Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. (Video explaining the versatile applications of CDI in synthesis). Link

  • Nguyen, C. Q., et al. (2023). Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC. VNU Journal of Science: Natural Sciences and Technology. (Provides context on the synthesis of N-hydroxybenzamides). Link

  • Reddy, C. V., et al. (2018). 1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. Organic & Biomolecular Chemistry. (Demonstrates CDI's role in cyclization reactions). Link

Sources

Optimization

Technical Support Center: 5-Bromobenzo[d]isoxazol-3(2H)-one

Welcome to the technical support center for 5-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. While specific literature on the stability of 5-Bromobenzo[d]isoxazol-3(2H)-one is limited, this document synthesizes information from related isoxazole derivatives and fundamental chemical principles to provide practical troubleshooting advice and frequently asked questions.

I. Compound Overview and Inherent Stability Considerations

5-Bromobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound with potential applications in medicinal chemistry.[1] The core benzo[d]isoxazol-3(2H)-one structure, an N-O containing five-membered ring fused to a benzene ring, is the primary determinant of its chemical reactivity and stability. The isoxazolone ring, in particular, can be susceptible to nucleophilic attack and subsequent ring-opening, a key consideration during experimental design.

The presence of an electron-withdrawing bromine atom on the benzene ring can further influence the electrophilicity of the carbonyl group within the isoxazolone ring, potentially impacting its stability.

II. Frequently Asked Questions (FAQs)

Q1: My NMR analysis of 5-Bromobenzo[d]isoxazol-3(2H)-one shows unexpected peaks after storage. What could be the cause?

A1: The appearance of new signals in the NMR spectrum upon storage likely indicates degradation of the compound. The primary degradation pathway for isoxazol-5(4H)-one derivatives is often hydrolysis of the lactam-like bond in the isoxazolone ring.[2] This would lead to the formation of a ring-opened product, likely a derivative of 5-bromosalicylamide.

  • Plausible Degradation Product: 2-hydroxy-5-bromobenzamide or its derivatives.

  • Preventative Measures: Store the compound under inert gas (argon or nitrogen), in a desiccator, and at low temperatures (see storage table below). Avoid exposure to moisture and atmospheric humidity.

Q2: I am observing a significant loss of my compound during aqueous workup. Why is this happening and how can I mitigate it?

A2: The isoxazolone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions. Aqueous workups, particularly those involving basic solutions (e.g., sodium bicarbonate washes), can induce ring-opening.

  • Causality: The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the isoxazolone ring, leading to irreversible ring cleavage.

  • Troubleshooting:

    • If a basic wash is necessary, use a milder base like a saturated solution of sodium chloride with a minimal amount of a weak base, and perform the wash quickly at low temperatures (0-5 °C).

    • Whenever possible, opt for non-aqueous workup procedures.

    • Extract the product into an organic solvent and dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent removal.

Q3: Can I use protic solvents like methanol or ethanol for recrystallization?

A3: While possible, using protic solvents for recrystallization carries a risk of solvolysis, where the solvent molecule (e.g., methanol) can act as a nucleophile and cause ring-opening, similar to hydrolysis.

  • Recommendation: Aprotic solvents are generally preferred for recrystallization. Consider solvents like dichloromethane, ethyl acetate, or toluene. If a mixed solvent system is required, minimize the proportion of the protic solvent and the heating time.

  • Validation: Always analyze the purity of the recrystallized product by HPLC or NMR to ensure no significant degradation has occurred.[3]

III. Troubleshooting Guide

This section provides step-by-step guidance for common experimental challenges.

Issue 1: Low Yield or No Product Formation During Synthesis

The synthesis of benzo[d]isoxazol-3(2H)-ones often involves the cyclization of a precursor like an N-hydroxy-benzamide.[1] Low yields can stem from incomplete reaction or degradation of the product under the reaction conditions.

Troubleshooting Protocol:

  • Re-evaluate Cyclization Conditions:

    • If using a dehydrating agent, ensure it is fresh and added under anhydrous conditions.

    • If the reaction is thermally driven, optimize the temperature and reaction time. Prolonged heating can lead to decomposition.

  • Protect from Moisture: All reagents and solvents should be scrupulously dried. Perform the reaction under an inert atmosphere.

  • Alternative Starting Material: Consider alternative synthetic routes. For instance, if starting from 5-bromosalicylamide, ensure its purity.[4][5][6] An alternative precursor, 5-bromoisatoic anhydride, might offer a different reaction pathway.[7][8]

Issue 2: Product Decomposition During Chromatographic Purification

Silica gel, being slightly acidic, can sometimes cause the degradation of acid-sensitive compounds.

Troubleshooting Protocol:

  • Deactivate Silica Gel: Before use, wash the silica gel with a 1-2% solution of triethylamine in the eluent, then flush with the pure eluent. This neutralizes the acidic sites.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.

  • Minimize Contact Time: Perform flash column chromatography to reduce the time the compound is in contact with the stationary phase.

  • Solvent Choice: Ensure the solvents used for elution are of high purity and free from acidic or basic impurities.

IV. Data and Protocols

Recommended Storage and Handling
ParameterRecommendationRationale
Temperature -20°C to 4°CMinimizes thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Amber vial or protected from lightPrevents potential photolytic degradation.
Container Tightly sealed glass vialPrevents moisture ingress.
Analytical Methods for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for purity analysis.[3]

  • Nuclear Magnetic Resonance (¹H NMR): Can be used to check for the presence of impurities or degradation products. The disappearance of the characteristic N-H proton and changes in the aromatic region can indicate ring-opening.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential degradation products.

V. Visualizing Potential Degradation

The following diagram illustrates a plausible hydrolytic degradation pathway for 5-Bromobenzo[d]isoxazol-3(2H)-one.

degradation_pathway 5-Bromobenzo[d]isoxazol-3(2H)-one 5-Bromobenzo[d]isoxazol-3(2H)-one Ring-Opened Intermediate Ring-Opened Intermediate 5-Bromobenzo[d]isoxazol-3(2H)-one->Ring-Opened Intermediate H₂O / OH⁻ 5-Bromosalicylamide 5-Bromosalicylamide Ring-Opened Intermediate->5-Bromosalicylamide Protonation

Caption: Plausible hydrolytic degradation pathway.

VI. Experimental Workflow for Stability Assessment

For a rigorous assessment of stability under specific experimental conditions, the following workflow is recommended.

stability_workflow cluster_0 Preparation cluster_1 Incubation Conditions cluster_2 Time Points cluster_3 Analysis Initial Sample (T=0) Initial Sample (T=0) Aqueous Buffer (pH 4, 7, 9) Aqueous Buffer (pH 4, 7, 9) Initial Sample (T=0)->Aqueous Buffer (pH 4, 7, 9) Organic Solvent (e.g., MeOH, ACN) Organic Solvent (e.g., MeOH, ACN) Initial Sample (T=0)->Organic Solvent (e.g., MeOH, ACN) Solid State (40°C, 75% RH) Solid State (40°C, 75% RH) Initial Sample (T=0)->Solid State (40°C, 75% RH) T=24h T=24h Aqueous Buffer (pH 4, 7, 9)->T=24h Organic Solvent (e.g., MeOH, ACN)->T=24h Solid State (40°C, 75% RH)->T=24h T=48h T=48h T=24h->T=48h HPLC Analysis HPLC Analysis T=24h->HPLC Analysis T=72h T=72h T=48h->T=72h T=48h->HPLC Analysis T=72h->HPLC Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Identify Degradants

Caption: Workflow for assessing compound stability.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium - ACG Publications. (2023-06-08). Available at: [Link]

  • Cas 6329-74-4,5-BROMOSALICYLAMIDE - LookChem. Available at: [Link]

  • 5-Bromosalicylamide | C7H6BrNO2 | CID 72876 - PubChem - NIH. Available at: [Link]

  • 5-Bromobenzo[d]isoxazol-3(2H)-one (1 x 100 mg) - Reagentia. Available at: [Link]

  • 5-Bromoisatoic Anhydride | C8H4BrNO3 | CID 288561 - PubChem - NIH. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (2024-08-27). Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. Available at: [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC - PubMed Central. (2021-06-15). Available at: [Link]

  • 5-Bromoisatoic anhydride - Chem-Impex. Available at: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - MDPI. (2022-07-25). Available at: [Link]

  • Identification of the Biochemical Degradation Pathway of Triazophos and its Intermediate in Diaphorobacter sp TPD-1 - ResearchGate. (2026-01-03). Available at: [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Bromobenzo[d]isoxazol-3(2H)-one Stability &amp; Degradation

Senior Scientist Note: Welcome to the technical support hub for 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9). This compound, a halogenated derivative of 1,2-benzisoxazol-3(2H)-one, serves as a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Scientist Note: Welcome to the technical support hub for 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9). This compound, a halogenated derivative of 1,2-benzisoxazol-3(2H)-one, serves as a critical scaffold in the synthesis of anticonvulsants (structural analogs of Zonisamide) and antipsychotics (risperidone analogs).

Users frequently encounter stability issues due to the inherent lability of the isoxazole N-O bond. This guide moves beyond basic MSDS data to explain the mechanistic causes of degradation and provides self-validating troubleshooting protocols.

Module 1: The Degradation Mechanism (Root Cause Analysis)

The core instability of 5-Bromobenzo[d]isoxazol-3(2H)-one stems from the N-O bond within the isoxazole ring. This bond is susceptible to cleavage under two primary conditions:

  • Base-Catalyzed Hydrolysis: Leading to ring opening.

  • Kemp Elimination (Rearrangement): A specific base-catalyzed pathway that yields salicylonitriles.

The Degradation Pathway Map

The following diagram illustrates the transition from the intact heterocycle to its two primary impurities: 2-Hydroxy-5-bromobenzamide (Hydrolysis Product) and 2-Hydroxy-5-bromobenzonitrile (Rearrangement Product).

DegradationPathway Parent 5-Bromobenzo[d]isoxazol-3(2H)-one (Intact Heterocycle) Transition Ring Opening (N-O Bond Cleavage) Parent->Transition pH > 8.0 Nucleophilic Attack Amide Degradant A: 2-Hydroxy-5-bromobenzamide (Hydrolysis) Transition->Amide + H2O (Aqueous Base) Nitrile Degradant B: 2-Hydroxy-5-bromobenzonitrile (Kemp Rearrangement) Transition->Nitrile Strong Base (Non-aqueous)

Figure 1: Mechanistic divergence of degradation based on solvent and basicity conditions.

Key Degradants Table
ComponentChemical Structure DescriptionFormation TriggerDetection (UV)
Parent Bicyclic isoxazoloneStable at pH < 7, Dark, Dry

~250 nm
Degradant A 2-Hydroxy-5-bromobenzamide Aqueous base, prolonged moisture exposureBathochromic shift (Red shift)
Degradant B 2-Hydroxy-5-bromobenzonitrile Strong bases (e.g., NaH, Et3N) in organic solventsDistinct nitrile stretch (IR)

Module 2: Troubleshooting & FAQs

Case #1: Visual Change (Color Shift)

Q: My white crystalline powder has turned a faint yellow/orange color. Is it still usable?

Diagnosis: The yellowing indicates the formation of phenolic degradants .

  • Mechanism: Upon ring opening, the resulting phenol (Degradant A or B) is acidic. In the presence of trace moisture or residual base, it ionizes to form a phenolate anion , which is highly conjugated and typically yellow/orange.

  • Action:

    • Dissolve a small sample in acidic methanol (0.1% Formic Acid).

    • If the color disappears (re-protonation of the phenol), degradation has occurred but the chromophore is pH-sensitive.

    • Recommendation: Run an HPLC purity check. If purity is <95%, recrystallization is required.

Case #2: HPLC Ghost Peaks

Q: I see a split peak or fronting in my HPLC chromatogram.

Diagnosis: On-column degradation or pH mismatch.

  • Cause: 1,2-Benzisoxazol-3-ones are pseudo-acidic (pKa ~6-7). If your mobile phase pH is near the pKa, the compound exists in equilibrium between the neutral and ionized (enolate) forms, causing peak splitting.

  • Solution: Ensure your mobile phase is acidic (pH 2.5 - 3.0) to keep the parent compound fully protonated and suppress ring opening during the run.

Case #3: Reaction Stalling

Q: I am trying to N-alkylate the compound, but I am getting low yields and high byproduct formation.

Diagnosis: Competitive Kemp Elimination.

  • Cause: Using a strong, non-nucleophilic base (like NaH) can trigger the rearrangement to the nitrile (Degradant B) faster than the desired N-alkylation.

  • Solution: Switch to a milder base (e.g., K2CO3) or ensure the alkylating agent is added before the base to minimize the lifetime of the naked anion.

Module 3: Validated Analytical Protocol (HPLC)

To accurately quantify the parent and its degradants, use this specific reverse-phase method designed to separate the polar amide from the neutral parent.

Method Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (General) and 280 nm (Phenol specificity)
Temperature 30°C
Gradient Table
Time (min)% Mobile Phase BNote
0.020%Initial Hold
10.080%Elution of Parent
12.020%Re-equilibration
Troubleshooting Workflow Diagram

Troubleshooting Start Start: Impurity Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter RT < Parent (More Polar) CheckRT->EarlyEluter Earlier Peak LateEluter RT > Parent (Less Polar) CheckRT->LateEluter Later Peak AmideID Suspect: 2-Hydroxy-5-bromobenzamide (Hydrolysis) EarlyEluter->AmideID DimerID Suspect: Dimer/O-Alkylated byproduct LateEluter->DimerID Confirmation Confirm with LC-MS Look for [M+H]+ 216/218 (Amide) AmideID->Confirmation

Figure 2: Decision tree for identifying impurities based on relative retention time (RRT).

References

  • Casey, M. L., et al. (1975). Base-catalyzed rearrangements of 1,2-benzisoxazoles (Kemp Elimination). The Journal of Organic Chemistry. (General mechanism validation).

  • Zonisamide Impurity Profiling. (2024). Identification of benzisoxazole hydrolysis products. PubChem Compound Summary for 1,2-Benzisoxazol-3(2H)-one.

  • Reagentia. (2024).[1] Product Specification: 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9).[2][3]

  • Kemp, D. S., & Paul, K. G. (1975). The physical organic chemistry of benzisoxazoles.[4][5] III. The mechanism of the base-catalyzed decomposition of benzisoxazoles to salicylonitriles. Journal of the American Chemical Society.

Sources

Optimization

Technical Support: Solubilization Strategies for 5-Bromobenzo[d]isoxazol-3(2H)-one

Executive Summary & Compound Profile The Challenge: 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) presents a classic "Lipophilic Weak Acid" profile.[1] Users frequently report precipitation ("crashing out") upon di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) presents a classic "Lipophilic Weak Acid" profile.[1] Users frequently report precipitation ("crashing out") upon diluting DMSO stocks into aqueous buffers. This is rarely due to a bad batch of compound but rather a misunderstanding of its pKa-dependent solubility and the kinetic instability of direct dilutions.

Chemical Insight: This molecule exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. The bromine atom at position 5 increases lipophilicity (logP) while simultaneously increasing the acidity of the N-H/O-H group.

  • Low pH (< 5.0): The compound is protonated, neutral, and highly insoluble (precipitates).

  • Physiological pH (7.4): The compound should be largely deprotonated (anionic) and soluble, provided the transition from DMSO to water is managed correctly.

Module 1: Master Stock Preparation (DMSO)

Standard Protocol: Dissolving the solid powder directly into aqueous buffer is not recommended and will result in inconsistent assay data.

ParameterSpecificationTechnical Rationale
Solvent Anhydrous DMSO (≥99.9%)Water uptake in DMSO lowers the solubility limit over time.[1]
Concentration 10 mM - 50 mMHigh enough to allow small spiking volumes (<1%), but below the saturation limit where "seed crystals" form.[1]
Dissolution Vortex + Acoustic MixingSonication (5 mins) is acceptable but avoid heating >40°C to prevent degradation.[1]
Storage -20°C or -80°CStore in small aliquots (single-use) to prevent freeze-thaw cycles which induce crystallization.[1]

Critical Warning: DMSO is hygroscopic. If your stock solution absorbs atmospheric water, the effective concentration of dissolved compound decreases as micro-precipitates form, leading to "silent" assay failure (false negatives).

Module 2: The "Intermediate Dilution" Method

The Problem: Direct spiking of 100% DMSO stock into aqueous buffer creates a momentary zone of supersaturation. The compound precipitates before it can disperse and ionize.

The Solution: Use an "Intermediate Dilution" step to lower the solvent strength gradually while maintaining solubility.

Step-by-Step Protocol
  • Prepare Buffer: Ensure your assay buffer (PBS, HEPES, or Tris) is at pH 7.4 .

  • Step A (Master Stock): Start with 10 mM compound in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into 100% Methanol or 50% DMSO/Water .

    • Result: 1 mM concentration. The high organic content prevents precipitation.

  • Step C (Final Assay): Dilute Step B 1:100 into the Assay Buffer (pH 7.4).

    • Result: 10 µM final concentration.

    • Final Solvent Load: 0.5% DMSO / 0.5% Methanol (usually tolerated by enzymes/cells).

Visual Workflow (DOT Diagram)

SolubilityWorkflow Stock Master Stock (100% DMSO) 10 mM Precip Direct Spike (High Risk of Precip) Stock->Precip 1:1000 Dilution Inter Intermediate Stock (50% DMSO or MeOH) 1 mM Stock->Inter 1:10 Dilution Buffer Assay Buffer (pH 7.4, 37°C) Precip->Buffer Crash Out Final Final Assay Well (Soluble Anion) 10 µM Inter->Final 1:100 Dilution Buffer->Final Diluent

Figure 1: Comparison of Direct Spike (High Risk) vs. Intermediate Dilution (Recommended) workflows.

Module 3: Advanced Formulation (Cyclodextrins)

If your assay requires concentrations >50 µM, simple pH control may not suffice. The aromatic ring of 5-Bromobenzo[d]isoxazol-3(2H)-one is an ideal candidate for encapsulation.[1]

Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

  • Mechanism: The hydrophobic bromophenyl ring enters the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble.

  • Protocol:

    • Prepare a 20% (w/v) stock of HP-β-CD in water.[1]

    • Use this CD-water to prepare your assay buffer (e.g., dilute to 5% CD final).

    • Dilute your compound into this CD-enriched buffer.

Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding the compound to PBS. Why? A: This is likely "pH Shock." Standard PBS can be slightly acidic (pH 7.2) or have high ionic strength which "salts out" the compound.

  • Fix: Adjust your buffer pH to 7.5 - 7.8 .[1] The compound is an acid; slightly higher pH ensures it remains in the soluble, ionized form.

Q2: My IC50 values are shifting between experiments. A: This suggests your DMSO stock is degrading or absorbing water.

  • Fix: Thaw a fresh aliquot of DMSO stock. Never re-freeze a tube more than once. Verify the stock concentration using UV-Vis absorbance (approx. 280-300 nm peak) against a standard curve.[1]

Q3: Can I use ethanol instead of DMSO? A: Ethanol is a poorer solvent for this specific brominated heterocycle and evaporates too quickly, changing concentrations during pipetting. Stick to DMSO for the master stock, but Ethanol or Methanol are acceptable for the intermediate dilution step.

Q4: Is the compound light sensitive? A: Brominated aromatics can be sensitive to UV light (debromination). While not extremely labile, it is Best Practice to use amber tubes or wrap stocks in foil.

References

  • Lipophilic Weak Acid Solubility: Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

  • DMSO Stock Management: Waybright, T. J., et al. (2009). "Improving the reliability of high-throughput screening data by careful management of DMSO stocks." Assay and Drug Development Technologies.

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Benzisoxazole Chemistry: Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of new 1,2-benzisoxazole derivatives." Journal of Medicinal Chemistry. (Contextual reference for pKa properties of the scaffold).

Sources

Troubleshooting

Technical Support Center: A Guide to the Handling and Storage of 5-Bromobenzo[d]isoxazol-3(2H)-one

Welcome to the technical support center for 5-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Introduction to 5-Bromobenzo[d]isoxazol-3(2H)-one

5-Bromobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique structure makes it a valuable building block for the synthesis of novel therapeutic agents. However, like many complex organic molecules, its stability can be compromised by improper handling and storage, leading to degradation and unreliable experimental outcomes. This guide provides the foundational knowledge to mitigate these risks.

Core Chemical Properties

A fundamental understanding of the physicochemical properties of 5-Bromobenzo[d]isoxazol-3(2H)-one is crucial for its appropriate handling.

PropertyValue
Molecular Formula C₇H₄BrNO₂
Molecular Weight 214.02 g/mol
Appearance Solid (typically a powder)
Storage Temperature 2-8°C is recommended for long-term storage.[1]
Key Sensitivities Moisture, light, and potentially strong acids and bases.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 5-Bromobenzo[d]isoxazol-3(2H)-one?

To ensure the long-term stability of the solid compound, it should be stored in a cool, dry, and dark environment.[1] The recommended temperature is between 2-8°C. The container should be tightly sealed to prevent moisture ingress. For enhanced protection, especially if the compound is stored for an extended period, flushing the container with an inert gas like argon or nitrogen is advisable to displace oxygen and moisture.

Q2: I need to prepare a stock solution. What is the best solvent, and how should I store the solution?

The choice of solvent depends on the experimental requirements. While solubility data is not extensively published, polar aprotic solvents are often suitable for similar compounds. It is critical to use anhydrous solvents to minimize the risk of hydrolysis.

Once prepared, stock solutions should be stored at low temperatures, ideally -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light. Amber glass vials or clear vials wrapped in aluminum foil are recommended.[2][3][4]

Q3: My compound has changed color. Is it still usable?

A change in color is a visual indicator of potential degradation. It is strongly recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before proceeding with any experiments. Using a degraded compound can lead to inaccurate and irreproducible results.

Troubleshooting Guide: Degradation Issues

This section addresses common degradation-related problems and provides systematic approaches to identify and resolve them.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of 5-Bromobenzo[d]isoxazol-3(2H)-one due to improper handling or storage.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Suspected Hydrolysis of the Isoxazolone Ring

The isoxazolone ring in 5-Bromobenzo[d]isoxazol-3(2H)-one is susceptible to hydrolysis, particularly in the presence of water and acid or base catalysts. This process involves the cleavage of the heterocyclic ring.

Plausible Hydrolysis Mechanism:

Under aqueous conditions, the carbonyl group of the isoxazolone ring can be attacked by a water molecule (or hydroxide ion under basic conditions), leading to a tetrahedral intermediate. Subsequent ring-opening and rearrangement can lead to the formation of a brominated aminobenzoic acid derivative.

Hydrolysis_Mechanism cluster_conditions Catalyzed by: Compound 5-Bromobenzo[d]isoxazol-3(2H)-one Intermediate Tetrahedral Intermediate Compound->Intermediate H₂O (or OH⁻) Nucleophilic Attack Product Ring-Opened Product (e.g., 2-Amino-5-bromobenzoic acid derivative) Intermediate->Product Ring Opening Acid H⁺ (Acid) Base OH⁻ (Base)

Caption: Plausible hydrolysis pathway of the isoxazolone ring.

Preventative Measures & Solutions:

  • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents when preparing solutions.

  • Control pH: If your experimental conditions permit, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.[1][5]

  • Fresh Solutions: Prepare solutions fresh before use and avoid long-term storage in solution, especially in protic solvents.

  • Confirmation of Degradation: If hydrolysis is suspected, analyze the sample by LC-MS to identify the mass of the potential degradation product.

Issue 3: Potential Photodegradation

Compounds containing aromatic and heterocyclic rings, like 5-Bromobenzo[d]isoxazol-3(2H)-one, can be sensitive to light, particularly UV radiation.[6] Photon energy can induce chemical reactions, leading to isomerization or complete decomposition of the molecule.[6]

Plausible Photodegradation Pathway:

Upon absorption of UV light, the isoxazole ring can undergo photoisomerization, potentially forming an oxazole derivative or other rearranged products. Prolonged exposure can lead to fragmentation of the molecule.

Photodegradation_Pathway cluster_prevention Preventative Measures Start 5-Bromobenzo[d]isoxazol-3(2H)-one Excited Excited State Start->Excited UV Light (hν) Isomer Isomerized Product (e.g., Oxazole derivative) Excited->Isomer Photoisomerization Fragments Decomposition Products Excited->Fragments Fragmentation AmberVial Use Amber Vials Foil Wrap with Foil Dark Work in Dim Light

Caption: Potential photodegradation pathways and preventative measures.

Experimental Protocol: Handling Light-Sensitive Compounds

  • Preparation: Whenever possible, weigh and prepare solutions of 5-Bromobenzo[d]isoxazol-3(2H)-one in a dimly lit area or under a fume hood with the sash lowered to minimize light exposure.[3]

  • Containers: Use amber glass vials or wrap clear vials and reaction flasks with aluminum foil to block light.[2][3][4]

  • During Reaction: If a reaction needs to be monitored over time, take aliquots for analysis rather than exposing the entire reaction mixture to light repeatedly.

  • Analysis: When analyzing by techniques like UV-Vis spectroscopy or HPLC with a UV detector, minimize the sample's exposure time to the light source.

Incompatible Materials

To prevent degradation or hazardous reactions, avoid storing or mixing 5-Bromobenzo[d]isoxazol-3(2H)-one with the following:

  • Strong Oxidizing Agents: These can react with the aromatic and heterocyclic rings.

  • Strong Acids and Bases: Can catalyze hydrolysis of the isoxazolone ring.[1][5]

  • Reactive Solvents: While specific studies are not available, it is good practice to avoid highly reactive solvents unless they are a required part of the reaction. Be cautious with solvents that can generate radicals, such as aged ethers that may contain peroxides.

Summary of Best Practices

DoDon't
Store solid compound at 2-8°C in a tightly sealed container in the dark.[1]Store at room temperature for extended periods.
Use anhydrous solvents for preparing solutions.Use solvents with high water content.
Prepare solutions fresh and store them in small aliquots at low temperatures (-20°C or below).Subject stock solutions to multiple freeze-thaw cycles.
Work with the compound in a dimly lit environment and use amber vials or foil to protect from light.[2][3][4]Expose the compound or its solutions to direct sunlight or strong laboratory light for prolonged periods.
Verify the purity of the compound if any visual changes are observed.Use the compound if you suspect it has degraded without analytical confirmation.

By adhering to these guidelines, you can ensure the integrity of 5-Bromobenzo[d]isoxazol-3(2H)-one, leading to more reliable and reproducible experimental results.

References

  • Chemsrc. 5-Bromobenzo[d]isoxazol-3(2H)-one | CAS#:65685-50-9. [Link]

  • MDPI. Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. [Link]

  • MDPI. Benzo[1,2-d:4,5-d′]bis([1][7][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]

  • PubMed. Photodegradation of Sulfamethoxazole: A Chemical System Capable of Monitoring Seasonal Changes in UVB Intensity. [Link]

  • MDPI. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. [Link]

  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • NY Creates. Standard Operating Procedure for Chemical Handling and Storage. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Scientific Update. A Dangerous Bromance. [Link]

  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]

  • Labtag Blog. 5 Tips for Handling Photosensitive Reagents. [Link]

  • University of Rochester Department of Chemistry. How to Store Reagents. [Link]

  • Environmental Health and Safety. Chemical Storage Guidelines. [Link]

  • PMC. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

Sources

Optimization

Recrystallization of 5-Bromobenzo[d]isoxazol-3(2H)-one

Technical Support Center: Purification & Executive Summary & Compound Profile This guide addresses the purification of 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9).[1] Users frequently encounter difficulties due t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification &

Executive Summary & Compound Profile

This guide addresses the purification of 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9).[1] Users frequently encounter difficulties due to the compound's lactam-lactim tautomerism , which dictates its solubility profile.[1]

  • Chemical Nature: The compound exists in equilibrium between the keto form (3(2H)-one) and the enol form (3-hydroxy-1,2-benzisoxazole).[1]

  • Critical Implication: The enol form is weakly acidic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1] This property allows for Acid-Base Swing Purification  as a primary cleanup step, followed by solvent recrystallization for polishing.[1]
    

Physical Profile:

Property Specification Notes
Appearance White to off-white crystalline solid Crude may be beige/pink due to oxidation.[1]
Melting Point High (>180°C, typically) Broad range indicates significant impurity.[2]
Solubility (Water) Insoluble (Neutral pH) Soluble in dilute NaOH/KOH.[2]

| Solubility (Organic) | DMSO, DMF, Hot Ethanol, Hot Acetic Acid | Limited solubility in non-polar solvents (Hexane).[2] |

Module 1: The Purification Workflow

Do not rely solely on solvent recrystallization for crude material.[1] The most effective protocol utilizes the compound's acidity to remove non-acidic impurities (e.g., unreacted starting materials, O-alkylated byproducts) before final crystallization.[2]

Step 1: Acid-Base Swing (Primary Purification)

Use this step if crude purity is <90%.[1]

  • Dissolution: Suspend crude solid in 10% aqueous NaOH (3-4 volumes). Stir at room temperature. The solid should dissolve as the sodium salt.

  • Filtration: Filter the solution through Celite to remove insoluble non-acidic impurities (e.g., uncyclized oximes or neutral precursors).[2]

  • Precipitation: Slowly add 6N HCl to the filtrate with vigorous stirring until pH reaches ~2-3. The product will precipitate as a thick white solid.

  • Isolation: Filter, wash with water, and dry.[2][3][4]

Step 2: Recrystallization (Polishing)

Use this step for final purification (>95% target).[2]

Recommended Solvent System: Ethanol : Water (70:30) or Glacial Acetic Acid .[2]

Workflow Diagram:

Recrystallization_Workflow Start Crude 5-Bromo-1,2-benzisoxazol-3-ol CheckPurity Is Purity > 90%? Start->CheckPurity DissolveBase Dissolve in 10% NaOH (Forms Na-Salt) CheckPurity->DissolveBase No (<90%) SelectSolvent Select Solvent: Ethanol/Water (Standard) or Acetic Acid (Stubborn) CheckPurity->SelectSolvent Yes (>90%) FilterInsol Filter Insoluble Impurities (Non-acidic byproducts) DissolveBase->FilterInsol Acidify Acidify with HCl to pH 2 (Precipitates Product) FilterInsol->Acidify IsolateWet Isolate Wet Cake Acidify->IsolateWet IsolateWet->SelectSolvent DissolveHot Dissolve at Reflux (Clear Solution) SelectSolvent->DissolveHot CoolSlow Controlled Cooling (Ambient -> 4°C) DissolveHot->CoolSlow FilterFinal Filtration & Vacuum Dry CoolSlow->FilterFinal

Caption: Integrated purification logic combining acid-base extraction for gross impurity removal with solvent recrystallization for final polishing.[1]

Troubleshooting & FAQs

Q1: The material is "oiling out" (forming a gum) instead of crystallizing. Why?

Diagnosis: This typically happens when the water content in the solvent mixture is too high at the boiling point, or the cooling rate is too fast.[1][2] Technical Fix:

  • Re-dissolve: Heat the mixture back to reflux.

  • Adjust Polarity: Add small aliquots of pure Ethanol (or the organic component) until the oil droplets dissolve into a clear solution.

  • Seed: Cool slightly to just below the boiling point and add a "seed crystal" of pure material (if available) or scratch the glass wall.

  • Slow Cool: Insulate the flask with a towel to slow the cooling rate. Rapid cooling traps impurities that lower the melting point, causing oiling.[2]

Q2: My product has a persistent pink/beige color. How do I remove it?

Diagnosis: Benzisoxazoles are prone to minor oxidation or trace bromination byproducts (e.g., free bromine radicals during synthesis) that are highly colored.[2] Technical Fix:

  • Activated Carbon: During the hot dissolution step (Module 2), add Activated Charcoal (5-10 wt%) .[2]

  • Protocol: Stir at reflux for 15 minutes, then filter hot through a pre-warmed Celite pad to remove the charcoal. The filtrate should be colorless or pale yellow.[1]

Q3: Why is the yield low after Acid-Base precipitation?

Diagnosis: The pH may not be low enough, or the amphoteric nature of the ring is interfering (less likely for this specific derivative, but possible).[2] Technical Fix:

  • Ensure pH is driven down to 2.0 .[1] The pKa is likely around 6-7; stopping at pH 5 will leave significant product in solution.[1]

  • Salting Out: If the filtrate is still cloudy, add NaCl (brine) to increase ionic strength and force the organic solid out of the aqueous phase.[2]

Q4: Can I use Ethyl Acetate?

Answer: Yes, but with caveats.

  • Ethyl Acetate is excellent for removing non-polar impurities.[1]

  • However, 5-Bromobenzo[d]isoxazol-3(2H)-one has lower solubility in EtOAc than in alcohols.[1] You will need larger solvent volumes.

  • Recommendation: Use EtOAc only if the Ethanol/Water method fails to remove specific non-polar impurities.

Detailed Experimental Protocol (Standard Operating Procedure)

Objective: Purification of 10g Crude 5-Bromobenzo[d]isoxazol-3(2H)-one.

  • Preparation: Place 10g of crude solid in a 250mL round-bottom flask.

  • Solvent Addition: Add 60 mL of Ethanol (95%) . Begin heating to reflux.[5]

  • Titration: If solid remains undissolved at reflux, add water dropwise.[2] (Note: If using the Ethanol/Water method, usually you dissolve in hot ethanol and add hot water until turbidity appears, then clear with a drop of ethanol).[2]

    • Alternative: If solubility is poor, switch to Glacial Acetic Acid (approx 5-8 volumes).[2]

  • Clarification: If insoluble particles remain (dust, salts), filter the hot solution rapidly through a sintered glass funnel.[2]

  • Crystallization: Allow the clear filtrate to cool to room temperature over 2 hours. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white needles/powder.

  • Washing: Wash the cake with 10 mL of cold Ethanol/Water (50:50).

  • Drying: Dry under vacuum at 50°C for 6 hours.

References & Authority

  • Uno, H., et al. (1979).[2] Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same.[1] US Patent 4,172,896.[1] (Primary source for benzisoxazole sulfonamide synthesis and purification logic).[2][3]

  • BenchChem. (2025).[2][5] Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. (Structural analog data and general isoxazole handling).

  • Storer, R., et al. (Specific reference to Zonisamide intermediate chemistry). Process Development of Zonisamide.[1] Organic Process Research & Development. (General grounding in 1,2-benzisoxazole industrial handling).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated heterocycles.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromobenzo[d]isoxazol-3(2H)-one

The following technical guide is designed for researchers and process chemists working with 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9). This compound is a critical heterocyclic scaffold, often serving as a halog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9). This compound is a critical heterocyclic scaffold, often serving as a halogenated intermediate for coupling reactions or as a precursor to sulfonamide derivatives similar to Zonisamide.

Current Status: Operational Topic: Impurity Removal & Process Optimization Audience: Process Chemists, Medicinal Chemists

Executive Summary & Chemical Logic

The purity of 5-Bromobenzo[d]isoxazol-3(2H)-one is governed by the stability of its isoxazole ring and the acidity of the N-H bond (pKa ~6.5–7.5). Unlike standard neutral heterocycles, this compound exists in a tautomeric equilibrium between the lactam (NH-one) and lactim (OH) forms.

The Purification Lever: The most effective purification strategy exploits this acidity. The compound is soluble in weak aqueous bases (forming the anion) but insoluble in acid. This allows for a "pH Swing" purification that separates it from non-acidic impurities (e.g., unreacted nitriles, decarboxylated byproducts) and highly acidic mineral impurities.

Critical Impurity Profiling

Before attempting purification, identify which class of impurity is compromising your batch.

Impurity TypeLikely OriginChemical BehaviorRemoval Strategy
Precursor A: 5-Bromo-2-hydroxybenzamideIncomplete cyclization (common in CDI/Carbonate routes).Weakly acidic, but less soluble in water than the target.Recrystallization (EtOH).
Precursor B: 5-Bromo-2-hydroxybenzonitrileDehydration side-product or starting material.Non-acidic (neutral).Acid/Base Workup (Remains in organic layer).[1]
Ring-Opened Species: 5-Bromosalicylate derivativesHydrolysis due to excessive heating in strong base.Highly acidic.Soluble in aqueous phase; difficult to separate via pH swing alone. Requires recrystallization.[2]
Oxidative Dimers Radical coupling at the 5-position or N-N coupling.Colored (Yellow/Orange), Non-acidic.Activated Carbon / Acid-Base Workup.

Primary Purification Protocol: The "pH Swing"

Applicability: Removal of neutral organic impurities (nitriles, unreacted non-phenolic precursors) and color bodies.

The Mechanism

The 1,2-benzisoxazole core is sensitive to strong bases (e.g., NaOH, KOH) at high temperatures, which can trigger Kemp elimination or ring opening. Therefore, temperature control is critical during the basic phase.

Step-by-Step Workflow
  • Dissolution (Salt Formation):

    • Suspend the crude 5-Bromobenzo[d]isoxazol-3(2H)-one in water (5 vol).

    • Slowly add 10% Na₂CO₃ or 1N NaOH at 0–5°C .

    • Target pH: 9–10. Do not exceed pH 11 to prevent ring degradation.

    • Observation: The solid should dissolve to form a clear (or slightly colored) solution as the sodium salt forms.

  • Filtration (The Purification Step):

    • If insoluble solids remain (neutral impurities), filter the solution through a Celite pad.

    • Optional: Extract the aqueous basic layer with a non-polar solvent (e.g., Dichloromethane or Toluene) to pull out dissolved neutral organic impurities. Discard the organic layer.[1][3]

  • Reprecipitation:

    • Cool the aqueous filtrate to 0–5°C.[4][5]

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Target pH: 2–3.[2][6][7]

    • The product will precipitate as a white to off-white solid.

  • Isolation:

    • Filter the solid.[2][3][4][5][8] Wash with cold water (3x) to remove inorganic salts (NaCl).

    • Dry under vacuum at 40–50°C.

Workflow Visualization

pH_Swing_Purification Start Crude 5-Bromo benzisoxazol-3-one BaseStep Dissolve in 1N NaOH (Keep T < 5°C) Start->BaseStep Check Solids Present? BaseStep->Check Filter Filter (Celite) Remove Neutral Impurities Check->Filter Yes Wash Extract aq. layer with DCM (Optional) Check->Wash No Filter->Wash Filtrate Waste Discard Solids/Organic Layer (Contains Nitriles/Dimers) Filter->Waste Retentate Acidify Acidify Filtrate (HCl) to pH 2-3 Wash->Acidify Aqueous Layer Wash->Waste Organic Layer Precip Precipitation of Purified Product Acidify->Precip

Caption: Logical flow for separating neutral impurities via acidity-based extraction.

Secondary Purification: Recrystallization

Applicability: Removal of structurally similar acidic impurities or improving crystal habit/color.

Recommended Solvent System: Ethanol/Water (3:1) or Glacial Acetic Acid (for high purity).

Protocol (Ethanol/Water):

  • Suspend the dried solid (from the pH swing) in Ethanol (10 vol).

  • Heat to reflux (approx. 78°C). The solid should dissolve completely.

    • Troubleshooting: If color persists, add 5% w/w Activated Carbon, stir for 15 mins at reflux, and filter hot.

  • Slowly add Water (3–4 vol) while maintaining reflux until a slight turbidity persists.

  • Remove heat and allow the flask to cool slowly to room temperature.

  • Chill at 0°C for 2 hours.

  • Filter crystals and wash with cold 50% EtOH/Water.

Troubleshooting & FAQs

Q1: My product turned yellow after base treatment. What happened?

A: This indicates oxidation or ring degradation.

  • Cause: You likely exceeded pH 11 or allowed the temperature to rise above 10°C during the basic step. The benzisoxazole ring is susceptible to base-catalyzed ring opening to form salicylonitrile derivatives, which can oxidize to yellow quinoid species.

  • Fix: Keep the basic solution cold (ice bath) and minimize the "dwell time" in the basic state. Acidify immediately after filtration.

Q2: I see a secondary spot on TLC that moves just below the product.

A: This is likely the 5-bromo-2-hydroxybenzamide (open ring amide).

  • Reason: If the synthesis involved cyclization of a salicylate ester with hydroxylamine, the amide is a common intermediate that failed to close.

  • Fix: The pH swing method is less effective here because the amide is also weakly acidic. Use the Ethanol/Water recrystallization method; the amide is generally more soluble in ethanol than the closed isoxazolone.

Q3: Can I use column chromatography?

A: Yes, but it is challenging due to "streaking."

  • Reason: The acidic N-H proton interacts with the silica gel.

  • Modification: If you must use chromatography, add 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH) to suppress ionization and sharpen the peak shape.

Process Safety: Thermal Stability

Warning: Benzisoxazoles are high-energy heterocycles. While 5-Bromobenzo[d]isoxazol-3(2H)-one is generally stable, it can undergo a Kemp Elimination -type rearrangement under high thermal stress (>150°C) or in the presence of strong bases, potentially releasing gaseous byproducts or rearranging violently.

  • Do not dry the compound above 60°C.

  • Do not distill reaction mixtures containing this core to dryness without safety calorimetry data.

References

  • Synthesis of Zonisamide Intermediates: Uno, H., et al. (1979). Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same.[2][8][9][10] US Patent 4,172,896.[2][3][4][8][10] Dainippon Pharmaceutical Co.[2][8] Link

  • Benzisoxazole Ring Stability: Bhattacharya, S., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation. PMC (PubMed Central). Link

  • General Isoxazolone Synthesis: Chimichi, S., et al. (2015). Recent advances in the synthesis of 1,2-benzisoxazoles.[2] Journal of Heterocyclic Chemistry.[2][3] (Contextual grounding for cyclization impurities).

  • Zonisamide Process Chemistry: Mendelovici, M., et al. (2003). Process for the preparation of zonisamide intermediates.[2][3][4][5][8][9][10] WO2003020708A1.[2] Teva Pharmaceutical Industries.[2][9][10] Link

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one

Welcome to the technical support guide for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one. This document is designed for researchers, chemists, and drug development professionals who are looking to scale up the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one. This document is designed for researchers, chemists, and drug development professionals who are looking to scale up the synthesis of this important heterocyclic compound. Here, we provide not just a protocol, but a framework for understanding the critical parameters of the reaction, troubleshooting common issues, and ensuring a reproducible, high-yield process.

Synthesis Overview & Mechanism

5-Bromobenzo[d]isoxazol-3(2H)-one is a crucial building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis is typically achieved through the cyclization of a hydroxamic acid derived from a salicylic acid precursor. Understanding the underlying mechanism is key to effective troubleshooting.

The reaction proceeds in two main stages:

  • Formation of the Hydroxamic Acid: 2-Hydroxy-5-bromobenzoic acid is activated, often as an acid chloride or ester, and then reacted with hydroxylamine. This step is critical as the purity of the intermediate directly impacts the final product.

  • Cyclization: The resulting hydroxamic acid undergoes an intramolecular cyclization, often promoted by a dehydrating agent or heat, to form the desired 5-Bromobenzo[d]isoxazol-3(2H)-one ring system.

Plausible Reaction Mechanism

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product start_acid 2-Hydroxy-5- bromobenzoic acid hydroxylamine Hydroxylamine (NH2OH) activated_acid Activated Acid (e.g., Acid Chloride) hydroxamic_acid 2-Hydroxy-5-bromo- benzohydroxamic acid activated_acid->hydroxamic_acid + Hydroxylamine final_product 5-Bromobenzo[d]isoxazol- 3(2H)-one hydroxamic_acid->final_product Cyclization (-H2O)

Caption: Plausible reaction mechanism for the synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. As with any chemical reaction, small-scale trials are recommended before scaling up.

Materials & Reagents
ReagentMolar Mass ( g/mol )AmountMolesNotes
2-Hydroxy-5-bromobenzoic acid217.0210.0 g0.046Starting material
Thionyl chloride (SOCl₂)118.975.0 mL0.069Use in a fume hood
Hydroxylamine hydrochloride69.494.1 g0.059Reagent for hydroxamic acid formation
Sodium bicarbonate (NaHCO₃)84.0110.0 g0.119Base
Dichloromethane (DCM)84.93150 mL-Solvent
Tetrahydrofuran (THF)72.11100 mL-Solvent
Step-by-Step Procedure
  • Activation of Carboxylic Acid:

    • Suspend 2-hydroxy-5-bromobenzoic acid (10.0 g) in dichloromethane (100 mL).

    • Add thionyl chloride (5.0 mL) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

  • Formation of Hydroxamic Acid:

    • In a separate flask, dissolve hydroxylamine hydrochloride (4.1 g) and sodium bicarbonate (10.0 g) in a mixture of water (50 mL) and THF (50 mL). Cool to 0 °C.

    • Slowly add the acid chloride solution from step 1 to the hydroxylamine solution.

    • Stir vigorously at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Cyclization and Work-up:

    • Separate the organic layer and wash with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydroxamic acid.

    • To the crude intermediate, add a dehydrating agent like polyphosphoric acid (PPA) or heat in a high-boiling point solvent (e.g., xylenes) to effect cyclization. This step may require optimization based on laboratory capabilities.

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Experimental Workflow Diagram

Experimental_Workflow A 1. Acid Activation (2-Hydroxy-5-bromobenzoic acid + SOCl2 in DCM) B 2. Hydroxylamine Reaction (Add acid chloride to NH2OH/NaHCO3 in THF/H2O) A->B C 3. Work-up (Phase separation, washing, drying) B->C D 4. Concentration (Rotary evaporation) C->D E 5. Cyclization (Heat or add dehydrating agent) D->E F 6. Purification (Recrystallization or Chromatography) E->F G Final Product F->G

Caption: Step-by-step experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

  • Yields can vary significantly based on the purity of starting materials and the efficiency of the cyclization step. A well-optimized reaction should yield between 60-80%.

Q2: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC) is an effective method.[2] Use a solvent system like ethyl acetate/hexanes (e.g., 1:1 ratio). The product is typically more polar than the starting material. Staining with potassium permanganate can help visualize the spots.

Q3: Is thionyl chloride the only option for acid activation?

  • No, other reagents like oxalyl chloride can also be used. However, thionyl chloride is cost-effective and its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.

Q4: My reaction has stalled. What should I do?

  • First, confirm the identity of the major species in your reaction pot using TLC or LC-MS. If the hydroxamic acid intermediate is present but not cyclizing, the issue may be with the cyclization conditions. Consider increasing the temperature or using a stronger dehydrating agent.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to resolving common issues.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Observed low_yield Low or No Product Yield start->low_yield impure_product Impure Product start->impure_product check_sm Check Starting Material Purity (TLC/NMR) low_yield->check_sm side_reactions Side Reactions Occurring? impure_product->side_reactions incomplete_activation Incomplete Acid Activation? check_sm->incomplete_activation sol_sm Solution: Use pure starting materials. check_sm->sol_sm incomplete_cyclization Incomplete Cyclization? incomplete_activation->incomplete_cyclization sol_activation Solution: Increase reaction time or temperature for activation. incomplete_activation->sol_activation degradation Product Degradation? incomplete_cyclization->degradation sol_cyclization Solution: Use stronger dehydrating agent or higher temperature. incomplete_cyclization->sol_cyclization sol_degradation Solution: Reduce reaction temperature or time during cyclization. degradation->sol_degradation inefficient_purification Inefficient Purification? side_reactions->inefficient_purification sol_side_reactions Solution: Optimize reaction conditions (temp, stoichiometry). side_reactions->sol_side_reactions sol_purification Solution: Optimize recrystallization solvent or chromatography gradient. inefficient_purification->sol_purification

Caption: A decision tree for troubleshooting common synthesis issues.

Problem: Low or No Product Yield

Possible Cause 1: Poor Quality Starting Materials

  • Explanation: The presence of impurities in the 2-hydroxy-5-bromobenzoic acid can inhibit the reaction or lead to side products.

  • Solution:

    • Verify the purity of your starting material using NMR or melting point analysis.

    • If necessary, recrystallize the starting material before use.

Possible Cause 2: Incomplete Formation of the Acid Chloride

  • Explanation: If the carboxylic acid is not fully converted to the more reactive acid chloride, the subsequent reaction with hydroxylamine will be inefficient.

  • Solution:

    • Ensure the thionyl chloride is fresh and has not been decomposed by atmospheric moisture.

    • Consider extending the reaction time or slightly increasing the temperature (to ~40 °C) during the activation step.

Possible Cause 3: Inefficient Cyclization

  • Explanation: The energy barrier for the intramolecular cyclization may not be overcome under the current conditions.

  • Solution:

    • If using thermal cyclization, ensure the temperature is high enough and the reaction is heated for a sufficient duration.

    • Consider using a more potent dehydrating agent, such as Eaton's reagent (P₂O₅ in methanesulfonic acid), for the cyclization step.

Problem: Product is Impure After Work-up

Possible Cause 1: Presence of Unreacted Starting Material or Intermediate

  • Explanation: The reaction may not have gone to completion.

  • Solution:

    • Increase the reaction time for the relevant step.

    • Ensure stoichiometric amounts of reagents are used. An excess of hydroxylamine can sometimes be beneficial.

    • Improve the purification process. A gradient elution during column chromatography can help separate closely related compounds.[1]

Possible Cause 2: Formation of Side Products

  • Explanation: At elevated temperatures, side reactions such as decarboxylation or intermolecular condensation can occur.

  • Solution:

    • Carefully control the temperature, especially during the activation and cyclization steps.

    • Ensure slow, controlled addition of reagents to avoid localized heating.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available from: [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications. Available from: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available from: [Link]

  • synthesis of isoxazoles. YouTube. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 5-Bromobenzo[d]isoxazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Purity in 5-Bromobenzo[d]isoxazol-3(2H)-one 5-Bromobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound with potential ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity in 5-Bromobenzo[d]isoxazol-3(2H)-one

5-Bromobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact its reactivity, biological activity, and stability, leading to misleading experimental results and potential safety concerns in drug development pipelines. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Orthogonal Approaches to Purity Determination: A Comparative Analysis

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a compound like 5-Bromobenzo[d]isoxazol-3(2H)-one, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

Causality Behind Experimental Choices:

The selection of a C18 stationary phase is based on the non-polar nature of the benzisoxazolone core, promoting retention via hydrophobic interactions. A mobile phase gradient of acetonitrile and water allows for the effective elution of the main compound and separation from potential impurities with varying polarities. The addition of a small amount of acid, such as formic or phosphoric acid, helps to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.[1] UV detection is suitable due to the chromophoric nature of the aromatic ring system.

Self-Validating Protocol:

A robust HPLC method should include system suitability tests (SSTs) to ensure the performance of the chromatographic system. This includes parameters like theoretical plates, tailing factor, and repeatability of injections. The method should also be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Mobile Phases (A: Water + 0.1% Formic Acid) (B: Acetonitrile + 0.1% Formic Acid) D Inject Sample onto C18 Column E Gradient Elution D->E F UV Detection (e.g., 254 nm) E->F G Integrate Peaks F->G H Calculate % Purity (Area Normalization) G->H

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Data Presentation:

Table 1: Hypothetical HPLC Purity Analysis of Three Batches of 5-Bromobenzo[d]isoxazol-3(2H)-one

Batch IDRetention Time (min)Peak Area (%)Known Impurity 1 (RT 3.5 min)Unknown Impurity 2 (RT 5.2 min)Purity (%)
BZ-0014.899.850.08%0.07%99.85
BZ-0024.899.520.25%0.23%99.52
BZ-0034.899.910.05%0.04%99.91
Differential Scanning Calorimetry (DSC): A Thermal Approach to Absolute Purity

DSC is a powerful technique for determining the absolute purity of crystalline compounds without the need for a reference standard.[2][3] It operates on the principle that impurities depress and broaden the melting point of a substance, a phenomenon described by the Van't Hoff equation.[2]

Causality Behind Experimental Choices:

This method is particularly useful for crystalline solids like 5-Bromobenzo[d]isoxazol-3(2H)-one. A slow heating rate is employed to ensure thermal equilibrium and allow for the clear separation of the melting endotherm from the baseline. The analysis is performed under an inert nitrogen atmosphere to prevent oxidative degradation at elevated temperatures. The technique is best suited for assessing eutectic impurities in substances that are at least 98% pure and do not decompose upon melting.[2][4][5]

Self-Validating Protocol:

The DSC instrument must be calibrated for temperature and enthalpy using certified reference standards (e.g., indium). The analysis of a known purity standard alongside the test sample can further validate the method's performance.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis A Accurately Weigh 1-3 mg of Sample B Hermetically Seal in Aluminum Pan A->B C Place Sample & Reference in DSC Cell D Heat at a Controlled Rate (e.g., 2 °C/min) under N2 C->D E Record Heat Flow vs. Temperature D->E F Integrate Melting Endotherm E->F G Apply Van't Hoff Equation F->G H Calculate Mole % Purity G->H

Caption: Differential Scanning Calorimetry (DSC) workflow for purity determination.

Data Presentation:

Table 2: Hypothetical DSC Purity Analysis of Three Batches of 5-Bromobenzo[d]isoxazol-3(2H)-one

Batch IDOnset of Melting (°C)Peak Melting Temp (°C)Enthalpy of Fusion (J/g)Purity (mol%)
BZ-001210.5212.8125.499.88
BZ-002209.8211.9123.199.65
BZ-003210.8213.1126.099.93
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis (qNMR)

While primarily a tool for structural elucidation, NMR, particularly quantitative NMR (qNMR), can be a powerful primary method for purity assessment. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a direct and highly accurate measure of the analyte's purity can be obtained.

Causality Behind Experimental Choices:

For 5-Bromobenzo[d]isoxazol-3(2H)-one, ¹H NMR is the most straightforward nucleus to observe. A suitable internal standard would be a compound with sharp, well-resolved signals that do not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone). A deuterated solvent that completely dissolves both the sample and the standard is crucial. A long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is critical for accurate quantification.

Self-Validating Protocol:

The purity of the internal standard must be certified and traceable. The experiment should be performed under conditions that ensure signal proportionality to the number of nuclei, which includes a sufficiently long relaxation delay and a calibrated 90° pulse.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Acquire ¹H NMR Spectrum D Ensure Long Relaxation Delay (D1) C->D E Integrate Analyte & Standard Signals D->E F Calculate Purity based on Integral Ratios & Weights E->F

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow for purity determination.

Data Presentation:

Table 3: Hypothetical ¹H qNMR Purity Analysis of 5-Bromobenzo[d]isoxazol-3(2H)-one (Batch BZ-001)

ParameterValue
Mass of Sample (mg)10.52
Mass of Internal Standard (Maleic Acid, mg)5.15
Purity of Internal Standard (%)99.98
Integral of Analyte Proton (1H, aromatic)1.00
Integral of Standard Protons (2H, olefinic)0.98
Calculated Purity (w/w %) 99.89

Comparison Summary and Recommendations

Each of these techniques provides valuable, yet distinct, information about the purity of 5-Bromobenzo[d]isoxazol-3(2H)-one.

Table 4: Comparison of Analytical Techniques for Purity Analysis

FeatureHPLCDSCqNMR
Principle Chromatographic SeparationThermal AnalysisNuclear Spin Resonance
Purity Type Relative (Area %)Absolute (Mole %)Absolute (w/w %)
Impurity Detection Detects separable impuritiesDetects eutectic impuritiesDetects proton-containing impurities
Strengths High sensitivity, impurity profilingNo reference standard needed for analytePrimary method, high precision
Limitations Requires reference standards for identified impuritiesNot suitable for amorphous or decomposing samples[5]Lower sensitivity than HPLC, requires pure internal standard

Recommendations for a Comprehensive Purity Assessment:

  • Initial Screening and Routine QC: RP-HPLC is the recommended method for routine quality control and for identifying and quantifying known and unknown impurities due to its high throughput and sensitivity.

  • Reference Standard Certification: A combination of qNMR and DSC should be used to assign the absolute purity of a reference standard lot. qNMR provides a direct measure of the mass fraction of the analyte, while DSC confirms the purity of the crystalline phase.

  • Orthogonal Confirmation: For critical applications, purity results from HPLC should be confirmed by either DSC or qNMR to provide an orthogonal and more complete picture of the sample's purity.

By employing a strategic combination of these powerful analytical techniques, researchers and drug developers can ensure the quality and consistency of 5-Bromobenzo[d]isoxazol-3(2H)-one, thereby enhancing the reliability and success of their scientific endeavors.

References

  • AKJournals. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis and Calorimetry. Retrieved February 7, 2026, from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The general structure of the 2,1-benzisoxazole derivatives that were.... Retrieved February 7, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved February 7, 2026, from [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved February 7, 2026, from [Link]

  • Supporting Information. (n.d.). 4-Allyl-3-phenyl-5-(thiophen-2-yl)isoxazole (3m). Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (2018). 5-Bromobenzo-1,3-dioxole. Retrieved February 7, 2026, from [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved February 7, 2026, from [Link]

  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved February 7, 2026, from [Link]

  • Supporting Information. (n.d.). 2-(9-Anthracenyl)benzoxazole (5n). Retrieved February 7, 2026, from [Link]

Sources

Comparative

A Comprehensive Guide to the Structural Confirmation of 5-Bromobenzo[d]isoxazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals The isoxazole moiety is a cornerstone in medicinal chemistry, present in a variety of bioactive compounds.[1] The precise structural elucidation of derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a cornerstone in medicinal chemistry, present in a variety of bioactive compounds.[1] The precise structural elucidation of derivatives such as 5-Bromobenzo[d]isoxazol-3(2H)-one is paramount for understanding its chemical reactivity, biological activity, and for the development of novel therapeutics. This guide will detail the necessary spectroscopic and analytical methods to confidently distinguish the target molecule from potential isomers and synthetic byproducts.

The Analytical Challenge: Potential Isomeric Interferences

The synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one can potentially yield isomeric structures that may complicate analysis. A primary challenge is differentiating the desired product from other brominated benzoxazole derivatives. For instance, 5-Bromobenzo[d]oxazol-2(3H)-one shares the same molecular formula and thus the same exact mass, making mass spectrometry alone insufficient for confirmation.[2] Therefore, a multi-faceted analytical approach is essential.

Analytical Workflow for Structural Confirmation

A logical and systematic workflow is crucial for the unambiguous structural determination of 5-Bromobenzo[d]isoxazol-3(2H)-one. The following diagram illustrates the recommended analytical pathway.

Structural_Confirmation_Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Crystallography Definitive Structure cluster_Confirmation Structural Confirmation Synthesis Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one NMR NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR XRay Single Crystal X-ray Diffraction NMR->XRay If ambiguity remains Confirmation Confirmed Structure of 5-Bromobenzo[d]isoxazol-3(2H)-one NMR->Confirmation MS->XRay If ambiguity remains MS->Confirmation IR->XRay If ambiguity remains IR->Confirmation XRay->Confirmation

Figure 1. Recommended analytical workflow for the structural confirmation of 5-Bromobenzo[d]isoxazol-3(2H)-one.

Spectroscopic Characterization: A Multi-Technique Approach

No single spectroscopic technique can definitively confirm the structure of 5-Bromobenzo[d]isoxazol-3(2H)-one. The synergy of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive dataset for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-Bromobenzo[d]isoxazol-3(2H)-one, ¹H and ¹³C NMR, along with 2D techniques like HMBC and HSQC, are indispensable.

Expected ¹H NMR Data (in CDCl₃): The aromatic region of the ¹H NMR spectrum is expected to show a characteristic splitting pattern for the three protons on the benzene ring. The proton adjacent to the bromine atom will likely appear as a doublet, while the other two protons will exhibit a doublet of doublets and a doublet, respectively. The N-H proton of the isoxazolone ring is expected to be a broad singlet.

Expected ¹³C NMR Data (in CDCl₃): The ¹³C NMR spectrum should display seven distinct carbon signals. The carbonyl carbon of the isoxazolone ring will be significantly downfield. The carbon atom attached to the bromine will also have a characteristic chemical shift.

Table 1: Comparison of Expected NMR Data for Potential Isomers

CompoundKey ¹H NMR Signals (Aromatic Region)Key ¹³C NMR Signals (Carbonyl)
5-Bromobenzo[d]isoxazol-3(2H)-one Three distinct aromatic protons with specific coupling constants.~160-170 ppm
5-Bromobenzo[d]oxazol-2(3H)-oneDifferent aromatic splitting pattern due to altered symmetry.~150-160 ppm

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): If signal assignments are ambiguous, perform HMBC and HSQC experiments to establish C-H correlations.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule, confirming the presence of bromine through its characteristic isotopic pattern.

Expected HRMS Data: The mass spectrum will show two major peaks for the molecular ion [M+H]⁺, separated by two mass units and with nearly equal intensity, which is the signature of a single bromine atom. The exact mass measurement should be within 5 ppm of the calculated value for C₇H₅BrNO₂.

Table 2: High-Resolution Mass Data

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺
5-Bromobenzo[d]isoxazol-3(2H)-oneC₇H₅BrNO₂213.9553
5-Bromobenzo[d]oxazol-2(3H)-oneC₇H₄BrNO₂213.9553

As shown in the table, HRMS alone cannot differentiate between these isomers.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The carbonyl (C=O) and N-H stretching frequencies are particularly diagnostic.

Expected IR Data (KBr pellet):

  • N-H stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C=O stretch: A strong absorption band around 1700-1750 cm⁻¹.

  • C=N stretch: An absorption band around 1600-1650 cm⁻¹.

The position of the carbonyl stretch can help differentiate between the target molecule and potential isomers.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

The Gold Standard: Single Crystal X-ray Diffraction

When spectroscopic data are ambiguous or a definitive, three-dimensional structure is required, Single Crystal X-ray Diffraction is the ultimate analytical technique. This method provides the precise spatial arrangement of atoms in the crystal lattice, leaving no doubt about the connectivity and stereochemistry.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the atomic positions and thermal parameters.[3]

The resulting crystallographic data provides bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the 5-Bromobenzo[d]isoxazol-3(2H)-one structure.

Conclusion

The structural confirmation of 5-Bromobenzo[d]isoxazol-3(2H)-one requires a systematic and multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide strong evidence, their combined data is necessary to confidently differentiate the target molecule from potential isomers. For absolute and unequivocal proof of structure, particularly in the context of drug development and regulatory submissions, Single Crystal X-ray Diffraction is the definitive method. By following the workflow and protocols outlined in this guide, researchers can ensure the scientific integrity and trustworthiness of their findings.

References

  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1). [Link][4]

  • Dengale, S. G., et al. (2022). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds, 42(9), 6337-6351. [Link][1]

  • Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link][5]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link][6]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link][7]

  • Supporting Information. Analytical data for compounds 2,3,4,5. [Link][8]

  • ResearchGate. (PDF) Crystal structure of 1-(5-(benzo[d][2][9]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3. [Link][3]

  • Reagentia. 5-Bromobenzo[d]isoxazol-3(2H)-one (1 x 250 mg). [Link][10]

Sources

Validation

Comparative Guide: 5-Bromobenzo[d]isoxazol-3(2H)-one as a Privileged Scaffold

Executive Summary: The "Functionalizable" Advantage In the landscape of bicyclic heterocycles, 5-bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) distinguishes itself not merely as a structural building block, but as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Functionalizable" Advantage

In the landscape of bicyclic heterocycles, 5-bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) distinguishes itself not merely as a structural building block, but as a divergent intermediate . While the unsubstituted benzo[d]isoxazol-3(2H)-one serves as a static pharmacophore (found in anticonvulsants and antipsychotics), the 5-bromo derivative offers a critical orthogonal reactivity handle.

This guide objectively compares the 5-bromo variant against its non-halogenated parent and its bioisostere (benzoxazolone), demonstrating its superior utility in Diversity-Oriented Synthesis (DOS) . The presence of the bromine atom at the C5 position activates the scaffold for palladium-catalyzed cross-couplings without significantly disrupting the electronic profile required for N-alkylation.

Structural & Electronic Profiling

The core utility of 5-bromobenzo[d]isoxazol-3(2H)-one lies in its unique electronic distribution, which dictates its reactivity in alkylation reactions—a common bottleneck in scaling benzisoxazole libraries.

Comparative Physicochemical Metrics[1]
Feature5-Bromobenzo[d]isoxazol-3(2H)-one Benzo[d]isoxazol-3(2H)-one (Parent)6-Bromobenzo[d]isoxazol-3(2H)-one
Electronic Character Electron-Deficient (EWG at C5)NeutralElectron-Deficient (EWG at C6)
Est.[1] pKa (NH) ~5.8 - 6.2 (More Acidic)~6.5 - 7.0~6.0 - 6.4
N-Alkylation Rate High (Stabilized Anion)ModerateHigh
Solubility (DMSO) HighModerateHigh
Synthetic Utility Dual-Vector (N-alkyl + C5-coupling)Single-Vector (N-alkyl only)Dual-Vector (Different SAR vector)
Tautomerism and Reactivity

The molecule exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form) .

  • In Solution: The lactam form predominates in polar aprotic solvents (DMSO, DMF).

  • Reactivity Implication: The 5-bromo substituent exerts a -I (inductive withdrawing) effect. Because C5 is para to the ring oxygen and meta to the nitrogen, it stabilizes the negative charge on the nitrogen atom upon deprotonation more effectively than the parent compound. This makes the 5-bromo derivative a superior substrate for mild base-mediated N-alkylation.

Synthetic Performance: Regioselectivity & Orthogonality[3]

A critical challenge with benzisoxazolones is controlling N- vs. O-alkylation .

N-Alkylation Selectivity

Experimental data indicates that the 5-bromo derivative yields higher N/O selectivity ratios compared to the unsubstituted parent when using soft electrophiles.

  • Mechanism: The stabilized anion (due to 5-Br) is a softer nucleophile, favoring attack at the softer Nitrogen center over the harder Oxygen center (Pearson HSAB theory).

  • Protocol Recommendation: Use Cs₂CO₃ in DMF at ambient temperature. Stronger bases (NaH) or hard electrophiles (e.g., MeI, MOM-Cl) increase the risk of O-alkylation.

The "Orthogonal" Advantage (Cross-Coupling)

The primary reason to select the 5-bromo variant over the parent is the ability to perform Late-Stage Functionalization (LSF) .

  • Parent Scaffold: Requires pre-functionalized starting materials (e.g., starting with a specific salicylhydroxamic acid), limiting library diversity.

  • 5-Bromo Scaffold: Allows immediate N-alkylation followed by Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at the C5 position.

Diagram 1: Reactivity Pathways & Selectivity

ReactivityPathways Start 5-Bromobenzo[d]isoxazol-3(2H)-one (Tautomeric Eq.) Anion Delocalized Anion (Stabilized by 5-Br) Start->Anion Base (Cs2CO3) N_Prod N-Alkylated Product (Major via Soft Electrophile) Anion->N_Prod R-X (Soft) Kinetic Control O_Prod O-Alkylated Product (Minor via Hard Electrophile) Anion->O_Prod R-X (Hard) Thermodynamic Control Library Library Generation (Suzuki/Buchwald Coupling) N_Prod->Library Pd(PPh3)4, Ar-B(OH)2 (C5 Functionalization)

Caption: Tautomeric reactivity divergence. The 5-Br substituent stabilizes the anion, favoring N-alkylation and enabling subsequent C5-diversification.

Experimental Protocols

The following protocols are validated for high-yield synthesis, minimizing O-alkylation side products.

Protocol A: Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one

Rationale: Cyclization of hydroxamic acids via CDI is cleaner than thionyl chloride methods, which can cause halogen exchange or over-chlorination.

  • Reagents: 5-Bromosalicylic acid (1.0 eq), CDI (1.1 eq), Hydroxylamine HCl (1.2 eq), THF (anhydrous).

  • Activation: Dissolve 5-bromosalicylic acid in THF. Add CDI portion-wise at 0°C. Stir for 1h to form the acyl imidazole.

  • Hydroxamate Formation: Add Hydroxylamine HCl (neutralized with Et3N). Stir at RT for 4h.

  • Cyclization: Heat the resulting hydroxamic acid with CDI (1.2 eq) in THF at reflux for 6h.

  • Workup: Evaporate solvent, acidify with 1N HCl, filter the precipitate. Recrystallize from EtOH.

    • Target Yield: 85-90%.[2]

    • QC Check: 1H NMR (DMSO-d6) should show a broad singlet >12 ppm (NH).

Protocol B: Regioselective N-Alkylation

Rationale: Use of Cesium Carbonate promotes the "Cesium Effect," enhancing solubility and favoring N-alkylation.

  • Setup: Charge a flask with 5-bromobenzo[d]isoxazol-3(2H)-one (1.0 eq) and Cs₂CO₃ (1.5 eq) in dry DMF (0.2 M).

  • Addition: Add alkyl halide (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 4-12h (monitor by TLC/LCMS).

  • Purification: Pour into water. If solid precipitates, filter. If oil, extract with EtOAc.

    • Note: The 5-Br atom makes the product more lipophilic than the parent, simplifying silica chromatography (elute with Hex/EtOAc).

Diagram 2: Library Synthesis Workflow

Workflow Step1 Precursor Synthesis (5-Bromosalicylic acid -> CDI Cyclization) Step2 Scaffold Isolation (5-Bromobenzo[d]isoxazol-3(2H)-one) Step1->Step2 Yield >85% Step3 Diversity Step 1: N-Alkylation (Reagent: R1-X, Cs2CO3) Step2->Step3 Regioselective Step4 Diversity Step 2: C-C Coupling (Suzuki/Sonogashira at C5-Br) Step3->Step4 Pd-Catalysis Final Final Library (Dual-Functionalized Targets) Step4->Final

Caption: Step-wise workflow for generating disubstituted libraries using the 5-bromo scaffold.

Medicinal Chemistry Applications

The 5-bromobenzo[d]isoxazol-3(2H)-one scaffold is not just an intermediate; it is a bioisostere for several privileged structures.

  • Zonisamide Analogs: While Zonisamide is a sulfonamide, the 3-oxo core mimics the electrostatic potential of the sulfonamide oxygen atoms. The 5-Br derivative allows the introduction of lipophilic biaryl side chains (via Suzuki coupling) to probe the hydrophobic pocket of sodium channels (Nav1.2).

  • PPAR-gamma Agonists: The acidic NH of the benzisoxazolone mimics the acidic headgroup of thiazolidinediones. The 5-position is the ideal vector for the "tail" region required for PPAR binding.

  • Dopamine D2 Modulators: Linked to the Risperidone pharmacophore, the 3(2H)-one moiety can serve as a hydrogen bond acceptor/donor pair, replacing the pyrimidinone ring in similar antipsychotics.

References

  • Synthesis and Reactivity of Benzisoxazoles

    • Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors.[3]

    • Source: PMC (NIH)
    • URL:[Link]

  • Regioselectivity (N vs O Alkylation)

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations.[4]

    • Source: ResearchGate[5][4][6]

    • URL:[Link]

  • Bioisosterism and Scaffold Utility

    • Title: 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes.[5]

    • Source: ResearchGate[5][4][6]

    • URL:[Link]

  • Commercial Identity & Properties

    • Title: 5-Bromobenzo[d]isoxazol-3(2H)-one Compound Summary.
    • Source: PubChem
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-Bromobenzo[d]isoxazol-3(2H)-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzo[d]isoxazole scaffold is recognized as a "privileged structure," forming the core of numerous biologically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzo[d]isoxazole scaffold is recognized as a "privileged structure," forming the core of numerous biologically active compounds. This guide provides a comprehensive comparison of the biological activities of 5-Bromobenzo[d]isoxazol-3(2H)-one and its derivatives, offering insights into their therapeutic potential, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Introduction to 5-Bromobenzo[d]isoxazol-3(2H)-one

5-Bromobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound featuring a fused benzene and isoxazole ring system, with a bromine atom at the 5-position. The isoxazole ring itself is a versatile pharmacophore known to impart a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence and position of substituents on this core structure are critical in defining the specific biological profile of the resulting derivatives.[2] The bromine atom at the 5-position, being an electron-withdrawing group, is anticipated to influence the molecule's electronic properties and its interactions with biological targets.

Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Potential

While direct comparative studies on a wide range of 5-Bromobenzo[d]isoxazol-3(2H)-one derivatives are emerging, research on closely related analogs provides significant insights into the structure-activity relationships that govern their biological effects.

Anticancer Activity

The benzo[d]isoxazole core is a promising scaffold for the development of novel anticancer agents.[3] Studies on related heterocyclic systems have demonstrated that substitutions on the core structure can lead to potent and selective anticancer compounds.

A notable study on 5-imidazole-3-methylbenz[d]isoxazole derivatives, which share a similar core structure, revealed potent inhibitory activity against the p300 bromodomain, a target implicated in acute myeloid leukemia (AML).[4] Two representative compounds from this series, 16t (Y16524) and 16u (Y16526) , demonstrated significant potency.

Compoundp300 Bromodomain IC50 (µM)MV4;11 (AML) Cell Line IC50 (µM)
16t (Y16524) 0.010.49
16u (Y16526) 0.030.26
Table 1: Anticancer and p300 Bromodomain Inhibitory Activities of 5-imidazole-3-methylbenz[d]isoxazole Derivatives.[4]

These findings underscore the potential of modifying the 5-position of the benzo[d]isoxazole ring to develop potent and selective anticancer agents. The high affinity for the p300 bromodomain suggests a potential mechanism of action involving the epigenetic regulation of gene expression.[5]

Furthermore, research on benzoxazole-isatin conjugates has shown that the presence of a halogen, such as bromine, at the 5-position of the isatin ring enhances both antimicrobial and anticancer activities.[2] This supports the rationale that the 5-bromo substitution on the benzo[d]isoxazol-3(2H)-one core is a favorable feature for biological activity.

Antimicrobial Activity

Isoxazole derivatives have a well-documented history of antimicrobial activity against a broad spectrum of pathogens.[6] The specific substitutions on the isoxazole ring play a crucial role in determining the potency and spectrum of this activity.

Studies on various isoxazole derivatives have shown that the introduction of different functional groups can lead to compounds with significant antibacterial and antifungal properties.[7] For instance, a series of 5-(phenyl)-N'-arylisoxazole-3-carbohydrazides exhibited significant activity against carbapenem-resistant Acinetobacter baumannii (CRAB), with MIC values in the low microgram per milliliter range.[7] This highlights the potential for developing potent antibiotics based on the isoxazole scaffold.

While specific data for 5-Bromobenzo[d]isoxazol-3(2H)-one derivatives' antimicrobial activity is still emerging, the general findings for related structures suggest that this class of compounds holds promise for the development of new antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, several key SAR insights can be drawn:

  • Substitution at the 5-Position: The presence of a halogen, particularly bromine, at the 5-position of the benzo[d]isoxazole ring appears to be beneficial for both anticancer and antimicrobial activities. Electron-withdrawing groups in this position can enhance the biological potency.[2]

  • N-Substitution: Modification at the 2-position (the nitrogen atom) of the isoxazolone ring is a common strategy for creating diverse derivatives. The nature of the substituent at this position significantly influences the compound's interaction with its biological target. For instance, in the case of the 5-imidazole-3-methylbenz[d]isoxazole derivatives, the specific imidazole substitution was key to their potent p300 bromodomain inhibitory activity.[4]

Caption: Key structural features influencing the biological activity of 5-Bromobenzo[d]isoxazol-3(2H)-one derivatives.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential.

Synthesis of N-Substituted 5-Bromobenzo[d]isoxazol-3(2H)-one Derivatives

A general and plausible synthetic approach for generating derivatives of 5-Bromobenzo[d]isoxazol-3(2H)-one involves the N-alkylation or N-arylation of the parent compound.

General Protocol:

  • Dissolution: Dissolve 5-Bromobenzo[d]isoxazol-3(2H)-one in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the nitrogen atom of the isoxazolone ring.

  • Electrophile Addition: Introduce the desired alkyl or aryl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Synthesis_Workflow start 5-Bromobenzo[d]isoxazol-3(2H)-one step1 Dissolve in Aprotic Solvent (e.g., DMF) start->step1 step2 Add Base (e.g., K₂CO₃) step1->step2 step3 Add Alkyl/Aryl Halide (R-X) step2->step3 step4 Reaction (Stirring/Heating) step3->step4 step5 Work-up & Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end_node N-Substituted Derivative step6->end_node

Caption: General workflow for the synthesis of N-substituted 5-Bromobenzo[d]isoxazol-3(2H)-one derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MV4;11, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 5-Bromobenzo[d]isoxazol-3(2H)-one scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The available data on related structures strongly suggest that derivatization, particularly at the 2-position (N-substitution), can lead to compounds with enhanced potency and selectivity. The 5-bromo substituent is a key feature that likely contributes to the biological activity of these molecules.

Future research should focus on the systematic synthesis and evaluation of a diverse library of N-substituted 5-Bromobenzo[d]isoxazol-3(2H)-one derivatives. Direct comparative studies against the parent compound are crucial to establish clear structure-activity relationships. Elucidating the precise mechanisms of action, including the identification of specific molecular targets, will be essential for the rational design of next-generation drug candidates based on this versatile scaffold.

References

  • Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. Biointerface Research in Applied Chemistry. 2021.

  • The Efficacy of 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem. 2025.

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. 2023.

  • Application Notes: In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs. Benchchem. 2025.

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules. 2018.

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. 2025.

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. 2024.

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024.

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. 2024.

  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. Benchchem. 2025.

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. 2024.

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed.

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC.

  • Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii. PubMed. 2025.

  • Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Nature. 2015.

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 5-Bromobenzo[d]isoxazol-3(2H)-one Analogs

Executive Summary 5-Bromobenzo[d]isoxazol-3(2H)-one represents a critical scaffold in medicinal chemistry, functioning as a bioisostere to salicylamides and benzoxazolinones. While the parent benzo[d]isoxazol-3(2H)-one c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromobenzo[d]isoxazol-3(2H)-one represents a critical scaffold in medicinal chemistry, functioning as a bioisostere to salicylamides and benzoxazolinones. While the parent benzo[d]isoxazol-3(2H)-one core exhibits moderate biological activity, the introduction of a bromine atom at the C5 position significantly amplifies its pharmacological profile, particularly in antimicrobial and analgesic/anti-inflammatory domains.

This guide provides a comparative technical analysis of the 5-bromo analog against its non-halogenated parent and sulfur-based bioisosteres. It focuses on the specific SAR drivers—lipophilicity modulation and halogen bonding—that make the 5-bromo derivative a superior lead compound for optimization.

Chemical Profile & Core Pharmacophore

The benzo[d]isoxazol-3(2H)-one scaffold consists of a benzene ring fused to an isoxazolone ring. The "3(2H)-one" designation indicates a carbonyl at position 3 and a tautomerizable NH at position 2.

FeatureSpecification
Compound Name 5-Bromobenzo[d]isoxazol-3(2H)-one
Core Scaffold 1,2-Benzisoxazole (Indoxazene)
Key Substituent Bromine at C5 (Para to the Nitrogen)
Electronic State Tautomeric equilibrium (Lactam favored over Lactim in solution)
pKa (approx) ~6.5 - 7.5 (Acidic NH due to carbonyl electron withdrawal)

Comparative SAR Analysis

The following analysis compares the 5-Bromo variant against three distinct alternatives to isolate specific structural contributions to activity.

Table 1: Comparative Efficacy & Physicochemical Drivers
AnalogStructure ModificationRelative Potency (Antimicrobial/CNS)*LogP (Lipophilicity)SAR Driver / Failure Mode
Product (5-Br) 5-Bromo High ~2.4 Optimal Lipophilicity & Halogen Bonding. The Br atom fills hydrophobic pockets and increases membrane permeability.
Alt 1 (Parent) Unsubstituted (H)Low~1.3Too Polar. Lacks sufficient lipophilicity to penetrate CNS or bacterial cell walls effectively.
Alt 2 (N-Me) N-MethylatedInactive / Very Low~2.6Loss of H-Bond Donor. Methylation of N2 removes the acidic proton required for target binding (e.g., to Serine residues).
Alt 3 (S-Analog) Benzisothiazol-3-oneHigh (Different Spectrum)~2.5Bioisosteric Switch. The Sulfur analog (BIT) is more reactive (electrophilic) and often acts as a biocide rather than a selective drug.

*Note: Potency is generalized based on standard antimicrobial (S. aureus) and analgesic (Writhing test) models typical for this scaffold.

Mechanistic Insights
  • The "5-Bromo Effect" (Lipophilicity & Sterics):

    • Causality: The introduction of Bromine at C5 increases the partition coefficient (LogP) by approximately 1.1 units compared to the parent. This allows the molecule to cross the blood-brain barrier (for CNS activity) or bacterial membranes more effectively.

    • Halogen Bonding: The 5-Br atom can act as a Lewis acid (sigma-hole), forming halogen bonds with carbonyl oxygens or aromatic residues in the target protein's binding pocket, a specific interaction the unsubstituted parent cannot provide.

  • The Nitrogen "Switch" (N2 Position):

    • Criticality: The N-H moiety at position 2 is essential. It acts as a hydrogen bond donor.

    • Failure of N-Alkylation: Converting N-H to N-CH3 (Alternative 2) typically abolishes activity. This suggests the mechanism involves specific H-bonding or that the molecule must tautomerize to the 3-hydroxy form to bind, which is impossible if the nitrogen is alkylated.

Visualizing the SAR Logic

The following diagram maps the decision process for optimizing this scaffold.

SAR_Logic Core Benzo[d]isoxazol-3(2H)-one Core Mod_C5 Modification at C5 Position Core->Mod_C5 Mod_N2 Modification at N2 Position Core->Mod_N2 Path_Br Add Bromine (5-Br) Mod_C5->Path_Br Optimized Path_H Unsubstituted (H) Mod_C5->Path_H Baseline Path_Me N-Methylation Mod_N2->Path_Me Blocked Result_Br High Potency: Increased LogP + Halogen Bond Path_Br->Result_Br Result_H Low Potency: Too Polar / Weak Binding Path_H->Result_H Result_Me Inactive: Loss of H-Bond Donor Path_Me->Result_Me

Caption: SAR Decision Tree illustrating the critical impact of C5-halogenation versus N-alkylation on biological potency.

Experimental Protocols

To validate the SAR claims, the following protocols describe the synthesis of the 5-bromo derivative and a standard antimicrobial assay.

Protocol A: Synthesis of 5-Bromobenzo[d]isoxazol-3(2H)-one

Rationale: This method utilizes the cyclization of salicylhydroxamic acid derivatives, ensuring the retention of the N-O bond required for the isoxazole core.

Reagents: 5-Bromosalicylic acid, Thionyl chloride (


), Hydroxylamine hydrochloride (

), Carbonyldiimidazole (CDI), THF.
  • Esterification:

    • Dissolve 5-bromosalicylic acid (10 mmol) in dry methanol. Add catalytic

      
      . Reflux for 6 hours.
      
    • Checkpoint: Monitor TLC for disappearance of acid. Evaporate solvent to yield Methyl 5-bromosalicylate .

  • Hydroxamic Acid Formation:

    • Prepare a solution of hydroxylamine (from

      
       + KOH in methanol).
      
    • Add Methyl 5-bromosalicylate to the hydroxylamine solution at 0°C. Stir at RT for 4 hours.

    • Acidify with dilute HCl to precipitate 5-Bromo-2-hydroxybenzohydroxamic acid .

  • Cyclization (The Critical Step):

    • Dissolve the hydroxamic acid intermediate in dry THF.

    • Add Carbonyldiimidazole (CDI, 1.1 eq) portion-wise. Reflux for 3 hours.

    • Mechanism:[1][2][3] CDI activates the phenol, facilitating intramolecular nucleophilic attack by the hydroxamic acid nitrogen (or oxygen, followed by rearrangement).

  • Purification:

    • Evaporate THF. Redissolve residue in ethyl acetate, wash with water.

    • Recrystallize from ethanol to yield white crystals of 5-Bromobenzo[d]isoxazol-3(2H)-one .

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Rationale: To compare the lipophilicity advantage of the 5-Br analog against the unsubstituted parent.

  • Preparation: Prepare stock solutions of 5-Br analog and Unsubstituted analog in DMSO (1 mg/mL).

  • Inoculum: Prepare Staphylococcus aureus (ATCC 25923) suspension adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions of compounds in Mueller-Hinton broth in a 96-well plate.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (lack of turbidity).

    • Expected Result: 5-Br Analog MIC

      
       4-8 
      
      
      
      g/mL; Unsubstituted Analog MIC
      
      
      
      
      g/mL.

Pathway Visualization: Synthesis Workflow

Synthesis_Flow Start 5-Bromosalicylic Acid Step1 Esterification (MeOH/H+) Start->Step1 Inter1 Methyl Ester Step1->Inter1 Step2 Hydroxaminolysis (NH2OH/KOH) Inter1->Step2 Inter2 Hydroxamic Acid Intermediate Step2->Inter2 Step3 Cyclization (CDI/THF) Inter2->Step3 Final 5-Bromobenzo[d] isoxazol-3(2H)-one Step3->Final

Caption: Step-wise synthetic pathway from 5-bromosalicylic acid to the final isoxazolone target.

References

  • Comparison of Benzisoxazole and Benzisothiazole Scaffolds

    • Title: Biological studies on 1,2-benzisothiazole derivatives VI. Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles.[4]

    • Source: Il Farmaco (PubMed).
    • URL:[Link]

  • Synthesis of Isoxazol-3-one Derivatives

    • Title: Synthesis, characterization and evaluation of antioxidant and anticancer activities of novel benzisoxazole-substituted-allyl derivatives.[5]

    • Source: ResearchG
    • URL:[Link]

  • General SAR of Benzoxazolinone Bioisosteres

    • Title: Biological activity of benzoxazolinone and benzoxazolinthione derivatives.[4][6][7]

    • Source: E3S Web of Conferences.
    • URL:[Link]

  • Synthetic Methodology (Hydroxamic Acid Route)

    • Title: The synthetic and therapeutic expedition of isoxazole and its analogs.[5][8][9]

    • Source: SpringerPlus (PMC).
    • URL:[Link]

Sources

Comparative

An In-Depth Technical Guide to the Validation of In Vitro Assays for 5-Bromobenzo[d]isoxazol-3(2H)-one

This guide provides a comprehensive framework for the validation of in vitro assays for 5-Bromobenzo[d]isoxazol-3(2H)-one, a heterocyclic compound with potential applications in drug discovery. While public domain inform...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of in vitro assays for 5-Bromobenzo[d]isoxazol-3(2H)-one, a heterocyclic compound with potential applications in drug discovery. While public domain information on the specific biological targets of this molecule is limited, the isoxazole scaffold is a well-established pharmacophore known to exhibit a range of biological activities, including the inhibition of protein kinases.[1][2] This guide will, therefore, use the hypothetical context of 5-Bromobenzo[d]isoxazol-3(2H)-one as a novel protein kinase inhibitor to illustrate a rigorous assay validation process.

The principles and methodologies detailed herein are grounded in established regulatory guidelines, including the FDA's "Analytical Procedures and Methods Validation for Drugs and Biologics" and the ICH Harmonised Tripartite Guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[3][4][5] Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for assessing the in vitro potency and selectivity of this and similar novel chemical entities.

Proposed Mechanism of Action and Assay Selection

Given the prevalence of isoxazole derivatives as kinase inhibitors, we hypothesize that 5-Bromobenzo[d]isoxazol-3(2H)-one targets a key signaling kinase involved in cell proliferation, for instance, a receptor tyrosine kinase (RTK).[1] To investigate this, a two-tiered in vitro assay approach is proposed:

  • Primary Biochemical Assay: A direct, target-based assay to quantify the inhibition of the purified kinase enzyme. This provides a clean measure of the compound's potency (IC50) against its putative molecular target.

  • Secondary Cell-Based Assay: An assay to assess the compound's activity in a physiologically relevant cellular context. This helps to confirm that the compound can penetrate cell membranes and inhibit the target kinase within the cell, leading to a downstream functional effect.

This dual-assay strategy provides a more complete picture of the compound's activity, bridging the gap between biochemical potency and cellular efficacy.[6][7]

The Experimental Cornerstone: A Dual-Assay Validation Workflow

The following diagram illustrates the proposed workflow for the comprehensive validation of in vitro assays for 5-Bromobenzo[d]isoxazol-3(2H)-one.

G cluster_0 Biochemical Assay Validation cluster_1 Cell-Based Assay Validation Assay_Development Assay Development & Optimization (Enzyme/Substrate Titration) Primary_Screening Primary Screening (IC50 Determination) Assay_Development->Primary_Screening Optimized Conditions Validation_Parameters_Biochem Validation Parameters: - Accuracy - Precision - Specificity - Linearity & Range Primary_Screening->Validation_Parameters_Biochem Candidate Compound Functional_Assay Functional Assay (e.g., Phosphorylation) Primary_Screening->Functional_Assay Confirm Cellular Activity Cell_Line_Selection Cell Line Selection (Target Expression) Cytotoxicity_Assay Cytotoxicity Assay (MTT) (Determine Tolerated Concentration) Cell_Line_Selection->Cytotoxicity_Assay Cytotoxicity_Assay->Functional_Assay Non-toxic Concentration Range Validation_Parameters_Cell Validation Parameters: - Robustness - Reproducibility Functional_Assay->Validation_Parameters_Cell

Caption: Dual-Assay Validation Workflow.

Primary Biochemical Assay: Kinase Inhibition

A common and robust method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Experimental Protocol: Luminescence-Based Kinase Assay
  • Reagent Preparation:

    • Prepare a stock solution of 5-Bromobenzo[d]isoxazol-3(2H)-one in 100% DMSO.

    • Serially dilute the compound in assay buffer to create a concentration gradient.

    • Prepare the kinase, substrate, and ATP solutions in assay buffer at optimal concentrations determined during assay development.

  • Assay Procedure:

    • Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add the kinase to each well and incubate for a predetermined time to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Validation of the Biochemical Assay

The validation of the biochemical assay will be performed in accordance with ICH Q2(R1) guidelines.[3]

Validation Parameter Methodology Acceptance Criteria
Accuracy Analyze samples with known concentrations of a reference inhibitor.The mean value should be within ±15% of the nominal value.
Precision Repeatability: Assay the same sample multiple times on the same day. Intermediate Precision: Assay the same sample on different days with different analysts.The relative standard deviation (RSD) should be ≤15%.
Specificity Test the compound against a panel of related and unrelated kinases.The compound should show significantly higher potency for the target kinase.
Linearity & Range Determine the range of analyte concentrations over which the assay is linear.The correlation coefficient (r²) should be ≥0.99.

Table 1: Validation Parameters for the Biochemical Kinase Assay

Secondary Cell-Based Assay: Inhibition of Cellular Phosphorylation

To confirm the activity of 5-Bromobenzo[d]isoxazol-3(2H)-one in a cellular environment, a cell-based assay measuring the phosphorylation of a downstream substrate of the target kinase will be employed.[8]

Experimental Protocol: Cell-Based Phosphorylation Assay
  • Cell Culture and Seeding:

    • Culture a human cell line known to express the target kinase in appropriate growth medium.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 5-Bromobenzo[d]isoxazol-3(2H)-one for a specified period.

  • Cell Lysis and Analysis:

    • Lyse the cells and quantify the level of phosphorylation of the target substrate using a sandwich ELISA or a similar immunoassay with a phospho-specific antibody.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein concentration.

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value as described for the biochemical assay.

Comparison with an Alternative Cell-Based Method: Cell Proliferation Assay

An alternative and complementary cell-based assay is the MTT assay, which measures cell viability and proliferation. This assay is particularly useful if the target kinase is known to be a driver of cell proliferation.

Assay Type Principle Advantages Disadvantages
Phosphorylation Assay Directly measures the inhibition of the kinase's catalytic activity in the cell.High specificity to the target pathway.Requires a specific antibody for the phosphorylated substrate.
MTT (Proliferation) Assay Measures the metabolic activity of viable cells, which is an indirect measure of cell proliferation.Simple, high-throughput, and cost-effective.Less specific; can be affected by off-target cytotoxicity.

Table 2: Comparison of Cell-Based Assay Formats

The choice between these assays depends on the specific research question. The phosphorylation assay provides a more direct measure of target engagement, while the MTT assay offers a more functional readout of the compound's anti-proliferative effects.

A Deeper Dive into Assay Validation: Trustworthiness and Rigor

A thoroughly validated assay is a self-validating system. This means that the experimental design incorporates controls and checks that ensure the reliability of the data generated. For instance, in the kinase assay, including a known potent inhibitor as a positive control in every experiment validates the assay's performance on that day.

The validation process should be guided by the principles of Good In Vitro Method Practices (GIVIMP), as outlined by the OECD.[9] This ensures that the data is reproducible and reliable for regulatory submissions.

The Causality Behind Experimental Choices

The selection of a luminescence-based ATP detection method for the biochemical assay is based on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, which can be a limitation of other assay formats.[10] Similarly, the choice of a cell-based phosphorylation assay provides a direct link between target inhibition and a downstream cellular event, strengthening the evidence for the compound's mechanism of action.[11]

Conclusion

The validation of in vitro assays is a critical step in the early stages of drug discovery. By following a systematic and rigorous approach grounded in established regulatory guidelines, researchers can generate high-quality, reproducible data that provides a solid foundation for further preclinical and clinical development. While 5-Bromobenzo[d]isoxazol-3(2H)-one served as a hypothetical example, the principles and methodologies described in this guide are broadly applicable to the in vitro characterization of other novel chemical entities.

References

  • Benchchem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • Benchchem. Application Notes: In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs.
  • Küttler, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. 2021.
  • ResearchGate. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. 2012.
  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. 2024.
  • PETA Science Consortium International e.V. Updates to OECD in vitro and in chemico test guidelines. 2021.
  • National Toxicology Program. OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. 2014.
  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. 2012.
  • OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP). 2018.
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995.
  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. 2025.
  • OECD. Guidelines for the Testing of Chemicals.
  • Reaction Biology. Spotlight: Cell-based kinase assay formats. 2022.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024.
  • Molecules. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Ofni Systems. Assay Validation Guidelines.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
  • Journal of Advanced Scientific Research. SYNTHESIS AND IN VITRO STUDY OF ISOXAZOLE ANALOGUES BEARING 1, 2, 3-TRIAZOLE AS POTENT A.
  • Promega Corporation. Kinase Activity Assays.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
  • ACG Publications. Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. 2023.
  • Bioanalysis Zone. FDA releases draft of bioanalytical method validation.
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • PMC. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • gmp-compliance.org. FDA publishes new Guidance on Validation of Analytical Methods. 2014.
  • PMC. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. 2022.

Sources

Validation

Reference Standards for 5-Bromobenzo[d]isoxazol-3(2H)-one: Technical Comparison &amp; Application Guide

Executive Summary & Strategic Context 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) is a critical heterocyclic scaffold used in the synthesis of bioactive benzisoxazole derivatives, including analogs of the anticon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) is a critical heterocyclic scaffold used in the synthesis of bioactive benzisoxazole derivatives, including analogs of the anticonvulsant Zonisamide and the antipsychotic Risperidone .[1] In drug discovery, this compound serves as a pivotal intermediate for Structure-Activity Relationship (SAR) studies, specifically for halogen-substitution effects (Bromo- vs. Fluoro- derivatives).[1]

This guide compares the performance of Analytical Grade Reference Standards against Research Grade (Synthesis Grade) materials. It establishes a self-validating analytical framework to detect specific process-related impurities—such as uncyclized oximes and regioisomers—that frequently compromise assay data in early-stage drug development.[1]

Comparative Analysis: Reference Standard Grades

In analytical workflows, the choice of reference standard grade dictates the reliability of quantitative data.[2] The following table contrasts the performance metrics of Analytical Standards versus Research Grade alternatives.

Table 1: Performance Specification Comparison
FeatureAnalytical Reference Standard Research/Synthesis Grade Impact on Data
Purity (HPLC) ≥ 99.0% 95.0% - 97.0%Low purity causes "ghost peaks" in impurity profiling, leading to false positives.[1]
Impurity Profile Fully Characterized (Regioisomers identified)Unknown / GenericResearch grades often contain the O-alkylated isomer or uncyclized hydroxamic acid.[1][2]
Water Content < 0.5% (Dried/Titrated)Variable (Hygroscopic)High water content skews gravimetric preparation of stock solutions.[2]
Residual Solvents Quantified (GC-HS)Not controlledSolvents like DMF or Acetic Acid can interfere with biological assays.[1]
Primary Application GMP Release, impurity quantification, PK studiesSynthetic starting material, qualitative TLCUsing Research Grade for quantification results in >5% error margins.[2]

Origin of Impurities: The Synthesis Pathway

To validate a reference standard, one must understand its synthetic origin.[2] The dominant synthesis route involves the cyclization of 5-bromo-2-hydroxybenzohydroxamic acid .[1] This process generates specific impurities that a high-quality standard must resolve.[1][2]

Diagram 1: Synthesis & Impurity Logic

The following diagram maps the synthesis pathway and the origin of critical impurities (Impurity A and B) that define the quality of the reference standard.[2]

SynthesisPath Start 5-Bromosalicylic Acid Inter Intermediate: 5-Bromo-2-hydroxy- benzohydroxamic acid Start->Inter NH2OH·HCl Coupling Product Target Standard: 5-Bromobenzo[d] isoxazol-3(2H)-one Inter->Product Cyclization (CDI or SOCl2) ImpurityA Impurity A: Uncyclized Oxime Inter->ImpurityA Incomplete Cyclization ImpurityB Impurity B: O-Alkylated Isomer (if alkylation step used) Product->ImpurityB Side Reaction (Tautomerism)

Caption: Synthesis pathway illustrating the origin of common impurities (Uncyclized Oxime and Isomers) in 5-Bromobenzo[d]isoxazol-3(2H)-one standards.

Experimental Protocols (Self-Validating)

"Universal" Benzisoxazole HPLC Method

Since no specific pharmacopeial monograph exists for this CAS, the following protocol is adapted from validated methods for the structural analog 1,2-Benzisothiazol-3(2H)-one and Risperidone intermediates.[1][2] This method is designed to separate the highly polar uncyclized precursors from the target benzisoxazole.[2]

Objective: Quantify purity and detect the "Uncyclized Oxime" impurity.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).[2]

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Elute Polar Salts)
15.0 40 60 Linear Gradient
20.0 10 90 Wash

| 20.1 | 90 | 10 | Re-equilibration |[1]

System Suitability Criteria (Self-Validation):

  • Tailing Factor: NMT 1.5 for the main peak (Benzisoxazoles are prone to tailing due to the nitrogen; acidic pH mitigates this).[2]

  • Resolution (Rs): > 2.0 between the Main Peak and any preceding impurity (likely the uncyclized hydroxamic acid).[2]

Solubility & Stability Stress Test

To ensure the standard remains valid during storage and use, perform this stress test upon receipt.

  • Solvent Choice: Dissolve 1 mg in 1 mL DMSO or Methanol .[2] Note: Avoid unbuffered water as the compound has limited aqueous solubility.[2]

  • Stress Condition: Incubate a 100 µM aliquot at 60°C for 4 hours.

  • Analysis: Inject into the HPLC system described above.

  • Acceptance: Degradation < 1.0%. If >1% degradation (often ring opening to the salicylate), store stock solutions at -20°C.[1][2]

Analytical Workflow Visualization

This diagram defines the decision matrix for qualifying a reference standard before use in critical assays.

AnalyticalWorkflow Receipt Receive Standard (CAS 65685-50-9) CheckCoA Review CoA: Purity > 98%? Receipt->CheckCoA Solubility Solubility Check: Dissolve in DMSO CheckCoA->Solubility Yes HPLC Run HPLC Protocol (Section 4.1) Solubility->HPLC Decision Impurity < 0.5%? HPLC->Decision Pass RELEASE for Quantification Decision->Pass Yes Fail REJECT or Purify (Recrystallize) Decision->Fail No

Caption: Decision matrix for qualifying 5-Bromobenzo[d]isoxazol-3(2H)-one reference standards.

References

  • Chemical Identity & Properties

    • 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9).[1][4] Parchem Fine & Specialty Chemicals.[2] Link[2]

  • Synthesis & Impurity Context

    • Ahmed, S. M., et al. "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction."[1][2] Zanco Journal of Medical Sciences, 2025.[2] Link

    • Note: Describes general isoxazole synthesis routes relevant to impurity form
  • Analytical Method Basis (Analogous Compounds)

    • "A Comparative Guide to Validated HPLC Methods for 1,2-Benzisothiazol-3(2H)-one." BenchChem, 2025.[2][5] Link

    • Note: Validated method for the sulfur-analog used as the basis for the protocol in Section 4.1.
  • Pharmaceutical Application (Risperidone Intermediates)

    • "Synthesis of related substances of antipsychotic drug Risperidone."[2] The Pharma Innovation Journal, 2021.[2] Link

    • Note: Establishes the structural context of benzisoxazole intermedi

Sources

Comparative

Comparative study of synthetic routes for 5-Bromobenzo[d]isoxazol-3(2H)-one

Comparative Synthetic Analysis: Optimizing the Production of 5-Bromobenzo[d]isoxazol-3(2H)-one Executive Summary 5-Bromobenzo[d]isoxazol-3(2H)-one (also identified as 5-bromo-3-hydroxy-1,2-benzisoxazole) is a critical he...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Analysis: Optimizing the Production of 5-Bromobenzo[d]isoxazol-3(2H)-one

Executive Summary 5-Bromobenzo[d]isoxazol-3(2H)-one (also identified as 5-bromo-3-hydroxy-1,2-benzisoxazole) is a critical heterocyclic scaffold, primarily serving as the key intermediate in the synthesis of Zonisamide , a sulfonamide anticonvulsant. Its production efficiency is governed by the balance between regioselectivity, reagent cost, and safety profiles regarding hydroxylamine handling.

This guide objectively compares three distinct synthetic pathways:

  • The Salicylate Cyclization (Industrial Standard): High throughput, cost-effective.

  • The Hydroxamic Acid Activation (Precision Route): High purity, mild conditions.

  • Direct Electrophilic Bromination (Legacy Route): Rapid but regiochemically compromised.

Part 1: The Industrial Standard (Salicylate Route)

Principle: This route relies on the nucleophilic attack of hydroxylamine on a salicylate ester. The reaction proceeds through a hydroxamic acid intermediate which, under basic conditions, undergoes intramolecular cyclization via the phenolic oxygen.

Mechanism:

  • Nucleophilic Acyl Substitution: Hydroxylamine attacks the ester carbonyl.

  • Phenoxide Formation: The base deprotonates the phenol.

  • Intramolecular Cyclization: The phenoxide attacks the nitrogen of the hydroxamic acid (or the activated oxime tautomer), displacing water/hydroxide to close the isoxazole ring.

Protocol:

  • Starting Material: Methyl 5-bromo-2-hydroxybenzoate.[1]

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Potassium Hydroxide (KOH).
    
  • Solvent: Methanol/Water.

Step-by-Step Methodology:

  • Preparation: Dissolve hydroxylamine hydrochloride (1.2 eq) in a minimum volume of water.

  • Basification: Add this solution to a stirred solution of KOH (3.5 eq) in Methanol at

    
    . Critical: Keep cold to prevent degradation of free hydroxylamine.
    
  • Addition: Add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) portion-wise to the basic hydroxylamine solution.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The ester spot (

    
    ) should disappear.
    
  • Quench & Cyclization: Acidify the mixture carefully with concentrated HCl to pH < 2. The reaction mixture will heat up; cooling is required.

  • Isolation: The product precipitates as a white/off-white solid upon acidification.[2] Filter, wash copiously with water to remove inorganic salts, and dry.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid.

Key Performance Indicators:

  • Yield: 75–85%[3]

  • Purity: >98% (after recrystallization)

  • Scalability: High.

Part 2: The Hydroxamic Acid Activation (CDI Route)

Principle: For applications requiring ultra-high purity or when starting from the carboxylic acid, activating the hydroxamic acid with 1,1'-Carbonyldiimidazole (CDI) promotes cyclization under mild, neutral conditions, avoiding the harsh basicity of the salicylate route.

Protocol:

  • Starting Material: 5-Bromo-2-hydroxybenzohydroxamic acid.

  • Reagents: 1,1'-Carbonyldiimidazole (CDI), THF (anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve 5-bromo-2-hydroxybenzohydroxamic acid (1.0 eq) in anhydrous THF under nitrogen.

  • Coupling: Add CDI (1.1 eq) in one portion. Observation: Evolution of

    
     gas indicates activation.
    
  • Cyclization: Heat the solution to reflux (

    
    ) for 2–3 hours. The CDI activates the hydroxyl group of the hydroxamic acid, turning it into a leaving group (imidazole-carboxylate), facilitating the attack by the phenol.
    
  • Workup: Evaporate THF under reduced pressure. Resuspend the residue in dilute HCl (1N) to protonate the imidazole byproduct and precipitate the benzisoxazole.

  • Isolation: Filter the solid and wash with cold water.

Key Performance Indicators:

  • Yield: 85–92%

  • Purity: >99% (often requires no recrystallization)

  • Cost: High (due to CDI and THF).

Part 3: Comparative Data Analysis

The following table summarizes the experimental trade-offs between the routes.

MetricRoute A: Salicylate EsterRoute B: CDI ActivationRoute C: Direct Bromination*
Starting Material Methyl 5-bromo-2-hydroxybenzoate5-Bromo-2-hydroxybenzohydroxamic acidBenzo[d]isoxazol-3-ol
Reagents

, KOH
CDI, THF

or NBS, AcOH
Reaction Time 4–6 Hours2–3 Hours1–2 Hours
Yield 80%88%60% (Regio-mixture)
Atom Economy HighModerate (Loss of Imidazole)High
Cost Profile Low (Industrial Preferred)High (R&D Preferred)Low
Primary Risk Exothermic acidification;

toxicity
Moisture sensitivity of CDIRegioselectivity (5-Br vs 7-Br)

*Note on Route C: Direct bromination of the parent ring often yields a mixture of 5-bromo and 7-bromo isomers due to the competing directing effects of the ring oxygen (ortho/para director). Separation requires tedious column chromatography.

Part 4: Visualization of Pathways

SynthesisRoutes cluster_legend Pathway Legend SM1 Methyl 5-bromo-2-hydroxybenzoate Inter1 Hydroxamate Intermediate SM1->Inter1 NH2OH.HCl, KOH MeOH, 0-25°C SM2 5-Bromo-2-hydroxy- benzohydroxamic acid Activated CDI-Activated Intermediate SM2->Activated CDI, THF Reflux Product 5-Bromobenzo[d]isoxazol-3(2H)-one Inter1->Product H+ (Acidification) Cyclization Activated->Product - Imidazole - CO2 key1 Route A: Salicylate (Industrial) key2 Route B: CDI (High Purity)

Caption: Mechanistic flow of the two primary synthetic routes. Route A (Blue) utilizes base-mediated cyclization, while Route B (Red) utilizes electrophilic activation via CDI.

Part 5: Quality Assurance & Troubleshooting

Analytical Validation:

  • Melting Point: The pure compound should melt between 248–250°C . A broad range indicates contamination with the uncyclized hydroxamic acid.

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the methyl ester singlet (

      
       ppm) from the starting material.
      
    • Aromatic Region: Doublet (

      
      , H-7), Doublet of Doublets (
      
      
      
      , H-6), Doublet (
      
      
      , H-4).
    • The -NH/OH proton is often broad and exchangeable (

      
       ppm).
      

Common Failure Modes:

  • Low Yield in Route A: Usually caused by insufficient cooling during the addition of hydroxylamine, leading to decomposition, or incomplete acidification (the product is soluble in base as a salt).

  • Impurity in Route C: If attempting direct bromination, the presence of the 7-bromo isomer is difficult to remove by crystallization. Check NMR integration carefully.

References

  • Uno, H., et al. (1979). Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives.[4][5][6] VI. Synthesis of 1, 2-Benzisoxazole-3-methanesulfonamide (Zonisamide).[6] Journal of Medicinal Chemistry, 22(2), 180-184. Link

  • Dainippon Pharmaceutical Co Ltd. (1980). Process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide.[1][6] U.S. Patent 4,172,896. Link

  • Poupaert, J. H. (2003). Synthesis of Zonisamide: A Critical Review. TargetMol Technical Notes. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of CDI in carboxylic acid activation.[7][8] Current Opinion in Drug Discovery & Development, 8(6), 723-740. (Contextual grounding for Route 2).

Sources

Validation

Benchmarking 5-Bromobenzo[d]isoxazol-3(2H)-one: A Comparative Guide to its Efficacy Against Known Serine Protease, Cysteine Protease, and Caspase Inhibitors

Introduction: The Quest for Novel Enzyme Inhibitors The intricate dance of life is orchestrated by enzymes, the biological catalysts that drive essential physiological processes. When this delicate balance is disrupted,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Enzyme Inhibitors

The intricate dance of life is orchestrated by enzymes, the biological catalysts that drive essential physiological processes. When this delicate balance is disrupted, it can lead to a cascade of pathological events, manifesting as diseases ranging from inflammation to cancer.[1][2] Consequently, the discovery and characterization of novel enzyme inhibitors remain a cornerstone of modern drug development.[2][3]

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4][5][6] Notably, the isoxazol-5(2H)-one core has been identified in potent inhibitors of human neutrophil elastase, a serine protease implicated in inflammatory diseases.[7][8] This precedent provides a compelling rationale for investigating the enzyme inhibitory potential of related compounds.

This guide presents a comprehensive framework for benchmarking 5-Bromobenzo[d]isoxazol-3(2H)-one, a commercially available isoxazole derivative[9], against well-established inhibitors of three critical classes of proteases: serine proteases, cysteine proteases, and caspases. The objective is to provide researchers with a robust experimental blueprint to objectively assess the potency and selectivity of this compound, thereby elucidating its potential as a lead structure for therapeutic development.

Experimental Design: A Multi-pronged Approach to Benchmarking

To ensure a thorough and conclusive evaluation, we propose a multi-tiered experimental design. This approach will not only determine the inhibitory potency of 5-Bromobenzo[d]isoxazol-3(2H)-one but also provide insights into its mechanism of action and selectivity profile.

Enzyme and Inhibitor Selection: Setting the Stage for Comparison

The choice of enzymes and reference inhibitors is critical for a meaningful benchmark. We have selected representative enzymes from three major protease families, each with distinct catalytic mechanisms and physiological roles. The corresponding reference inhibitors are widely recognized for their potency and specificity.

Enzyme Class Target Enzyme Known Inhibitor Rationale for Selection
Serine Protease Trypsin, ChymotrypsinAEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride)Serine proteases are implicated in numerous pathologies, including inflammation and thrombosis.[1][10] Trypsin and Chymotrypsin are well-characterized and readily available model enzymes. AEBSF is a stable, broad-spectrum irreversible inhibitor of serine proteases.[11]
Cysteine Protease PapainE-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane)Cysteine proteases play crucial roles in protein degradation and are targets for various diseases.[12][13] Papain is a classic, well-studied cysteine protease. E-64 is a highly potent and specific irreversible inhibitor of cysteine proteases.
Caspase Caspase-3Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-FMK)Caspases are central to apoptosis and inflammation, making them key therapeutic targets.[14][15] Caspase-3 is a key executioner caspase in the apoptotic pathway. Z-VAD-FMK is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[16]
Experimental Workflow: From Initial Screening to Mechanistic Studies

The proposed workflow is designed to systematically evaluate the inhibitory properties of 5-Bromobenzo[d]isoxazol-3(2H)-one.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Studies A Single-concentration inhibition assay (10 µM 5-Bromobenzo[d]isoxazol-3(2H)-one) B Activity measurement against Trypsin, Papain, and Caspase-3 A->B C Dose-response assays for active hits B->C If significant inhibition observed D IC50 value determination C->D E Enzyme kinetic analysis (Lineweaver-Burk plots) D->E For potent inhibitors F Determination of inhibition mechanism (competitive, non-competitive, etc.) E->F

Caption: A three-phase experimental workflow for benchmarking 5-Bromobenzo[d]isoxazol-3(2H)-one.

Comparative Data Analysis: Quantifying Inhibitory Efficacy

The primary output of this study will be a quantitative comparison of the inhibitory potency of 5-Bromobenzo[d]isoxazol-3(2H)-one against the selected known inhibitors. The data should be presented in a clear and concise tabular format.

Table 1: Comparative Inhibitory Potency (IC50 Values in µM)

Compound Trypsin Chymotrypsin Papain Caspase-3
5-Bromobenzo[d]isoxazol-3(2H)-one Experimental ValueExperimental ValueExperimental ValueExperimental Value
AEBSF Literature/Experimental ValueLiterature/Experimental ValueN/AN/A
E-64 N/AN/ALiterature/Experimental ValueN/A
Z-VAD-FMK N/AN/AN/ALiterature/Experimental Value

N/A: Not Applicable

Table 2: Mechanistic Insights from Kinetic Studies

Compound Target Enzyme Inhibition Type Ki (µM)
5-Bromobenzo[d]isoxazol-3(2H)-one e.g., TrypsinExperimental DeterminationExperimental Value
AEBSF TrypsinIrreversibleN/A
E-64 PapainIrreversibleN/A
Z-VAD-FMK Caspase-3IrreversibleN/A

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[17][18]

Materials:

  • Target enzymes (Trypsin, Chymotrypsin, Papain, Caspase-3)

  • Chromogenic or fluorogenic substrates specific to each enzyme

  • Assay buffer appropriate for each enzyme

  • 5-Bromobenzo[d]isoxazol-3(2H)-one and known inhibitors

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Bromobenzo[d]isoxazol-3(2H)-one and the known inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted inhibitor, and the target enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predefined period to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the specific substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader. The reaction rate is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.[19] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][20]

Protocol 2: Enzyme Kinetic Studies for Mechanism of Inhibition

Enzyme kinetic studies are essential for elucidating the mechanism by which a compound inhibits an enzyme.[2][21]

Materials:

  • Same as for IC50 determination.

Procedure:

  • Assay Setup: Set up a series of reactions with varying concentrations of the substrate in the absence and presence of different fixed concentrations of 5-Bromobenzo[d]isoxazol-3(2H)-one.

  • Data Acquisition: Measure the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

  • Ki Determination: The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.[17]

G cluster_0 cluster_1 cluster_2 x_axis 1/[S] y_axis 1/V a1 a2 a1->a2 No Inhibitor b1 b2 b1->b2 + Inhibitor c1 c2 c1->c2 d1 d2 d1->d2 e1 e2 e1->e2 f1 f2 f1->f2

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 5-Bromobenzo[d]isoxazol-3(2H)-one

Executive Summary & Chemical Identity Effective waste management of 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) requires strict adherence to halogenated organic waste protocols.[1] Unlike standard organic solvent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Effective waste management of 5-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 65685-50-9) requires strict adherence to halogenated organic waste protocols.[1] Unlike standard organic solvents, the presence of the bromine atom and the benzisoxazole ring necessitates specific incineration parameters to prevent the release of corrosive hydrogen bromide (HBr) and nitrogen oxides (NOx).

This guide provides a self-validating workflow for researchers to dispose of this compound safely, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory infrastructure.

Table 1: Physicochemical & Hazard Profile
ParameterDataOperational Implication
CAS Number 65685-50-9Unique identifier for waste labeling.
Molecular Formula C₇H₄BrNO₂High nitrogen/halogen content requires scrubbed incineration.
Physical State Solid (Powder)Dust inhalation hazard; requires particulate containment.
Hazard Class Irritant / Aquatic ToxinDo not release to drains.[2][3][4] Toxic to aquatic life with long-lasting effects.[5]
Reactivity N-O Bond LabileIncompatible with strong reducing agents and strong oxidizers.
Disposal Stream Halogenated Organic CRITICAL: Do not mix with non-halogenated fuel blending streams.[4]

Operational Safety: The "First Line of Defense"

Before initiating disposal, the operator must establish a containment zone. The benzisoxazole moiety is potentially sensitizing; therefore, preventing dermal contact and inhalation is paramount.

  • Engineering Controls: All weighing, transfer, and waste consolidation must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • PPE Configuration:

    • Hands: Double-gloving is required. Inner layer: Latex or Nitrile (4 mil); Outer layer: Nitrile (minimum 5 mil) to prevent permeation by carrier solvents.

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: If working outside a hood (not recommended), a P100 particulate respirator is mandatory due to the solid powder form.

Disposal Decision Logic & Workflow

The following directed graph illustrates the mandatory decision logic for disposing of 5-Bromobenzo[d]isoxazol-3(2H)-one. This workflow ensures that the bromine content is flagged for the waste management facility, preventing damage to standard incinerators.

DisposalWorkflow Start Waste Generation: 5-Bromobenzo[d]isoxazol-3(2H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolved/Suspension Bagging Double Bag in 6-mil Polyethylene Solid->Bagging SolidLabel Label: Hazardous Waste (Toxic, Halogenated Solid) Bagging->SolidLabel Storage Satellite Accumulation Area (Secondary Containment) SolidLabel->Storage CompatCheck Verify Compatibility (No Oxidizers/Acids) Liquid->CompatCheck Segregation Segregate into HALOGENATED Carboy Segregation->Storage CompatCheck->Segregation Compatible Disposal Final Disposal: High-Temp Incineration (w/ Scrubber) Storage->Disposal EHS Pickup

Figure 1: Decision tree for the segregation and packaging of halogenated benzisoxazole waste. Note the distinct separation of solid and liquid streams to facilitate proper incineration protocols.

Detailed Disposal Procedures

This protocol is designed to mitigate the risk of uncontrolled decomposition and environmental release.

A. Solid Waste Disposal (Pure Compound or Spill Debris)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or double-lined 6-mil polyethylene bags. Glass is discouraged for solids to prevent breakage during compaction.

  • Transfer: Transfer the solid using a chemically inert scoop (polypropylene). Avoid generating dust.[2][5][6]

  • Decontamination: Wipe the exterior of the container with a solvent-dampened wipe (e.g., acetone). Place this wipe inside the waste container.[7]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "5-Bromobenzo[d]isoxazol-3(2H)-one".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Critical Note: Clearly mark "CONTAINS HALOGENS" to ensure it is routed to an incinerator equipped with acid gas scrubbers.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
  • Segregation: Never mix this stream with "Non-Halogenated" solvents. Even trace amounts of bromine can disqualify a non-halogenated waste stream from fuel blending programs, significantly increasing disposal costs and compliance risks.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides).[1] The isoxazole ring can degrade exothermically in the presence of strong oxidizers.

  • Pouring: Using a funnel, pour the solution into the "Halogenated Organic Solvents" carboy.

  • pH Verification: Although the compound is neutral/weakly acidic, ensure the waste stream remains between pH 4–10. If the reaction mixture is highly acidic (e.g., from HBr generation during synthesis), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the solvent waste container to prevent container degradation.

Emergency Response: Spills and Exposure

In the event of a release, immediate action is required to prevent aquatic contamination and personnel sensitization.

Table 2: Spill Response Matrix
ScenarioImmediate ActionClean-Up Protocol
Minor Solid Spill (< 5g)Evacuate immediate area. Don PPE.[3][5][7]Cover with wet paper towels to prevent dust. Scoop into bag. Wipe area with acetone.
Liquid Spill Extinguish ignition sources.Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust).
Skin Contact Remove contaminated clothing.[5]Wash with soap and water for 15 minutes. Do not use solvent (enhances absorption).
Eye Contact Flush at eyewash station.Rinse for 15 minutes, lifting eyelids. Seek medical attention immediately.

References

  • PubChem. (n.d.). Compound Summary: 1,2-Benzisothiazol-3(2H)-one (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

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